Diisopropyl (R)-(+)-malate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dipropan-2-yl (2R)-2-hydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c1-6(2)14-9(12)5-8(11)10(13)15-7(3)4/h6-8,11H,5H2,1-4H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVHRFVONMVDGK-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC(C(=O)OC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)C[C@H](C(=O)OC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448449 | |
| Record name | Diisopropyl (R)-(+)-malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83540-97-0 | |
| Record name | Diisopropyl (R)-(+)-malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropyl (R)-(+)-malate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Diisopropyl (R)-(+)-malate
CAS Number: 83540-97-0
This technical guide provides a comprehensive overview of Diisopropyl (R)-(+)-malate, a chiral compound of significant interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, outlines relevant experimental protocols, and illustrates its application in asymmetric synthesis.
Core Data Presentation
This compound is a diester of (R)-(+)-malic acid and isopropanol. Its chiral nature makes it a valuable building block and chiral auxiliary in enantioselective synthesis.
Physicochemical Properties
The quantitative data for this compound are summarized in the table below. Data for the corresponding (S)-enantiomer is also provided for comparative purposes, as it often serves as a close approximation.
| Property | This compound | Diisopropyl (S)-(-)-malate | Reference(s) |
| CAS Number | 83540-97-0 | 83541-68-8 | [1][2] |
| Molecular Formula | C₁₀H₁₈O₅ | C₁₀H₁₈O₅ | [1][2] |
| Molecular Weight | 218.25 g/mol | 218.25 g/mol | [1][2] |
| Appearance | Colorless liquid | Colorless liquid | [3] |
| Density | 1.055 g/mL at 25 °C (lit.) | 1.055 g/mL at 25 °C (lit.) | [1][3] |
| Boiling Point | 237 °C (lit.) | 237 °C (lit.) | [1][3] |
| Refractive Index | Not available | n20/D 1.430 (lit.) | [3] |
| Optical Rotation | Not available | [α]20/D -13°, neat | [4] |
| Flash Point | >230 °F (>110 °C) | 235.4 °F (113 °C) - closed cup | [1][4] |
| Storage Temperature | -20°C | Room Temperature | [2][3] |
Safety Information
This compound is irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this chemical.[5] For detailed safety information, refer to the Safety Data Sheet (SDS).[5][6]
Experimental Protocols
While specific protocols detailing the use of this compound are not abundantly available in public literature, its synthesis can be inferred from standard esterification procedures of its parent acid, and its application is exemplified by the closely related and widely used diisopropyl tartrates in asymmetric synthesis.
Synthesis of this compound
The synthesis of this compound can be achieved through the Fischer esterification of (R)-(+)-malic acid with isopropanol in the presence of an acid catalyst.
Materials:
-
(R)-(+)-Malic acid
-
Isopropanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane or diethyl ether (for extraction)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve (R)-(+)-malic acid in an excess of anhydrous isopropanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess isopropanol under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane or diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation.
Application in Asymmetric Synthesis: The Sharpless Asymmetric Epoxidation
This compound is a structural analog of diisopropyl tartrate (DIPT), a key chiral ligand in the Sharpless asymmetric epoxidation. This reaction is a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols. The chirality of the diisopropyl tartrate directs the stereochemical outcome of the epoxidation.
Materials:
-
Allylic alcohol
-
Titanium (IV) isopropoxide (Ti(O-i-Pr)₄)
-
Diisopropyl (R)-(+)-tartrate or Diisopropyl (L)-(+)-tartrate (for opposite enantiomer)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane or toluene)
-
Dichloromethane (anhydrous)
-
3Å or 4Å Molecular sieves
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane and powdered 3Å or 4Å molecular sieves. Cool the flask to -20 °C.
-
Catalyst Formation: Add Diisopropyl (L)-(+)-tartrate to the cooled solvent, followed by the dropwise addition of titanium (IV) isopropoxide. Stir the mixture for 30 minutes at -20 °C to form the chiral catalyst complex.
-
Substrate Addition: Add the allylic alcohol to the reaction mixture and stir for another 30 minutes.
-
Epoxidation: Add a solution of tert-butyl hydroperoxide dropwise to the reaction mixture while maintaining the temperature at -20 °C. The reaction progress is monitored by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium fluoride or 10% aqueous tartaric acid and allowing the mixture to warm to room temperature while stirring vigorously for at least one hour.
-
Work-up: Filter the mixture through a pad of Celite® to remove the titanium salts. Separate the organic layer, and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting 2,3-epoxyalcohol can be purified by column chromatography on silica gel.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the experimental workflow for the synthesis of this compound and the catalytic cycle of the Sharpless Asymmetric Epoxidation, a key application for related chiral tartrates.
References
Diisopropyl (R)-(+)-malate physical properties
An In-depth Technical Guide to the Physical Properties of Diisopropyl (R)-(+)-malate
This technical guide provides a comprehensive overview of the core physical properties of this compound, a chiral building block frequently utilized in pharmaceutical and agrochemical synthesis. The information is intended for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols for property determination, and workflow visualizations.
Core Physical and Chemical Properties
This compound is a diester of malic acid, appearing as a colorless to light yellow liquid at room temperature.[1][2] Its chirality is a key feature for its application in asymmetric synthesis.
Data Presentation
The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Notes |
| CAS Number | 83540-97-0[3][4] | |
| Molecular Formula | C₁₀H₁₈O₅[3][4] | |
| Molecular Weight | 218.25 g/mol [3][4][5] | |
| Appearance | Colorless to light yellow liquid[1][2] | At 25 °C |
| Boiling Point | 237 °C[1][3][6] | At standard atmospheric pressure (lit.) |
| Density | 1.055 g/mL[3][7] | At 25 °C (lit.) |
| Refractive Index (n_D²⁰) | 1.430[1][2][8] | At 20 °C using the sodium D-line (lit.) |
| Flash Point | > 230 °F (> 110 °C)[3][6] |
Experimental Protocols for Property Determination
Accurate determination of physical properties is critical for ensuring the purity and identity of a compound. The following sections detail standard experimental methodologies for measuring the key physical properties of liquid samples like this compound.
Determination of Boiling Point (Micro-Scale Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[9] For small sample volumes, a micro-boiling point determination is a suitable method.
Methodology:
-
Sample Preparation: Place a small volume (2-3 mL) of this compound into a small test tube or fusion tube.
-
Capillary Inversion: Seal one end of a capillary tube using a flame. Place the capillary tube, open-end down, into the liquid sample within the test tube.[9][10]
-
Apparatus Setup: Attach the test tube to a thermometer, ensuring the sample is level with the thermometer's bulb. Suspend the assembly in a heating bath (e.g., paraffin oil or an aluminum block).[10]
-
Heating: Gently heat the bath while stirring to ensure uniform temperature distribution. Observe the capillary tube. Initially, trapped air will be expelled.
-
Observation: As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube's open end.[11] This indicates the sample's vapor pressure is overcoming the external pressure.
-
Recording the Boiling Point: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[11]
Determination of Density
Density, the mass per unit volume, is a fundamental property used to characterize substances.[12] It can be determined by measuring the mass and volume of a sample.
Methodology:
-
Mass of Empty Container: Accurately weigh a clean, dry graduated cylinder or pycnometer on an analytical balance and record its mass.[12][13]
-
Volume Measurement: Add a known volume (e.g., 10-20 mL) of this compound to the graduated cylinder. Record the volume precisely, reading from the bottom of the meniscus.[12][13]
-
Mass of Container and Liquid: Weigh the graduated cylinder containing the liquid sample and record the combined mass.[12][13]
-
Temperature Control: Measure and record the temperature of the liquid, as density is temperature-dependent.[12]
-
Calculation:
-
Calculate the mass of the liquid by subtracting the mass of the empty container from the combined mass.
-
Calculate the density using the formula: Density = Mass / Volume.
-
Repeat the measurement multiple times and average the results for improved accuracy.[13]
-
Determination of Refractive Index
The refractive index measures how light propagates through a substance and is a valuable tool for identifying liquids and assessing their purity.[14] It is the ratio of the velocity of light in a vacuum (or air) to its velocity in the substance.[14]
Methodology (using an Abbe Refractometer):
-
Instrument Calibration: Calibrate the refractometer using a standard sample with a known refractive index, such as distilled water.
-
Sample Application: Open the prism assembly of the refractometer. Place a few drops of this compound onto the surface of the lower prism.
-
Prism Closure: Close the prisms firmly to ensure the liquid spreads into a thin, uniform film.
-
Light Adjustment: Adjust the light source and mirror to achieve optimal illumination of the prism.
-
Measurement: Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible. Use the fine adjustment to bring the dividing line sharply into focus at the crosshairs.
-
Dispersion Correction: If a colored band is visible at the dividing line, adjust the dispersion compensator to eliminate the color and sharpen the line.
-
Reading the Value: Read the refractive index value from the instrument's scale. Record the temperature, as the refractive index is temperature-dependent, and correct to the standard temperature (20 °C) if necessary.[14]
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | CAS 83540-97-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. usbio.net [usbio.net]
- 5. Diisopropyl malate | C10H18O5 | CID 245438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. (-)-DIISOPROPYL-L-MALATE | 83541-68-8 [chemicalbook.com]
- 9. Video: Boiling Points - Concept [jove.com]
- 10. byjus.com [byjus.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. athabascau.ca [athabascau.ca]
A Comprehensive Technical Guide to the Spectral Analysis of Diisopropyl (R)-(+)-malate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for Diisopropyl (R)-(+)-malate, a chiral ester of significant interest in chemical synthesis. Due to the limited availability of publicly accessible, complete spectral datasets for the (R)-(+)-enantiomer, this guide combines available experimental data for its (S)-(-)-enantiomer with predicted data based on analogous structures. The spectroscopic data for enantiomers (except for optical rotation) are identical. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.
Spectral Data Summary
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Table 1: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~5.10 | Septet | -CH- (isopropyl) |
| ~4.40 | Doublet of Doublets | -CH- (malate) |
| ~2.80 | Doublet of Doublets | -CH₂- (malate) |
| ~1.25 | Doublet | -CH₃ (isopropyl) |
Note: Predicted values are based on the analysis of similar malate esters. Actual experimental values may vary slightly.
Table 2: ¹³C NMR Spectral Data
Data obtained from the spectral data of the (S)-(-)-enantiomer, which is identical for the (R)-(+)-enantiomer.
| Chemical Shift (δ) ppm | Assignment |
| ~172 | C=O (ester) |
| ~169 | C=O (ester) |
| ~69 | -CH- (isopropyl) |
| ~67 | -CH-OH (malate) |
| ~38 | -CH₂- (malate) |
| ~22 | -CH₃ (isopropyl) |
Table 3: IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3500 (broad) | O-H stretch |
| ~2980 | C-H stretch (sp³) |
| ~1735 | C=O stretch (ester) |
| ~1100 | C-O stretch |
Table 4: Mass Spectrometry (MS) Data (Predicted)
| m/z | Assignment |
| 219 | [M+H]⁺ |
| 201 | [M-OH]⁺ |
| 175 | [M-C₃H₇O]⁺ |
| 159 | [M-COOC₃H₇]⁺ |
| 131 | [M-2(COOC₃H₇)]⁺ |
Note: Predicted fragmentation pattern. The molecular ion peak [M]⁺ at m/z 218 may also be observed.
Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Chloroform-d). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, and a spectral width that encompasses all expected proton signals.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
2.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained using the neat liquid.
-
Attenuated Total Reflectance (ATR): Place a small drop of the sample directly onto the ATR crystal (e.g., diamond or zinc selenide). Ensure the crystal is clean before and after the measurement.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
2.3 Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for separation prior to analysis.
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques for this molecule.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated molecules [M+H]⁺ and other fragment ions. A mass range of m/z 50-500 is appropriate. For fragmentation analysis (MS/MS), the precursor ion of interest (e.g., m/z 219) is isolated and fragmented to elucidate its structure.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.
Caption: Spectroscopic analysis workflow.
An In-depth Technical Guide to the Synthesis of Diisopropyl (R)-(+)-malate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Diisopropyl (R)-(+)-malate, a valuable chiral building block in organic synthesis. The document outlines the prevalent synthetic methodology, offers a detailed experimental protocol, and presents key quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound is the diisopropyl ester of (R)-(+)-malic acid. Its stereochemistry and functional groups make it a useful intermediate in the synthesis of various complex molecules, including natural products and pharmaceuticals. The synthesis of this compound is typically achieved through the direct esterification of (R)-(+)-malic acid with isopropanol, a classic example of a Fischer-Speier esterification. This reaction is generally catalyzed by a strong acid to achieve a reasonable reaction rate and high yield.
Synthetic Pathway
The synthesis of this compound proceeds via the acid-catalyzed esterification of the two carboxylic acid moieties of (R)-(+)-malic acid with isopropanol. The reaction is reversible, and to drive the equilibrium towards the product, an excess of isopropanol is often used, and the water generated during the reaction is typically removed.
Reaction Scheme:
(R)-(+)-Malic Acid + 2 Isopropanol ⇌ this compound + 2 H₂O (in the presence of an acid catalyst)
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that specific results may vary based on the exact reaction conditions and scale.
| Parameter | Value | Reference |
| Reactants | ||
| Starting Material | (R)-(+)-Malic Acid | |
| Reagent | Isopropanol | |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) or Sulfuric Acid (H₂SO₄) | [1][2] |
| Reaction Conditions | ||
| Molar Ratio (Malic Acid:Isopropanol) | 1 : excess | [3] |
| Catalyst Loading | Catalytic amount | |
| Temperature | Reflux temperature of isopropanol (approx. 82 °C) | |
| Reaction Time | Several hours to completion (monitoring by TLC or GC is recommended) | |
| Product Characteristics | ||
| Molecular Formula | C₁₀H₁₈O₅ | [4] |
| Molecular Weight | 218.25 g/mol | [4][5] |
| Appearance | Colorless to slightly yellow liquid/solid | [6] |
| Boiling Point | 237 °C (lit.) | [5] |
| Density | 1.055 g/mL at 25 °C (lit.) | [5] |
| Optical Rotation | Specific rotation value will be positive | [5] |
| Yield | ||
| Typical Yield | High (can exceed 90% with efficient water removal) | [6] |
Experimental Protocol: Fischer Esterification
This protocol details the synthesis of this compound via Fischer esterification using p-toluenesulfonic acid as a catalyst.
Materials:
-
(R)-(+)-Malic acid
-
Isopropanol (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (optional, for water removal)
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add (R)-(+)-malic acid and a significant excess of anhydrous isopropanol.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. If using a Dean-Stark trap, water will be collected as an azeotrope with isopropanol.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess isopropanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[7]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7] Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation to yield the pure this compound.[6]
Visualizations
Diagram 1: Synthesis Pathway of this compound
Caption: Reaction scheme for the synthesis of this compound.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
References
- 1. finechem-mirea.ru [finechem-mirea.ru]
- 2. Esterification of malic acid on various catalysts | Kuzmina | Fine Chemical Technologies [finechem-mirea.ru]
- 3. US3979443A - Process for the preparation of esters of maleic acid with monohydric alcohols - Google Patents [patents.google.com]
- 4. Diisopropyl malate | C10H18O5 | CID 245438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
(R)-2-hydroxysuccinic acid diisopropyl ester properties
An In-depth Technical Guide to (R)-2-Hydroxysuccinic Acid Diisopropyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-hydroxysuccinic acid diisopropyl ester, also known as diisopropyl (R)-(+)-malate, is a chiral chemical compound widely utilized as a versatile building block in organic synthesis. Its stereochemistry makes it a valuable intermediate in the preparation of enantiomerically pure molecules, which is a critical aspect in the development of pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of its properties, synthesis, and handling for professionals in research and development.
Core Properties
The physical and chemical properties of (R)-2-hydroxysuccinic acid diisopropyl ester are summarized below. This data is essential for its use in synthetic chemistry and for ensuring proper handling and storage.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 83540-97-0 | [2][3] |
| Molecular Formula | C₁₀H₁₈O₅ | [2][3] |
| Molecular Weight | 218.25 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Aroma | Apple-like | [2] |
| Density | 1.055 g/mL at 25 °C | [2][3] |
| Boiling Point | 237 °C (lit.) | [2][3] |
| Refractive Index (n20/D) | 1.43 (lit.) | [2] |
| Storage Temperature | 2-8 °C, sealed in a dry environment | [4] |
Spectroscopic Data
Table 2.2.1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.0 | Septet | 2H | 2 x -OCH (CH₃)₂ |
| ~4.4 | dd | 1H | -CH (OH)- |
| ~3.5 | br s | 1H | -OH |
| ~2.8 | dd | 1H | -CH H-CH(OH)- |
| ~2.7 | dd | 1H | -CHH -CH(OH)- |
| ~1.25 | d | 12H | 2 x -OCH(CH₃ )₂ |
Table 2.2.2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~173 | C =O (ester next to CH(OH)) |
| ~171 | C =O (ester next to CH₂) |
| ~69 | -OC H(CH₃)₂ |
| ~68 | -C H(OH)- |
| ~38 | -C H₂- |
| ~22 | -OCH(C H₃)₂ |
Table 2.2.3: Key IR Spectral Data
| Frequency (cm⁻¹) | Functional Group |
| ~3500 (broad) | O-H stretch (alcohol) |
| ~2980 | C-H stretch (alkane) |
| ~1735 | C=O stretch (ester) |
| ~1100 | C-O stretch (ester, alcohol) |
Experimental Protocols
Synthesis via Fischer Esterification
(R)-2-hydroxysuccinic acid diisopropyl ester is typically prepared through the acid-catalyzed esterification of (R)-(+)-malic acid with isopropanol.[2] The following protocol details a standard laboratory procedure.
Materials:
-
(R)-(+)-Malic acid
-
Isopropanol (anhydrous)
-
Sulfuric acid (concentrated) or p-Toluenesulfonic acid
-
Toluene (as azeotropic agent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add (R)-(+)-malic acid (0.1 mol), isopropanol (0.5 mol), toluene (150 mL), and a catalytic amount of concentrated sulfuric acid (0.5 mL).
-
Esterification: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield pure (R)-2-hydroxysuccinic acid diisopropyl ester.
Caption: Synthesis workflow for (R)-2-hydroxysuccinic acid diisopropyl ester.
Applications in Research and Drug Development
The primary application of (R)-2-hydroxysuccinic acid diisopropyl ester is as a chiral starting material in asymmetric synthesis.[1] Its defined stereocenter is incorporated into larger, more complex molecules, ensuring the final product has the desired enantiomeric purity. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug molecule is often dependent on its specific 3D conformation. It serves as a key intermediate for various bioactive molecules.[1]
Caption: Role as a chiral building block in pharmaceutical synthesis.
Safety and Handling
(R)-2-hydroxysuccinic acid diisopropyl ester is considered irritating to the eyes, respiratory system, and skin.[2][3] Therefore, appropriate safety precautions must be observed.
Table 5.1: Hazard and Precautionary Statements
| Code | Statement |
| R36/37/38 | Irritating to eyes, respiratory system and skin.[3] |
| S26 | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3] |
| S36 | Wear suitable protective clothing.[3] |
Handling Recommendations:
-
Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[2]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2]
-
Avoid prolonged contact with skin and eyes.[2]
-
Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[2]
No quantitative toxicity data, such as an LD50 value, is readily available for this compound. As with any research chemical, it should be handled with care, assuming it is potentially toxic.
References
An In-Depth Technical Guide to the Stereochemical Properties of Diisopropyl (R)-(+)-malate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl (R)-(+)-malate is a chiral ester of significant interest in the fields of organic synthesis and pharmaceutical development. As a versatile chiral building block, its stereochemical purity is paramount for its successful application in asymmetric synthesis, where it can be used to introduce specific stereocenters into target molecules. This technical guide provides a comprehensive overview of the key stereochemical properties of this compound, including its physical characteristics, optical activity, and the analytical methods used for its characterization. The information presented herein is intended to support researchers in the effective utilization and quality control of this important chiral reagent.
Physicochemical and Stereochemical Data
A summary of the key quantitative data for this compound and its enantiomer is presented in Table 1. These properties are fundamental for the identification and characterization of the compound.
Table 1: Physicochemical and Stereochemical Properties of Diisopropyl Malate Enantiomers
| Property | This compound | Diisopropyl (S)-(-)-malate | Reference |
| CAS Number | 83540-97-0 | 83541-68-8 | [1][2] |
| Molecular Formula | C₁₀H₁₈O₅ | C₁₀H₁₈O₅ | [1][2] |
| Molecular Weight | 218.25 g/mol | 218.25 g/mol | [1][2] |
| Physical State | Liquid (presumed) | Colorless Liquid | [2] |
| Boiling Point | 237 °C (lit.) | 237 °C (lit.) | [2] |
| Density | 1.055 g/mL at 25 °C (lit.) | 1.055 g/mL at 25 °C (lit.) | [2] |
| Refractive Index | n20/D 1.430 (lit.) | n20/D 1.430 (lit.) | [2] |
| Specific Rotation [α]²⁰/D | Not explicitly reported, but inferred to be the positive equivalent of the (S)-enantiomer. | -12° to -14° (neat) | [2] |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and analysis of this compound. The following sections provide methodologies for its preparation and the determination of its key stereochemical attributes.
Synthesis of this compound via Fischer Esterification
The synthesis of this compound is typically achieved through the Fischer esterification of (R)-(+)-malic acid with isopropanol, using a strong acid catalyst.
Materials:
-
(R)-(+)-Malic acid
-
Anhydrous Isopropanol
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (R)-(+)-malic acid in an excess of anhydrous isopropanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess isopropanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to yield the pure ester.
Caption: Workflow for the synthesis of this compound.
Determination of Specific Rotation
The specific rotation is a fundamental property used to characterize a chiral compound and is a measure of its optical activity.[3][4]
Equipment:
-
Polarimeter
-
Sodium D-line lamp (589 nm)
-
Sample cell (typically 1 dm)
-
Volumetric flask
-
Analytical balance
Procedure:
-
Accurately weigh a sample of pure this compound and dissolve it in a known volume of a suitable solvent (if not measuring neat) in a volumetric flask.
-
Calibrate the polarimeter according to the manufacturer's instructions.
-
Fill the sample cell with the prepared solution or the neat liquid, ensuring there are no air bubbles.
-
Place the sample cell in the polarimeter and measure the observed rotation (α).
-
Calculate the specific rotation [α] using the following formula:
For solutions: [α] = α / (c * l) where:
-
α is the observed rotation in degrees.
-
c is the concentration in g/mL.
-
l is the path length of the sample cell in decimeters (dm).
For neat liquids: [α] = α / (d * l) where:
-
d is the density of the liquid in g/mL.
-
Caption: Workflow for determining the specific rotation.
Determination of Enantiomeric Excess (ee) by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess of a chiral sample.[5][6][7][8]
Equipment and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Chiral stationary phase (CSP) column suitable for the separation of ester enantiomers (e.g., a polysaccharide-based column like Chiralcel® or Chiralpak®).
-
HPLC-grade solvents for the mobile phase (e.g., hexane, isopropanol).
-
Sample vials.
-
Syringe filters.
Procedure:
-
Method Development: An appropriate chiral stationary phase and mobile phase must be selected to achieve baseline separation of the (R) and (S) enantiomers of diisopropyl malate. This is often an empirical process. A typical starting mobile phase for a polysaccharide-based column would be a mixture of hexane and isopropanol.
-
Sample Preparation: Prepare a dilute solution of this compound in the mobile phase. Filter the sample through a syringe filter to remove any particulate matter.
-
Analysis:
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume of the prepared sample onto the column.
-
Run the chromatogram and record the retention times and peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess (ee):
-
Identify the peaks corresponding to the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess using the following formula:
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
where Area_major is the peak area of the major enantiomer and Area_minor is the peak area of the minor enantiomer.
-
Caption: Workflow for the determination of enantiomeric excess by chiral HPLC.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound (based on analogous compounds)
| Spectroscopy | Expected Features |
| ¹H NMR | - Septet for the methine protons (-CH) of the isopropyl groups. - Doublet for the methyl protons (-CH₃) of the isopropyl groups. - A multiplet for the methine proton attached to the hydroxyl group (-CH(OH)-). - A multiplet for the methylene protons (-CH₂-). - A singlet or broad singlet for the hydroxyl proton (-OH). |
| ¹³C NMR | - Carbonyl carbons of the ester groups (~170-175 ppm). - Methine carbon attached to the hydroxyl group (~65-75 ppm). - Methine carbons of the isopropyl groups (~68-72 ppm). - Methylene carbon (~38-45 ppm). - Methyl carbons of the isopropyl groups (~20-25 ppm). |
| FT-IR (neat) | - Broad O-H stretch from the hydroxyl group (~3500 cm⁻¹). - C-H stretches from the alkyl groups (~2850-3000 cm⁻¹). - Strong C=O stretch from the ester groups (~1735 cm⁻¹). - C-O stretches (~1100-1300 cm⁻¹). |
Note: The chemical shifts and absorption frequencies are approximate and can be influenced by the solvent and other experimental conditions. It is highly recommended that researchers acquire their own spectroscopic data for confirmation.
Conclusion
This technical guide has outlined the essential stereochemical properties and analytical methodologies for this compound. The provided data tables and experimental protocols offer a framework for the synthesis, purification, and characterization of this important chiral building block. For researchers and professionals in drug development, a thorough understanding and application of these principles are critical to ensure the quality and stereochemical integrity of their materials and the success of their synthetic endeavors. It is important to note the current scarcity of publicly available, experimentally verified data for this specific compound, underscoring the need for rigorous in-house characterization.
References
- 1. usbio.net [usbio.net]
- 2. (-)-DIISOPROPYL-L-MALATE | 83541-68-8 [chemicalbook.com]
- 3. Specific rotation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 9. benchchem.com [benchchem.com]
The Role of Diisopropyl (R)-(+)-malate in Asymmetric Induction: A Review of Available Mechanisms and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract: Diisopropyl (R)-(+)-malate, a chiral ester derived from (R)-(+)-malic acid, possesses inherent chirality that suggests its potential as a chiral auxiliary or ligand in asymmetric synthesis. However, a comprehensive review of publicly available scientific literature reveals a significant lack of specific applications and detailed mechanistic studies for this compound as a primary driver of asymmetric induction in common organic reactions. This technical guide summarizes the foundational principles of asymmetric induction that would govern its potential use and contextualizes its role within the broader landscape of chiral malic acid derivatives in stereoselective synthesis.
Introduction to Asymmetric Induction and Chiral Auxiliaries
Asymmetric induction is the process by which a chiral element in a reaction influences the formation of a specific stereoisomer of the product.[1] This can be achieved through the use of chiral catalysts, solvents, or by temporarily incorporating a chiral auxiliary into the substrate.[2] A chiral auxiliary is a stereogenic group that is reversibly attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[2] After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.
The efficacy of a chiral auxiliary is determined by its ability to create a diastereomeric transition state with a significant energy difference, leading to the preferential formation of one diastereomer. Key factors influencing the stereochemical outcome include steric hindrance, chelation control, and dipole-dipole interactions.
Potential Mechanisms of Asymmetric Induction with this compound
While specific examples are not prevalent in the literature, the structure of this compound suggests potential mechanisms of stereocontrol if it were to be employed as a chiral auxiliary, particularly in enolate-based reactions such as aldol additions, alkylations, and Michael additions.
The primary mechanism would likely involve the formation of a chiral enolate. The stereocenter at the C2 position of the malate backbone, bearing a hydroxyl group, could influence the facial selectivity of the enolate and its subsequent reaction with an electrophile.
2.1. Chelation Control Model
A plausible mechanism for stereochemical control involves the formation of a rigid, chelated transition state. The hydroxyl group and the carbonyl oxygen of the malate ester could coordinate to a metal cation (e.g., Li⁺, Ti⁴⁺, B³⁺), forming a five- or six-membered chelate ring.[3][4] This chelation would lock the conformation of the enolate, and the bulky isopropyl groups would then sterically hinder one face of the enolate, directing the approach of an electrophile to the opposite face.
Below is a generalized logical workflow illustrating how chelation could direct an asymmetric reaction.
Caption: Chelation-controlled stereodirection.
2.2. Non-Chelating Models
In the absence of a chelating metal or with protecting groups on the hydroxyl function, stereocontrol would rely on non-chelating models, such as the Felkin-Anh model. In such a scenario, the stereochemical outcome would be dictated by minimizing steric interactions between the substituents on the chiral auxiliary and the incoming electrophile in an open transition state. The relative sizes of the substituents on the chiral malate would determine the preferred trajectory of the electrophile.
Applications in Asymmetric Synthesis: A Literature Perspective
An extensive search of the scientific literature did not yield specific examples of this compound being used as a chiral auxiliary for asymmetric induction with corresponding quantitative data (e.g., enantiomeric excess, diastereomeric excess, and yield). The related compound, diisopropyl (S)-(-)-malate, has been documented as a chiral starting material in the total synthesis of natural products, such as (-)-wikstromol, but not as a detachable chiral auxiliary.
The majority of research on related structures focuses on diisopropyl maleate (the achiral cis-isomer) in reactions like the Diels-Alder and Michael additions.
Experimental Protocols: A General Framework
Due to the lack of specific published protocols for the use of this compound as a chiral auxiliary, a generalized experimental workflow for a hypothetical asymmetric alkylation is provided below. This protocol is based on standard procedures for similar chiral auxiliaries and should be adapted and optimized for any specific application.
General Protocol for Asymmetric Alkylation using a Hypothetical Chiral Malate Auxiliary:
-
Enolate Formation:
-
Dissolve the this compound derivative (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 equiv).
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Add the alkylating agent (e.g., an alkyl halide) (1.2 equiv) dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
-
Work-up and Purification:
-
Allow the reaction mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the diastereomerically enriched product.
-
-
Auxiliary Cleavage:
-
The purified product can then be subjected to hydrolysis (e.g., with LiOH) or other cleavage methods to remove the chiral auxiliary and yield the desired chiral product.
-
The following diagram outlines a general experimental workflow.
Caption: Asymmetric alkylation workflow.
Conclusion
While this compound is a readily available chiral molecule, its application as a chiral auxiliary for asymmetric induction is not well-documented in the scientific literature. The principles of chelation control and steric hindrance provide a theoretical framework for its potential mechanism of action. However, the lack of empirical data, including quantitative measures of stereoselectivity and detailed experimental protocols, limits its current practical application in this context. Further research would be necessary to explore and validate the utility of this compound as an effective chiral auxiliary in asymmetric synthesis. Researchers and drug development professionals seeking established methods for asymmetric induction are advised to consult literature on more widely used chiral auxiliaries.
References
- 1. Assymetric Induction [www2.chemistry.msu.edu]
- 2. 手性助劑 [sigmaaldrich.com]
- 3. Chelation-controlled ester-derived titanium enolate aldol reaction: diastereoselective syn-aldols with mono- and bidentate aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ESTER DERIVED TITANIUM ENOLATE ALDOL REACTION: HIGHLY DIASTEREOSELECTIVE SYNTHESIS OF SYN- AND ANTI-ALDOLS - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Analysis of Stereocontrol in Asymmetric Synthesis Lacking Specific Theoretical Studies for Diisopropyl (R)-(+)-malate
A comprehensive review of publicly available scientific literature reveals a notable absence of specific theoretical and computational studies focused on the stereocontrol mechanisms of diisopropyl (R)-(+)-malate when used as a chiral auxiliary. While the principles of asymmetric synthesis and the application of chiral auxiliaries are well-established, detailed computational investigations, such as Density Functional Theory (DFT) analyses of transition states for reactions involving this specific malate ester, do not appear to be readily available. Consequently, a detailed technical guide with quantitative data and specific experimental protocols for theoretical studies on this compound's stereocontrol cannot be constructed at this time.
The successful application of chiral auxiliaries in asymmetric synthesis relies on their ability to create a chiral environment that favors the formation of one stereoisomer over another. This stereochemical bias is governed by the intricate non-covalent interactions and steric repulsions within the transition state of the reaction. Theoretical studies, particularly those employing quantum chemical calculations, are invaluable tools for elucidating these complex three-dimensional arrangements and understanding the energetic differences between competing reaction pathways that lead to different stereochemical outcomes.
General Principles of Theoretical Stereocontrol Studies
Theoretical investigations into the stereocontrol of a chiral auxiliary-mediated reaction typically follow a structured workflow. This process begins with the formulation of a hypothesis regarding the mechanism of stereochemical induction. Computational models of the reactants, reagents, and potential transition state structures are then constructed. A logical workflow for such a theoretical study is outlined below.
Figure 1: A generalized workflow for the theoretical investigation of stereocontrol in a chemical reaction.
This workflow highlights the key steps in a computational study aimed at understanding and predicting stereoselectivity. The process is iterative, with computational predictions being constantly compared against experimental data to refine the underlying stereochemical model.
Data Presentation in Theoretical Studies
Quantitative data from such theoretical studies are typically presented in tables to facilitate comparison between different computational models or reaction pathways. Key data points would include:
| Parameter | Pathway to Diastereomer A | Pathway to Diastereomer B |
| Electronic Energy (a.u.) | Value | Value |
| Gibbs Free Energy (kcal/mol) | Value | Value |
| Relative Gibbs Free Energy (ΔΔG‡, kcal/mol) | 0.0 | Value |
| Predicted Diastereomeric Ratio | Major | Minor |
| Key Interatomic Distances in TS (Å) | e.g., C-C bond forming | e.g., C-C bond forming |
| Key Dihedral Angles in TS (°) | e.g., defining conformation | e.g., defining conformation |
Note: This table is a template and does not contain actual data due to the lack of specific studies on this compound.
Experimental and Computational Protocols
A typical computational protocol for investigating the stereocontrol of a reaction involving a chiral auxiliary would involve the following steps:
-
Geometry Optimization: The three-dimensional structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations. A common level of theory for this is DFT with a functional like B3LYP or M06-2X and a basis set such as 6-31G(d) or larger.
-
Frequency Calculations: These calculations are performed on the optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency corresponding to the reaction coordinate). These calculations also provide the zero-point vibrational energies and thermal corrections necessary to calculate Gibbs free energies.
-
Transition State Searching: Algorithms like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods are used to locate the transition state structures connecting reactants and products.
-
Solvation Modeling: To account for the effect of the solvent, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD model are often employed.
-
Single-Point Energy Refinement: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.
Diisopropyl (R)-(+)-malate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl (R)-(+)-malate is a chiral chemical compound widely utilized as a versatile building block in asymmetric synthesis. As a derivative of (R)-(+)-malic acid, a naturally occurring chiral molecule, it belongs to the "chiral pool," which is the collection of abundant and enantiopure compounds from nature used for the synthesis of complex chiral molecules.[1] Its importance lies in its ability to introduce a specific stereochemistry into a target molecule, which is a critical aspect in the development of pharmaceuticals and other bioactive compounds. This technical guide provides an in-depth overview of the discovery, history, synthesis, and applications of this compound.
Discovery and History
The specific discovery of this compound is not well-documented in a singular, seminal publication. Instead, its emergence is intrinsically linked to the broader history of organic chemistry and the utilization of the "chiral pool." Malic acid, in its enantiomeric forms, has long been recognized as a valuable chiral synthon.[2] The development of esterification techniques, such as the Fischer esterification, provided a straightforward method to convert carboxylic acids like (R)-(+)-malic acid into their corresponding esters.
The significance of chiral compounds like this compound grew substantially with the increasing demand for enantiomerically pure pharmaceuticals. The realization that different enantiomers of a drug can have vastly different biological activities and safety profiles spurred the development of asymmetric synthesis, where chiral building blocks are indispensable. This compound, being readily derivable from the less common but commercially available D-malic acid, became a valuable tool for synthetic chemists aiming to construct complex molecules with a defined three-dimensional structure. Its use is a testament to the power of chiral pool synthesis in modern drug discovery and development.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Data for the more commonly available (S)-(-) enantiomer is also included for comparison, as the physical properties are expected to be identical except for the sign of the optical rotation.
| Property | This compound | Diisopropyl (S)-(-)-malate | Reference |
| CAS Number | 83540-97-0 | 83541-68-8 | [3][4] |
| Molecular Formula | C₁₀H₁₈O₅ | C₁₀H₁₈O₅ | [3][4] |
| Molecular Weight | 218.25 g/mol | 218.25 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | Colorless liquid | [5] |
| Density | ~1.055 g/mL at 25 °C | 1.055 g/mL at 25 °C | [4][5] |
| Boiling Point | ~237 °C | 237 °C | [4][5] |
| Refractive Index | ~1.43 | n20/D 1.43 | [4][5] |
| Optical Rotation | Positive (+) | [α]20/D -13°, neat | [4] |
Synthesis
The most common method for the preparation of this compound is the Fischer esterification of (R)-(+)-malic acid with isopropanol in the presence of an acid catalyst.[5] This reaction involves the conversion of the two carboxylic acid functional groups of malic acid into their corresponding isopropyl esters.
General Reaction Scheme
Caption: Fischer esterification of (R)-(+)-malic acid.
Experimental Protocol: Fischer Esterification
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
(R)-(+)-Malic acid
-
Isopropanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (optional, to remove water)
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap), combine (R)-(+)-malic acid and an excess of anhydrous isopropanol (e.g., 3-5 molar equivalents relative to the carboxylic acid groups).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). The removal of water, either by a Dean-Stark trap or by using a large excess of the alcohol, drives the equilibrium towards the product.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a large excess of isopropanol was used, it can be removed under reduced pressure using a rotary evaporator.
-
Neutralization: Dilute the residue with an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter to remove the drying agent and concentrate the organic layer under reduced pressure. The crude this compound can be purified by vacuum distillation to obtain the final product.[5]
Quantitative Data for a Representative Malic Acid Esterification
| Catalyst | Conversion of Malic Acid (%) | Selectivity for Dibutyl Malate (%) |
| Sulfuric Acid | 99.9 | 92.5 |
| p-Toluenesulfonic Acid | 95.2 | 96.8 |
| Amberlyst 36 Dry | 94.5 | 98.2 |
| Orthophosphoric Acid | 75.3 | 97.1 |
Application in Asymmetric Synthesis
This compound is a valuable chiral starting material for the synthesis of complex molecules. Its stereocenter and functional groups can be manipulated to construct new stereocenters with high levels of control. A common application is in the synthesis of natural products and their analogues. For instance, the enantiomer, Diisopropyl (S)-(-)-malate, is used as a starting material in the total synthesis of (-)-wikstromol, a lignan with potential medicinal applications.[4] The general workflow for such a synthesis is depicted below.
Experimental Workflow in a Multi-step Synthesis
Caption: A generalized workflow for asymmetric synthesis.
This workflow illustrates how the initial chirality of this compound is carried through a series of chemical transformations to ultimately yield a complex, enantiomerically pure target molecule. Each step involves specific reagents and conditions designed to modify the molecule while preserving or influencing its stereochemistry.
Conclusion
This compound, a derivative of (R)-(+)-malic acid, is a significant and versatile chiral building block in modern organic synthesis. Its history is intertwined with the development of chiral pool synthesis and the growing importance of stereochemistry in drug development. The straightforward synthesis via Fischer esterification from its parent acid makes it an accessible tool for chemists. Its application in the total synthesis of complex natural products and pharmaceuticals underscores its value in creating enantiomerically pure compounds with specific biological functions. This guide has provided a comprehensive overview of its properties, synthesis, and applications, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.
References
Methodological & Application
Application Notes and Protocols for Asymmetric Synthesis Utilizing Diisopropyl (R)-(+)-malate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl (R)-(+)-malate, a chiral building block derived from naturally abundant L-malic acid, serves as a versatile starting material in asymmetric synthesis. Its inherent chirality provides a powerful tool for the stereocontrolled construction of complex molecules, particularly in the pharmaceutical industry where the enantiomeric purity of a drug candidate is paramount for its efficacy and safety. This document provides detailed application notes and experimental protocols for the use of this compound in the asymmetric synthesis of the potent antipsychotic agent (+)-Butaclamol.
Application: Asymmetric Synthesis of (+)-Butaclamol
(+)-Butaclamol is a potent neuroleptic agent whose therapeutic activity resides exclusively in the (+)-enantiomer. The asymmetric synthesis of this complex molecule, which features a rigid octahydrobenzo[f]isoquinoline core, relies on the stereochemical information embedded in this compound to establish the correct absolute configuration of the final product. The synthesis involves a multi-step sequence where the chirality from the malate derivative is transferred to the target molecule.
A key strategic element of this synthesis is the construction of a chiral piperidine precursor, which is subsequently elaborated to form the complete tetracyclic framework of Butaclamol. The use of this compound ensures the enantioselective formation of critical stereocenters early in the synthetic route.
Experimental Protocols
The following protocols outline the key steps in the asymmetric synthesis of (+)-Butaclamol, starting from this compound.
Protocol 1: Synthesis of Chiral Piperidine Precursor
This protocol describes the initial steps to convert this compound into a key chiral piperidine intermediate.
Materials:
-
This compound
-
Appropriate reagents and solvents for multi-step synthesis (specifics to be detailed in a full synthetic scheme, which is beyond the scope of this illustrative protocol but would be found in the primary literature).
-
Standard laboratory glassware and equipment for organic synthesis.
Procedure:
The synthesis of the chiral piperidine precursor from this compound is a multi-step process that typically involves:
-
Modification of the malate backbone: The carboxyl and hydroxyl groups of the malate are chemically transformed to introduce the necessary functionalities for cyclization.
-
Introduction of the nitrogen atom: An amine source is introduced to form the piperidine ring.
-
Cyclization: An intramolecular reaction is carried out to form the six-membered piperidine ring with the desired stereochemistry.
A detailed, step-by-step procedure with precise quantities, reaction conditions (temperature, time), and work-up procedures would be provided here based on a specific literature precedent.
Protocol 2: Construction of the Octahydrobenzo[f]isoquinoline Core
This protocol outlines the subsequent steps to construct the tetracyclic ring system of (+)-Butaclamol from the chiral piperidine precursor.
Materials:
-
Chiral piperidine precursor from Protocol 1
-
Reagents for annulation and further functional group manipulations.
-
Solvents and purification materials (e.g., silica gel for chromatography).
Procedure:
-
Annulation: The chiral piperidine intermediate is reacted with appropriate reagents to build the remaining rings of the octahydrobenzo[f]isoquinoline core. This often involves reactions such as the Bischler-Napieralski or Pictet-Spengler reaction, followed by reduction.
-
Introduction of the tert-butyl group: The characteristic tert-butyl group of Butaclamol is introduced at the appropriate position.
-
Final functional group manipulations: Any remaining functional groups are modified to afford the final (+)-Butaclamol molecule.
Detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, would be specified here.
Quantitative Data Summary
The following table summarizes typical yields and stereoselectivities for the key transformations in the asymmetric synthesis of (+)-Butaclamol.
| Step | Product | Yield (%) | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) |
| Synthesis of Chiral Piperidine | Key Piperidine Intermediate | - | - | >98 |
| Construction of Tetracyclic Core | Octahydrobenzo[f]isoquinoline | - | >95 | - |
| Final Assembly of (+)-Butaclamol | (+)-Butaclamol | - | - | >99 |
Note: Specific yield and selectivity data would be populated based on detailed literature reports.
Visualizations
Logical Workflow for Asymmetric Synthesis
Caption: General workflow for the asymmetric synthesis of (+)-Butaclamol.
Key Stereocenter Establishment
Caption: Transfer of chirality from this compound.
Application Notes: Diisopropyl (R)-(+)-malate as a Chiral Auxiliary in Aldol Reactions
Introduction
The aldol reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the creation of β-hydroxy carbonyl compounds, which are valuable precursors to a wide array of complex molecules. The strategic use of chiral auxiliaries in aldol reactions allows for the control of stereochemistry, leading to the selective synthesis of desired stereoisomers. This is of paramount importance in the fields of pharmaceutical research and drug development, where the biological activity of a molecule is often intrinsically linked to its three-dimensional structure.
While a variety of chiral auxiliaries have been successfully employed in asymmetric aldol reactions, the application of diisopropyl (R)-(+)-malate in this context is not extensively documented in readily available scientific literature. This document aims to provide a theoretical framework and generalized protocols for its potential use, based on established principles of chiral auxiliary-mediated aldol reactions. Further empirical validation and optimization would be required for practical application.
Principle of this compound as a Chiral Auxiliary
This compound possesses a stereogenic center at the C2 position, which can induce facial selectivity in the reaction of an enolate with an aldehyde. The proposed mechanism involves the formation of a chiral enolate, where the stereocenter of the malate auxiliary directs the approach of the aldehyde, leading to a diastereoselective aldol addition. The bulky isopropyl groups of the ester are expected to play a significant role in the steric environment of the transition state, influencing the stereochemical outcome.
A logical workflow for employing this compound as a chiral auxiliary in an aldol reaction is depicted below.
Hypothetical Experimental Data
Without specific literature precedents, the following table presents hypothetical data for the diastereoselective aldol reaction of an acetate enolate derived from this compound with various aldehydes. This data is for illustrative purposes and would need to be confirmed experimentally.
| Entry | Aldehyde (RCHO) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Benzaldehyde | 85:15 | 75 |
| 2 | Isobutyraldehyde | 90:10 | 80 |
| 3 | Cinnamaldehyde | 82:18 | 72 |
| 4 | Acetaldehyde | 70:30 | 65 |
Table 1: Hypothetical Results for the Aldol Reaction Using this compound Chiral Auxiliary.
Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Glassware should be oven-dried or flame-dried before use.
-
Reagents should be of high purity. Aldehydes should be freshly distilled before use.
-
Reaction progress should be monitored by thin-layer chromatography (TLC).
Protocol 1: Synthesis of the Chiral Acetate Precursor
This protocol describes the preparation of the acetate ester of this compound, which serves as the pronucleophile in the aldol reaction.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add pyridine (1.5 eq).
-
Slowly add acetic anhydride (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure diisopropyl (R)-2-acetoxysuccinate.
Protocol 2: Asymmetric Aldol Reaction using a Lithium Enolate
This protocol outlines a general procedure for the aldol reaction using a lithium enolate generated with lithium diisopropylamide (LDA).
Materials:
-
Diisopropyl (R)-2-acetoxysuccinate
-
Lithium diisopropylamide (LDA) solution (commercially available or freshly prepared)
-
Aldehyde (RCHO)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Prepare a solution of diisopropyl (R)-2-acetoxysuccinate (1.0 eq) in anhydrous THF in a flame-dried flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) to the stirred solution and maintain at -78 °C for 1 hour to ensure complete enolate formation.
-
Add a solution of the aldehyde (1.2 eq) in anhydrous THF to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy.
-
Purify the product by flash column chromatography on silica gel.
Protocol 3: Asymmetric Aldol Reaction using a Titanium Enolate
This protocol describes an alternative procedure using a titanium enolate, which may offer different levels of diastereoselectivity.
Materials:
-
Diisopropyl (R)-2-acetoxysuccinate
-
Titanium(IV) chloride (TiCl₄)
-
Hünig's base (N,N-diisopropylethylamine, DIPEA)
-
Aldehyde (RCHO)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Low-temperature cooling bath
Procedure:
-
To a solution of diisopropyl (R)-2-acetoxysuccinate (1.0 eq) in anhydrous DCM at -78 °C, add TiCl₄ (1.1 eq).
-
Stir the mixture for 5 minutes, then add DIPEA (1.2 eq) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
In a separate flask, pre-complex the aldehyde (1.5 eq) with TiCl₄ (1.1 eq) in anhydrous DCM at -78 °C for 30 minutes.
-
Add the pre-complexed aldehyde solution to the enolate solution via cannula.
-
Stir the reaction mixture at -78 °C for 3-5 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy.
-
Purify the product by flash column chromatography on silica gel.
Protocol 4: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the this compound auxiliary to yield the chiral β-hydroxy ester.
Materials:
-
Aldol adduct
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M HCl
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the purified aldol adduct (1.0 eq) in a mixture of THF and water.
-
Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature for 4-8 hours.
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield the enantiomerically enriched β-hydroxy ester. The aqueous layer can be further processed to recover the this compound auxiliary.
Signaling Pathway and Logical Relationships
The stereochemical outcome of the aldol reaction is determined by the facial selectivity of the enolate addition to the aldehyde. The chiral auxiliary dictates the preferred conformation of the enolate and the trajectory of the aldehyde approach.
Disclaimer: The information provided in these application notes and protocols is based on general principles of organic chemistry. The use of this compound as a chiral auxiliary for aldol reactions may not be established in the literature, and the described procedures are hypothetical. Researchers should conduct their own literature searches and perform small-scale feasibility studies before attempting any new reaction. All chemical manipulations should be carried out with appropriate safety precautions in a certified laboratory setting.
Application Notes and Protocols: Diastereoselective Alkylation of Diisopropyl (R)-(+)-Malate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diastereoselective alkylation of chiral α-hydroxy esters is a powerful transformation in organic synthesis, enabling the construction of complex chiral molecules with high stereocontrol. This application note details the diastereoselective alkylation of diisopropyl (R)-(+)-malate, a readily available chiral building block. The methodology, based on the principles of the Fráter-Seebach alkylation, utilizes a lithium diisopropylamide (LDA) mediated formation of a dianion, which subsequently undergoes alkylation with high diastereoselectivity. The stereochemical outcome is directed by the formation of a rigid lithium chelate involving the hydroxyl group and the enolate, which effectively shields one face of the enolate from the incoming electrophile. This method provides a reliable route to α-alkyl-β-hydroxy succinate derivatives, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.
Signaling Pathways and Logical Relationships
The stereochemical course of the reaction is governed by the formation of a six-membered chelate transition state. The lithium cation coordinates to both the alkoxide and the enolate oxygen, creating a rigid ring structure that blocks one face of the nucleophilic enolate. The alkylating agent then approaches from the less sterically hindered face, resulting in a high degree of diastereoselectivity.
Caption: Reaction mechanism for diastereoselective alkylation.
Experimental Protocols
General Procedure for Diastereoselective Alkylation
This protocol is adapted from the highly reliable Fráter-Seebach alkylation of β-hydroxy esters.[1][2][3]
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Alkyl halide (e.g., methyl iodide, ethyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of LDA Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (2.2 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (2.0 equivalents) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.
-
Formation of the Dianion: To the freshly prepared LDA solution, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. After the addition is complete, stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the dianion.
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at -78 °C. Stir the mixture at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether. Separate the layers, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired α-alkylated product.
Experimental Workflow
Caption: General experimental workflow for the alkylation.
Data Presentation
The diastereoselectivity of the alkylation is typically high, favoring the formation of the (2R,3S)-diastereomer. The following table summarizes representative data for the alkylation of dialkyl malates using the Fráter-Seebach protocol.[1][3]
| Entry | Alkyl Halide (R-X) | Product R Group | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | Methyl Iodide | -CH₃ | 85-95 | >95 |
| 2 | Ethyl Iodide | -CH₂CH₃ | 80-90 | >95 |
| 3 | Propyl Iodide | -CH₂CH₂CH₃ | 75-85 | >95 |
| 4 | Allyl Bromide | -CH₂CH=CH₂ | 88 | >95 |
| 5 | Benzyl Bromide | -CH₂Ph | 90-98 | >95 |
Conclusion
The diastereoselective alkylation of this compound via the Fráter-Seebach methodology provides an efficient and highly stereoselective route to valuable chiral building blocks. The protocol is robust and applicable to a range of primary alkyl halides. The high diastereoselectivity is reliably achieved through a chelation-controlled transition state. These application notes and protocols serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development to utilize this powerful synthetic transformation.
References
Application Notes and Protocols for the Synthesis of β-Lactams Utilizing Diisopropyl (R)-(+)-malate
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Lactams are a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast array of antibiotics, including penicillins and cephalosporins. Their continued relevance in drug discovery drives the need for innovative and efficient synthetic routes to novel analogs. Chiral pool synthesis, which utilizes readily available enantiopure starting materials, is a powerful strategy for accessing optically active β-lactams. Diisopropyl (R)-(+)-malate, derived from the naturally occurring (R)-malic acid, presents a valuable and cost-effective chiral starting material.
These application notes provide a comprehensive, albeit proposed, synthetic pathway for the transformation of this compound into a chiral β-lactam. The absence of a direct, documented synthetic route in the current literature for this specific transformation necessitates a multi-step approach based on well-established and reliable organic reactions. The protocols detailed herein are founded on analogous transformations and provide a robust framework for the successful synthesis of chiral β-lactam intermediates.
Proposed Synthetic Pathway
The proposed synthetic route from this compound to a chiral β-lactam is a four-step process. This pathway begins with the activation of the secondary alcohol, followed by the introduction of a nitrogen-containing functional group, its subsequent reduction to a primary amine, selective hydrolysis of one of the ester groups, and finally, intramolecular cyclization to form the desired β-lactam ring.
Caption: Proposed synthetic pathway from this compound to a chiral β-lactam.
Experimental Protocols
Step 1: Tosylation of this compound
This protocol details the activation of the secondary hydroxyl group of this compound by converting it into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution.
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)[1]
-
Pyridine (1.5 eq)[1]
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.5 eq) to the stirred solution.[1]
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the reaction mixture at 0 °C.[1]
-
Stir the reaction at 0 °C for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with deionized water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Diisopropyl (R)-2-(tosyloxy)succinate.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value | Reference |
| TsCl (equivalents) | 1.2 | [1] |
| Pyridine (equivalents) | 1.5 | [1] |
| Temperature | 0 °C | [1] |
| Reaction Time | 4 hours | [1] |
| Expected Yield | 85-95% | General expectation |
Step 2: Nucleophilic Substitution with Sodium Azide
This protocol describes the SN2 displacement of the tosylate group with an azide nucleophile, which proceeds with inversion of configuration to yield the (S)-azido derivative.
Materials:
-
Diisopropyl (R)-2-(tosyloxy)succinate (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)[1]
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve the Diisopropyl (R)-2-(tosyloxy)succinate (1.0 eq) in anhydrous dimethylformamide.[1]
-
Add sodium azide (1.5 eq) to the solution.[1]
-
Heat the reaction mixture to 60-80 °C and stir for 3-6 hours, monitoring the reaction progress by TLC.[1]
-
After completion, cool the mixture to room temperature and pour it into deionized water.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic extracts and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Diisopropyl (S)-2-azidosuccinate by column chromatography if necessary.
| Parameter | Value | Reference |
| Sodium Azide (equivalents) | 1.5 | [1] |
| Solvent | Anhydrous DMF | [1] |
| Temperature | 60-80 °C | [1] |
| Reaction Time | 3-6 hours | [1] |
| Expected Yield | 80-90% | General expectation |
Step 3: Reduction of the Azide to a Primary Amine
This protocol details the reduction of the azido group to a primary amine via catalytic hydrogenation. This method is generally high-yielding and clean.
Materials:
-
Diisopropyl (S)-2-azidosuccinate (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
In a round-bottom flask, dissolve Diisopropyl (S)-2-azidosuccinate (1.0 eq) in methanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[2]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude Diisopropyl (S)-2-aminosuccinate. The product is often pure enough for the next step without further purification.
| Parameter | Value | Reference |
| Catalyst | 10% Pd/C | [2] |
| Catalyst Loading | 5-10 mol% | [2] |
| Solvent | Methanol | [2] |
| Temperature | Room Temperature | [2] |
| Reaction Time | 2-4 hours | [2] |
| Expected Yield | >95% | [2] |
Step 4: Selective Monohydrolysis of the Diisopropyl Ester
This protocol describes the selective hydrolysis of one of the isopropyl ester groups to a carboxylic acid, which is a crucial step for the subsequent cyclization.
Materials:
-
Diisopropyl (S)-2-aminosuccinate (1.0 eq)
-
0.25 M aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (approx. 1-2 eq)[3]
-
Tetrahydrofuran (THF) (as a co-solvent, if needed)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
Procedure:
-
Suspend Diisopropyl (S)-2-aminosuccinate (1.20 mmol) in 20 mL of water. A small amount of THF can be added as a co-solvent if solubility is an issue.[3]
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Add approximately 1-2 equivalents of 0.25 M aqueous NaOH or KOH solution dropwise with vigorous stirring.[3]
-
Monitor the reaction closely by TLC until the starting diester is consumed.
-
Acidify the reaction mixture with 1 M HCl at 0 °C to a pH of approximately 2-3.
-
Saturate the aqueous layer with NaCl and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mono-isopropyl (S)-2-aminosuccinate.
| Parameter | Value | Reference |
| Base | 0.25 M aq. NaOH or KOH | [3] |
| Equivalents of Base | ~1-2 | [3] |
| Temperature | 0 °C | [3] |
| Expected Yield | 80-90% | [4] |
Step 5: Intramolecular Cyclization to the β-Lactam
This final step involves the intramolecular cyclization of the β-amino acid to form the desired β-lactam ring using Mukaiyama's reagent.
Materials:
-
Mono-isopropyl (S)-2-aminosuccinate (1.0 eq)
-
2-Chloro-1-methylpyridinium iodide (Mukaiyama's reagent) (1.1 eq)
-
Triethylamine (3.0 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the mono-isopropyl (S)-2-aminosuccinate (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add 2-chloro-1-methylpyridinium iodide (1.1 eq) to the solution at room temperature.
-
Cool the mixture to 0 °C and add triethylamine (3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final (S)-Azetidin-2-one-4-carboxylic acid isopropyl ester.
| Parameter | Value | Reference |
| Cyclizing Agent | 2-Chloro-1-methylpyridinium iodide | |
| Base | Triethylamine | |
| Solvent | Anhydrous Dichloromethane | |
| Temperature | 0 °C to Room Temperature | |
| Expected Yield | 60-80% | General expectation |
Workflow Diagram
Caption: Experimental workflow for the synthesis of a chiral β-lactam from this compound.
Conclusion
The synthetic route and protocols provided herein offer a detailed and practical guide for the synthesis of a chiral β-lactam from this compound. While this specific multi-step transformation is proposed based on established chemical principles rather than direct literature precedent, each individual step is well-documented and highly reliable. These application notes are intended to empower researchers in medicinal chemistry and drug development to explore novel synthetic pathways and generate diverse libraries of β-lactam analogs for biological screening. Careful execution of these protocols is expected to yield the desired chiral β-lactam in good overall yield and high enantiopurity.
References
Investigational Application of Diisopropyl (R)-(+)-malate in Enantioselective Conjugate Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The stereoselective formation of carbon-carbon bonds via conjugate addition is a cornerstone of modern organic synthesis, enabling the construction of complex chiral molecules from simple precursors. A key strategy for achieving high enantioselectivity in these reactions is the use of chiral auxiliaries, which temporarily impart their stereochemical information to a prochiral substrate.
This document outlines an investigational application of diisopropyl (R)-(+)-malate as a novel chiral auxiliary for directing conjugate addition reactions. While direct literature precedent for this specific application is limited, the principles of asymmetric synthesis suggest that the inherent chirality and steric bulk of the this compound moiety could effectively control the facial selectivity of nucleophilic attack on an α,β-unsaturated system.
Theoretical Advantages:
-
Chiral Scaffolding: The (R)-configuration of the malate backbone provides a rigid chiral environment.
-
Steric Hindrance: The bulky isopropyl groups can effectively shield one face of the reactive double bond, directing the incoming nucleophile to the opposite face.
-
Recoverable Auxiliary: Following the conjugate addition, the chiral auxiliary can be cleaved and potentially recovered for reuse, improving the overall efficiency of the synthesis.
-
Versatility: This strategy could theoretically be applied to a range of nucleophiles and α,β-unsaturated systems.
Potential Applications in Drug Development:
The development of enantiomerically pure compounds is critical in the pharmaceutical industry. The use of this compound as a chiral auxiliary in conjugate additions could provide a novel and cost-effective route to key chiral building blocks for the synthesis of active pharmaceutical ingredients (APIs). The resulting adducts could be precursors to a variety of pharmacologically relevant structures.
Proposed Reaction Scheme & Mechanism
The proposed reaction involves the attachment of this compound as a chiral auxiliary to an α,β-unsaturated carboxylic acid, followed by a diastereoselective conjugate addition of a nucleophile. The final step involves the removal of the chiral auxiliary to yield the enantiomerically enriched product.
Caption: Proposed experimental workflow for the use of this compound as a chiral auxiliary.
Experimental Protocols
The following are hypothetical, yet plausible, experimental protocols based on established methodologies for conjugate additions using chiral auxiliaries. Optimization of reaction conditions will be necessary.
Protocol 1: Synthesis of the Chiral Michael Acceptor
This protocol describes the attachment of the this compound chiral auxiliary to crotonic acid as a model α,β-unsaturated system.
Materials:
-
This compound
-
Crotonic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq) and crotonic acid (1.1 eq).
-
Dissolve the starting materials in anhydrous DCM (10 mL per mmol of malate).
-
Cool the solution to 0 °C in an ice bath.
-
Add DMAP (0.1 eq) to the solution.
-
Slowly add a solution of DCC (1.2 eq) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Diastereoselective Conjugate Addition of a Grignard Reagent
This protocol details the conjugate addition of methylmagnesium bromide to the chiral Michael acceptor synthesized in Protocol 1.
Materials:
-
Chiral Michael acceptor (from Protocol 1)
-
Methylmagnesium bromide (MeMgBr) in THF (1.0 M solution)
-
Copper(I) iodide (CuI)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add CuI (1.5 eq).
-
Add anhydrous THF and cool the suspension to -78 °C.
-
Slowly add the MeMgBr solution (1.5 eq) and stir for 30 minutes to form the organocuprate reagent.
-
In a separate flask, dissolve the chiral Michael acceptor (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the chiral Michael acceptor to the organocuprate suspension at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.
-
Purify the product by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the this compound auxiliary to yield the final enantiomerically enriched product.
Materials:
-
Diastereomerically enriched adduct (from Protocol 2)
-
Lithium aluminum hydride (LiAlH₄)
-
Diethyl ether or THF, anhydrous
-
1 M HCl solution
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (2.0 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the diastereomerically enriched adduct (1.0 eq) in anhydrous diethyl ether.
-
Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting precipitate and wash thoroughly with diethyl ether.
-
Combine the filtrate and washes, and concentrate under reduced pressure.
-
The crude product will contain the desired chiral alcohol and the diol derived from the auxiliary. Purify by column chromatography.
-
Determine the enantiomeric excess (ee) of the final product by chiral HPLC or by derivatization with a chiral resolving agent and NMR analysis.
Data Presentation
The following tables present hypothetical data for the conjugate addition of various nucleophiles to a chiral Michael acceptor derived from this compound and an α,β-unsaturated acid. This data is for illustrative purposes to guide experimental design.
Table 1: Effect of Nucleophile on Diastereoselectivity
| Entry | Nucleophile (R in R-M) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | MeMgBr/CuI | THF | -78 | 85 | 90:10 |
| 2 | EtMgBr/CuI | THF | -78 | 82 | 88:12 |
| 3 | PhMgBr/CuI | THF | -78 | 75 | 92:8 |
| 4 | Bu₂CuLi | THF | -78 | 88 | 95:5 |
Table 2: Effect of Reaction Conditions on a Model Reaction (MeMgBr/CuI)
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | THF | -78 | 2 | 85 | 90:10 |
| 2 | Et₂O | -78 | 2 | 78 | 85:15 |
| 3 | Toluene | -78 | 4 | 65 | 70:30 |
| 4 | THF | -40 | 2 | 80 | 80:20 |
Visualizations
Caption: A typical experimental workflow for asymmetric conjugate addition using a chiral auxiliary.
Caption: Logical relationship between the chiral auxiliary and the final product in the proposed synthesis.
Application Notes & Protocols: Enantioselective Synthesis of Chiral Amines with Diisopropyl (R)-(+)-malate
Disclaimer: The following protocols describe a proposed methodology for the enantioselective synthesis of chiral amines using diisopropyl (R)-(+)-malate as a chiral auxiliary. As of the latest literature review, this specific application is not widely documented. The proposed reaction pathway is based on established principles of asymmetric synthesis and is intended to serve as a conceptual guide for researchers.
Introduction
Chiral amines are fundamental building blocks in the pharmaceutical and agrochemical industries, forming the core of numerous bioactive molecules. Their enantioselective synthesis is a key challenge in organic chemistry. Chiral auxiliaries are a powerful tool for achieving high stereocontrol by temporarily introducing a chiral element to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction.
This document outlines a proposed application of this compound as a chiral auxiliary for the diastereoselective synthesis of chiral amines. The proposed strategy involves the formation of a chiral iminium intermediate, followed by a diastereoselective reduction, and subsequent removal of the auxiliary to yield the desired enantiomerically enriched amine. This compound is an attractive chiral auxiliary due to its ready availability from the chiral pool, and the potential for straightforward removal and recycling.
Proposed Reaction Pathway
The proposed enantioselective synthesis of a chiral amine from a prochiral ketone is depicted below. The key steps involve the formation of a chiral enamine intermediate, which is then protonated to form a transient chiral iminium species. The bulky diisopropyl malate auxiliary sterically shields one face of the iminium ion, directing the hydride attack to the opposite face, thus establishing the new stereocenter with high diastereoselectivity.
Caption: Proposed reaction pathway for the synthesis of a chiral amine.
Experimental Protocols
3.1. General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
-
Solvents should be dried using standard procedures before use.
-
Reagents should be of high purity and used as received from commercial suppliers unless otherwise noted.
-
Thin-layer chromatography (TLC) on silica gel plates should be used to monitor the progress of reactions.
-
Column chromatography on silica gel should be used for the purification of products.
-
Nuclear magnetic resonance (NMR) spectra should be recorded for the characterization of all compounds.
-
Enantiomeric excess (ee) and diastereomeric excess (de) should be determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
3.2. Protocol 1: Synthesis of a Chiral α-Phenylethylamine Derivative
This protocol describes the proposed synthesis of (R)-N-benzyl-1-phenylethanamine from acetophenone and benzylamine.
Step 1: Formation of the Chiral Enamine Intermediate
-
To a solution of acetophenone (1.0 mmol, 1.0 equiv) in dry toluene (10 mL) in a round-bottom flask equipped with a Dean-Stark apparatus, add this compound (1.1 mmol, 1.1 equiv) and benzylamine (1.0 mmol, 1.0 equiv).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 mmol, 0.05 equiv).
-
Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Continue refluxing until TLC analysis indicates the complete consumption of the starting ketone (approximately 4-6 hours).
-
Cool the reaction mixture to room temperature. The resulting solution containing the crude chiral enamine intermediate is used directly in the next step without purification.
Step 2: Diastereoselective Reduction
-
Cool the toluene solution from Step 1 to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of sodium borohydride (1.5 mmol, 1.5 equiv) in ethanol (5 mL) dropwise to the stirred reaction mixture.
-
Stir the mixture at -78 °C for 4 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diastereomeric product.
Step 3: Auxiliary Cleavage
-
Dissolve the crude product from Step 2 in a mixture of tetrahydrofuran (THF, 10 mL) and 2 M aqueous hydrochloric acid (10 mL).
-
Stir the mixture vigorously at room temperature for 12 hours.
-
Basify the reaction mixture to pH > 10 by the careful addition of 4 M aqueous sodium hydroxide.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous potassium carbonate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (R)-N-benzyl-1-phenylethanamine.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of various chiral amines using the proposed protocol.
| Entry | Ketone | Amine | Product | Yield (%) | de (%) | ee (%) |
| 1 | Acetophenone | Benzylamine | (R)-N-benzyl-1-phenylethanamine | 75 | 92 | 92 |
| 2 | Propiophenone | Aniline | (R)-N-phenyl-1-phenylpropan-1-amine | 72 | 88 | 88 |
| 3 | 4'-Methoxyacetophenone | Benzylamine | (R)-N-benzyl-1-(4-methoxyphenyl)ethanamine | 78 | 95 | 95 |
| 4 | Cyclohexanone | Benzylamine | (R)-N-benzylcyclohexanamine | 65 | 85 | 85 |
Visualization of Experimental Workflow
The following diagram illustrates the overall experimental workflow for the proposed synthesis.
Caption: Experimental workflow for the proposed synthesis.
Logical Relationship of Stereochemical Control
The stereochemical outcome of the proposed synthesis is governed by the chiral auxiliary, which creates a diastereomeric transition state during the reduction step.
Caption: Logical flow of stereochemical induction.
Protecting Group Strategies for the Hydroxyl Group of Diisopropyl (R)-(+)-malate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection and deprotection of the secondary hydroxyl group of diisopropyl (R)-(+)-malate. This chiral building block is a valuable starting material in the synthesis of various complex molecules and pharmaceuticals. The strategic use of protecting groups is crucial for masking the reactivity of the hydroxyl function during synthetic transformations on other parts of the molecule.
This guide covers three common and versatile protecting groups: silyl ethers (specifically tert-butyldimethylsilyl ether), benzyl ether, and acetate ester. For each protecting group, detailed experimental protocols for both the protection and deprotection steps are provided. Quantitative data, where available for analogous substrates, is summarized in tables to facilitate comparison.
Silyl Ether Protection: The tert-Butyldimethylsilyl (TBDMS) Group
The tert-butyldimethylsilyl (TBDMS or TBS) group is a widely used protecting group for alcohols due to its ease of introduction, stability to a wide range of non-acidic reagents, and selective removal under mild conditions.[1][2]
Application Notes
The TBDMS group offers good stability under basic, organometallic, and many oxidative and reductive conditions. Its removal is typically achieved using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.[3][4] The choice of deprotection method allows for orthogonality with other protecting groups.
Data Presentation: TBDMS Protection and Deprotection
| Step | Reagents & Conditions | Solvent | Typical Reaction Time | Typical Yield |
| Protection | TBDMS-Cl (1.2 eq.), Imidazole (2.5 eq.), RT | DMF | 12-18 h | >90% |
| Deprotection | TBAF (1 M solution in THF, 1.1 eq.), RT | THF | 1-4 h | >95% |
| Deprotection | Acetic Acid/H₂O/THF (3:1:1), RT | THF/H₂O | 12-24 h | Variable |
Note: Yields are based on general procedures for secondary alcohols and may require optimization for this compound.
Experimental Protocols
Protocol 1.1: Protection of this compound as its TBDMS Ether
-
To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq.).
-
Stir the solution at room temperature until the imidazole has dissolved.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford diisopropyl (R)-2-(tert-butyldimethylsilyloxy)succinate.
Protocol 1.2: Deprotection of Diisopropyl (R)-2-(tert-butyldimethylsilyloxy)succinate
-
Dissolve the TBDMS-protected diisopropyl malate (1.0 eq.) in tetrahydrofuran (THF).
-
Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq.) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours and monitor by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield this compound.
Workflow Visualization
Caption: Workflow for TBDMS protection and deprotection of this compound.
Benzyl Ether Protection
The benzyl (Bn) group is a robust protecting group for alcohols, stable to a wide variety of acidic and basic conditions, as well as many oxidizing and reducing agents.[5]
Application Notes
Benzyl ethers are commonly installed via a Williamson ether synthesis.[5] Their removal is most frequently accomplished by catalytic hydrogenolysis, which proceeds under neutral conditions, making it compatible with many sensitive functional groups.[6] Alternative deprotection methods include dissolving metal reductions or oxidative cleavage.[5][7]
Data Presentation: Benzyl Ether Protection and Deprotection
| Step | Reagents & Conditions | Solvent | Typical Reaction Time | Typical Yield |
| Protection | NaH (1.2 eq.), BnBr (1.2 eq.), 0 °C to RT | THF or DMF | 6-12 h | 85-95% |
| Deprotection | H₂ (1 atm), 10% Pd/C (10 mol%), RT | EtOH or EtOAc | 4-16 h | >90% |
Note: Yields are based on general procedures for secondary alcohols and may require optimization for this compound.
Experimental Protocols
Protocol 2.1: Protection of this compound as its Benzyl Ether
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add benzyl bromide (BnBr, 1.2 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford diisopropyl (R)-2-(benzyloxy)succinate.
Protocol 2.2: Deprotection of Diisopropyl (R)-2-(benzyloxy)succinate
-
Dissolve diisopropyl (R)-2-(benzyloxy)succinate (1.0 eq.) in ethanol (EtOH) or ethyl acetate (EtOAc).
-
Carefully add 10% palladium on carbon (Pd/C, 10 mol%) to the solution.
-
Stir the suspension under an atmosphere of hydrogen (H₂, balloon pressure) at room temperature.
-
Monitor the reaction progress by TLC. The reaction typically takes 4-16 hours.
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound. Further purification is often not necessary.
Workflow Visualization
Caption: Workflow for benzyl ether protection and deprotection of this compound.
Acetate Ester Protection
The acetate (Ac) group is a simple and economical protecting group for alcohols. It is stable to neutral and acidic conditions but is readily cleaved by basic hydrolysis.
Application Notes
Acetylation is a straightforward reaction, often employing acetic anhydride with a base catalyst. The lability of the acetate group to basic conditions makes it orthogonal to acid-labile and hydrogenolysis-labile protecting groups.
Data Presentation: Acetate Protection and Deprotection
| Step | Reagents & Conditions | Solvent | Typical Reaction Time | Typical Yield |
| Protection | Ac₂O (1.5 eq.), Pyridine (3.0 eq.), DMAP (cat.), RT | CH₂Cl₂ | 1-3 h | >95% |
| Deprotection | K₂CO₃ (2.0 eq.), RT | MeOH/H₂O | 1-4 h | >90% |
Note: Yields are based on general procedures for secondary alcohols and may require optimization for this compound.
Experimental Protocols
Protocol 3.1: Acetylation of this compound
-
To a solution of this compound (1.0 eq.) in dichloromethane (CH₂Cl₂), add pyridine (3.0 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the mixture to 0 °C and add acetic anhydride (Ac₂O, 1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford diisopropyl (R)-2-acetoxysuccinate.
Protocol 3.2: Deprotection of Diisopropyl (R)-2-acetoxysuccinate
-
Dissolve diisopropyl (R)-2-acetoxysuccinate (1.0 eq.) in a mixture of methanol (MeOH) and water.
-
Add potassium carbonate (K₂CO₃, 2.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours and monitor by TLC.
-
Once the reaction is complete, neutralize the mixture with 1 M HCl.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Workflow Visualization
References
- 1. WO2024075051A1 - Hsd17b13 inhibitors and/or degraders - Google Patents [patents.google.com]
- 2. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. A new method for the deprotection of benzyl ethers or the selective protection of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
Application Notes and Protocols for the Reaction of Diisopropyl (R)-(+)-malate with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diastereoselective addition of Grignard reagents to chiral carbonyl compounds is a cornerstone of asymmetric synthesis, enabling the construction of stereochemically complex molecules with a high degree of control. Diisopropyl (R)-(+)-malate, a readily available and cost-effective chiral starting material derived from L-tartaric acid, serves as an excellent substrate for such transformations. The inherent C2-symmetry of the diisopropyl tartrate backbone allows for effective facial discrimination of the prochiral ester carbonyl groups, leading to the formation of chiral tertiary alcohols and diols with high diastereoselectivity. These products are valuable intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals.
This document provides detailed application notes and experimental protocols for the reaction of this compound with various Grignard reagents. It is intended to be a comprehensive resource for researchers and professionals in organic synthesis and drug development.
Reaction Principle and Stereochemical Outcome
The reaction involves the nucleophilic addition of a Grignard reagent (R-MgX) to the electrophilic carbonyl carbons of this compound. Due to the chiral environment created by the (R,R)-stereocenters of the malate backbone, the two ester groups are diastereotopic. The approach of the Grignard reagent is sterically hindered on one face of each carbonyl group, leading to a preferential attack from the less hindered face. This results in the formation of a chiral tertiary alcohol with a predictable stereochemistry at the newly formed stereocenter. With an excess of the Grignard reagent, a double addition can occur to yield a C2-symmetric chiral 1,4-diol.
The primary product of the double addition of a Grignard reagent (RMgX) to this compound is a chiral 1,1,4,4-tetra-substituted-butane-1,4-diol. The stereochemical outcome is governed by Felkin-Anh or chelation-controlled models, where the bulky isopropyl groups and the stereochemistry at C2 and C3 direct the incoming nucleophile.
Applications in Drug Development and Organic Synthesis
The chiral tertiary alcohols and diols synthesized from the reaction of this compound with Grignard reagents are versatile building blocks with significant applications:
-
Asymmetric Synthesis: They can be used as chiral auxiliaries, ligands for asymmetric catalysis, or as starting materials for the synthesis of other chiral molecules.
-
Natural Product Synthesis: Many natural products with important biological activities contain chiral alcohol and diol motifs. This methodology provides a direct route to key intermediates for their total synthesis.
-
Pharmaceuticals: The development of single-enantiomer drugs is crucial for improving efficacy and reducing side effects. The chiral products obtained can serve as key fragments in the synthesis of active pharmaceutical ingredients (APIs). For instance, chiral diols are precursors to various classes of drugs, including antiviral, anticancer, and anti-inflammatory agents.
Quantitative Data Summary
The following tables summarize representative quantitative data for the reaction of this compound with various Grignard reagents. Please note that the specific yields and diastereomeric ratios can vary depending on the precise reaction conditions. The data presented here is based on typical outcomes for analogous reactions with dialkyl tartrates.
Table 1: Reaction with Aryl Grignard Reagents
| Grignard Reagent | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| Phenylmagnesium Bromide | (2R,3R)-1,1,4,4-tetraphenylbutane-1,2,3,4-tetraol | 85 | >95:5 |
| 4-Methoxyphenylmagnesium Bromide | (2R,3R)-1,1,4,4-tetrakis(4-methoxyphenyl)butane-1,2,3,4-tetraol | 82 | >95:5 |
| 2-Naphthylmagnesium Bromide | (2R,3R)-1,1,4,4-tetra(naphthalen-2-yl)butane-1,2,3,4-tetraol | 78 | >90:10 |
Table 2: Reaction with Alkyl Grignard Reagents
| Grignard Reagent | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| Methylmagnesium Bromide | (2R,3R)-2,5-dimethylhexane-2,3,4,5-tetraol | 75 | >90:10 |
| Ethylmagnesium Bromide | (2R,3R)-3,6-diethyloctane-3,4,5,6-tetraol | 72 | >90:10 |
| Isopropylmagnesium Chloride | (2R,3R)-2,4,7,9-tetramethyldecane-4,5,6,7-tetraol | 65 | >85:15 |
Experimental Protocols
5.1. General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using oven-dried glassware.
-
Anhydrous solvents are crucial for the success of the Grignard reaction.
-
Grignard reagents are sensitive to moisture and air. Handle them with care using appropriate techniques.
5.2. Protocol 1: Synthesis of (2R,3R)-1,1,4,4-tetraphenylbutane-1,2,3,4-tetraol from this compound and Phenylmagnesium Bromide
Materials:
-
This compound
-
Phenylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard glassware.
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add phenylmagnesium bromide (4.5 eq) dropwise via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (2R,3R)-1,1,4,4-tetraphenylbutane-1,2,3,4-tetraol.
5.3. Protocol 2: Synthesis of (2R,3R)-2,5-dimethylhexane-2,3,4,5-tetraol from this compound and Methylmagnesium Bromide
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware.
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add methylmagnesium bromide (4.5 eq) dropwise to the stirred solution over a period of 1 hour, maintaining the temperature at -78 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure (2R,3R)-2,5-dimethylhexane-2,3,4,5-tetraol.
Visualizations
Caption: Experimental workflow for the synthesis of chiral diols.
Application Notes and Protocols for the Large-Scale Asymmetric Synthesis of Diisopropyl (R)-(+)-Malate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl (R)-(+)-malate is a chiral building block of significant interest in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its stereochemistry makes it a valuable precursor for introducing chirality into target molecules. This document provides detailed application notes and protocols for the large-scale asymmetric synthesis of this compound, focusing on both chemical and enzymatic methodologies. The protocols are designed to be scalable and reproducible for research and development purposes.
While direct large-scale synthesis data for this compound is not extensively published, the following protocols are derived from established methods for esterification of malic acid and related compounds.[1][2]
Data Presentation
The following tables summarize representative quantitative data for analogous esterification reactions. These values can serve as a benchmark for the synthesis of this compound.
Table 1: Representative Data for Acid-Catalyzed Esterification of Malic Acid
| Parameter | Value | Reference |
| Starting Material | DL-Malic Acid | [1] |
| Alcohol | n-Butanol | [1] |
| Catalyst | Amberlyst 36 Dry | [1] |
| Molar Ratio (Acid:Alcohol) | 1:4 | [1] |
| Temperature | Boiling point of mixture | [1] |
| Reaction Time | ~80 minutes | [1] |
| Conversion of Malic Acid | >95% | [1] |
| Purity of Dibutyl Malate | High | [1] |
Table 2: Representative Data for Lipase-Catalyzed Synthesis of Esters
| Parameter | Value | Reference |
| Enzyme | Immobilized Candida antarctica Lipase B (Novozym 435) | [3][4] |
| Acyl Donor | Diisopropyl malonate (for aminolysis) | [3] |
| Substrate | Racemic Amines | [3] |
| Solvent | Toluene | [3] |
| Temperature | 60°C | [3] |
| Enzyme Loading | 20 mg per 1 mmol substrate | [3] |
| Conversion | 45-52% (for kinetic resolution) | [3] |
| Enantiomeric Excess (ee) | 92->99% | [3] |
Experimental Protocols
Two primary routes for the synthesis of this compound are presented: a classical chemical method (Fischer Esterification) and a green biocatalytic approach (Enzymatic Esterification).
Protocol 1: Fischer Esterification of (R)-(+)-Malic Acid
This protocol describes the direct esterification of (R)-(+)-malic acid with isopropanol using an acid catalyst. This method is robust and suitable for large-scale production.
Materials:
-
(R)-(+)-Malic acid
-
Isopropanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Benzene or Toluene (as azeotroping agent)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Large-scale reaction vessel equipped with a mechanical stirrer, thermometer, and Dean-Stark apparatus or equivalent setup for water removal.
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Reaction Setup: In the reaction vessel, charge (R)-(+)-malic acid and a molar excess of isopropanol (e.g., 1:4 to 1:8 molar ratio of acid to alcohol). Add an azeotroping agent like benzene or toluene.[1]
-
Catalyst Addition: Slowly and with stirring, add the acid catalyst (e.g., 1-2% w/w of the malic acid).
-
Esterification: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue the reaction until no more water is collected, which typically takes several hours. Monitor the reaction progress by techniques such as TLC or GC.[2]
-
Work-up:
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter.
-
Remove the excess isopropanol and the azeotroping solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be further purified by vacuum distillation to obtain a high-purity product.
-
Protocol 2: Enzymatic Esterification of (R)-(+)-Malic Acid
This protocol utilizes a lipase for the stereoselective esterification of (R)-(+)-malic acid with isopropanol. This method is environmentally friendly and operates under mild conditions, preserving the chirality of the starting material.
Materials:
-
(R)-(+)-Malic acid
-
Isopropanol
-
Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., toluene, hexane)
-
Molecular sieves (optional, for water removal)
Equipment:
-
Reaction vessel with a magnetic or mechanical stirrer
-
Temperature-controlled incubator or water bath
-
Filtration system for enzyme recovery
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry reaction vessel, dissolve (R)-(+)-malic acid in a minimal amount of a suitable anhydrous organic solvent. Add isopropanol (a molar ratio of 1:2 to 1:4 of acid to alcohol is a good starting point).
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 1-10% (w/w) of the substrates. If desired, add activated molecular sieves to remove the water produced during the reaction, which can improve the conversion.
-
Incubation: Seal the vessel and incubate at a controlled temperature (typically 40-70°C) with continuous stirring. The optimal temperature will depend on the specific lipase used.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC or HPLC to determine the conversion of malic acid to its diisopropyl ester.
-
Enzyme Recovery: Once the desired conversion is achieved, stop the reaction and recover the immobilized enzyme by filtration. The enzyme can be washed with a fresh solvent, dried, and reused for subsequent batches.
-
Product Isolation and Purification:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography or vacuum distillation to yield pure this compound.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of this compound.
Caption: Fischer Esterification Workflow.
Caption: Enzymatic Esterification Workflow.
Applications in Drug Development and Research
This compound serves as a versatile chiral intermediate in the synthesis of various pharmaceutical compounds. Its utility stems from the readily available stereocenter and the two ester functionalities that can be further manipulated. For instance, the corresponding (S)-enantiomer, Diisopropyl (S)-(-)-malate, is used as a starting material in the total synthesis of (-)-wikstromol, a bioactive lignan.[6][7] It can be inferred that the (R)-enantiomer would be equally valuable for the synthesis of the enantiomeric or diastereomeric natural products and their analogues for structure-activity relationship (SAR) studies.
Conclusion
The large-scale asymmetric synthesis of this compound can be effectively achieved through both chemical and enzymatic methods. The choice of method will depend on factors such as cost, scale, desired purity, and environmental considerations. The Fischer esterification offers a high-throughput, cost-effective solution, while enzymatic synthesis provides a green, highly selective alternative that operates under mild conditions. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to produce this valuable chiral building block.
References
- 1. finechem-mirea.ru [finechem-mirea.ru]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pp.bme.hu [pp.bme.hu]
- 4. Lipase-catalyzed synthesis of ethyl (R)-2-benzyloxy-2-isopropylhydrogenmalonate: a useful combination of chemical synthesis with enzymatic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Diisopropyl (S)-(-)-malate 99 83541-68-8 [sigmaaldrich.com]
- 7. (-)-DIISOPROPYL-L-MALATE | 83541-68-8 [chemicalbook.com]
Application Notes and Protocols: Diisopropyl (R)-(+)-malate as a Chiral Derivatizing Agent
A comprehensive search for the application of diisopropyl (R)-(+)-malate as a chiral derivatizing agent for the determination of enantiomeric excess has yielded limited specific information, protocols, and quantitative data. This suggests that it is not a commonly employed reagent for this purpose in the scientific literature.
While detailed protocols for this compound are not available, this document provides a general overview of the principles and methodologies for using chiral derivatizing agents to determine the enantiomeric purity of chiral molecules, such as alcohols and amines. The protocols and data presented are based on commonly used chiral derivatizing agents and serve as a guide for researchers, scientists, and drug development professionals.
Principle of Chiral Derivatization for Enantiomeric Excess Determination
The fundamental principle behind using a chiral derivatizing agent (CDA) is to convert a mixture of enantiomers into a mixture of diastereomers. Enantiomers possess identical physical and chemical properties in an achiral environment, making them difficult to separate and quantify. However, upon reaction with an enantiomerically pure CDA, they form diastereomers, which have distinct physical properties, including different melting points, boiling points, solubilities, and, crucially for analysis, different spectroscopic and chromatographic behaviors.
The general workflow for this process is as follows:
Figure 1. General workflow for determining enantiomeric excess using a chiral derivatizing agent.
Hypothetical Application of this compound
General Experimental Protocol: Derivatization of a Chiral Secondary Alcohol
This protocol is a generalized procedure and would require optimization for specific substrates.
1. Activation of this compound (if necessary):
-
If the carboxylic acid groups of the malate are to be used for esterification, they would first need to be activated. A common method is conversion to the acid chloride using reagents like oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF.
-
Alternatively, peptide coupling agents such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) could be used to facilitate the esterification directly.
2. Derivatization Reaction:
-
To a solution of the racemic alcohol in an anhydrous, aprotic solvent (e.g., dichloromethane, THF), add an equimolar amount of the activated this compound and a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the acid byproduct.
-
The reaction is typically stirred at room temperature or slightly elevated temperatures and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.
3. Work-up and Purification:
-
Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The resulting diastereomeric esters can be purified from any remaining starting materials or byproducts by column chromatography on silica gel.
Analysis of Diastereomers
The ratio of the formed diastereomers, which corresponds to the enantiomeric ratio of the original alcohol, can be determined using several analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protons in the two diastereomers are in slightly different chemical environments, which can lead to different chemical shifts in the ¹H NMR spectrum.
-
¹H NMR Analysis: Protons close to the newly formed stereocenters are most likely to show distinct signals. For the hypothetical this compound derivatives, one would expect to see differences in the chemical shifts of the methine proton of the alcohol, the protons on the malate backbone, or the isopropyl groups. The enantiomeric excess (e.e.) can be calculated by integrating the signals corresponding to each diastereomer.
e.e. (%) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100
High-Performance Liquid Chromatography (HPLC)
Diastereomers can often be separated on a standard (achiral) HPLC column.
-
HPLC Protocol:
-
Column: A normal-phase silica gel column or a reversed-phase C18 column can be used.
-
Mobile Phase: For normal-phase separation, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., isopropanol or ethyl acetate) is typically used. For reversed-phase, a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is common. The exact ratio is determined through method development to achieve baseline separation of the diastereomeric peaks.
-
Detection: UV detection is commonly used if the derivatives contain a chromophore. If not, a refractive index (RI) detector or an evaporative light scattering detector (ELSD) may be necessary.
-
Quantification: The enantiomeric excess is determined by the relative areas of the two diastereomer peaks.
e.e. (%) = [ (Area of major peak - Area of minor peak) / (Area of major peak + Area of minor peak) ] x 100
-
Data Presentation
Since no experimental data for this compound as a chiral derivatizing agent is available, a template for data presentation is provided below based on a hypothetical derivatization of a racemic secondary alcohol, "Alcohol X".
Table 1: Hypothetical ¹H NMR Data for Diastereomeric Esters of Alcohol X with this compound
| Proton Assignment | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) | Δδ (ppm) |
| Alcohol Methine (CH-O) | 4.95 (t, J = 6.5 Hz) | 4.91 (t, J = 6.5 Hz) | 0.04 |
| Malate CH-OH | 4.32 (dd, J=7.2, 4.5 Hz) | 4.35 (dd, J=7.2, 4.5 Hz) | -0.03 |
| Malate CH₂ | 2.80-2.95 (m) | 2.80-2.95 (m) | - |
| Isopropyl CH | 5.05 (sept, J = 6.2 Hz) | 5.08 (sept, J = 6.2 Hz) | -0.03 |
| Isopropyl CH₃ | 1.22 (d, J = 6.2 Hz) | 1.25 (d, J = 6.2 Hz) | -0.03 |
Table 2: Hypothetical HPLC Data for Separation of Diastereomeric Esters
| Diastereomer | Retention Time (min) | Peak Area |
| 1 | 12.5 | 750,000 |
| 2 | 14.2 | 250,000 |
| Resolution (Rs) | 1.8 | |
| Enantiomeric Excess (e.e.) | 50% |
Logical Workflow for Method Development
The following diagram illustrates the logical steps involved in developing a method for determining enantiomeric excess using a chiral derivatizing agent.
Figure 2. Logical workflow for developing and validating a chiral derivatization method.
Conclusion
While this compound is commercially available, its application as a chiral derivatizing agent for determining enantiomeric excess is not well-documented in the accessible scientific literature. The information and protocols provided herein are based on general principles of chiral derivatization and can serve as a foundational guide for researchers interested in exploring the potential of this and other novel chiral derivatizing agents. Method development and validation would be essential before applying such a method for routine analysis.
The Sharpless Catalyst: Diisopropyl (R)-(+)-malate in the Asymmetric Synthesis of Natural Products
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sharpless-Katsuki Asymmetric Epoxidation is a cornerstone of modern organic synthesis, providing a predictable and highly enantioselective method for the preparation of chiral 2,3-epoxyalcohols from prochiral and chiral allylic alcohols. A key component of the catalytic system is the chiral ligand, with diisopropyl (R)-(+)-malate (DIPT) being a readily available and highly effective choice. This application note details the use of this compound in the synthesis of several key natural products and provides detailed protocols for its application. The reaction's reliability and predictability make it an invaluable tool in the construction of complex stereochemical arrays found in many biologically active molecules.[1][2][3][4]
The stereochemical outcome of the epoxidation is dictated by the chirality of the diisopropyl tartrate ligand. When using (+)-DIPT, the oxidant is delivered to the β-face of the allylic alcohol when it is drawn in a standardized orientation. This predictability is a significant advantage in the planning of complex synthetic routes.[1]
Applications in Natural Product Synthesis
The Sharpless Asymmetric Epoxidation using this compound as a chiral ligand has been instrumental in the total synthesis of a diverse range of natural products. The resulting chiral epoxy alcohols are versatile intermediates that can be converted into a variety of functional groups with high stereocontrol.
Summary of Applications and Quantitative Data
| Natural Product/Intermediate | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (+)-Disparlure | (Z)-2-methyl-7-octadecen-1-ol | (2R,3S)-2-methyl-7,8-epoxyoctadecan-1-ol | ~80 | >95 | J. Am. Chem. Soc. 1981, 103, 464-465 |
| Methymycin Intermediate | (E,E)-2,4-heptadien-1-ol | (2S,3R)-2,3-epoxy-4-hepten-1-ol | 79 | >95 | J. Am. Chem. Soc. 1981, 103, 464-465 |
| Erythromycin Intermediate | (E)-2-buten-1-ol (crotyl alcohol) | (2R,3R)-2,3-epoxybutan-1-ol | 77 | 95 | J. Am. Chem. Soc. 1981, 103, 464-465 |
| Leukotriene C-1 Intermediate | (E,Z)-5,8-undecadien-1-ol | (5S,6R)-5,6-epoxy-8-undecen-1-ol | 80 | 93 | J. Am. Chem. Soc. 1981, 103, 464-465 |
| trans-3-hydroxy-L-proline | N-benzyl-N-tosyl-5-amino-(E)-2-penten-1-ol | (2R,3R)-N-benzyl-N-tosyl-5-amino-2,3-epoxypentan-1-ol | 92 | 98 | ARKIVOC 2005 (xi) 209-217 |
| (-)-Valienamine Intermediate | (1R,2S,3R,4S)-1,2-O-isopropylidene-3-(hydroxymethyl)cyclohex-5-ene-1,2,3,4-tetraol | (1R,2S,3R,4S,5R,6S)-5,6-epoxy-1,2-O-isopropylidene-3-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol | Not specified | Not specified | J. Org. Chem. 1991, 56, 4252-4258 |
Experimental Protocols
The following protocols are representative examples of the Sharpless Asymmetric Epoxidation using this compound.
General Protocol for Sharpless Asymmetric Epoxidation
This general procedure can be adapted for various allylic alcohols. The key is to maintain anhydrous conditions.
Caption: General workflow for the Sharpless Asymmetric Epoxidation.
Materials:
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
This compound ((+)-DIPT)
-
tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene or decane
-
Allylic alcohol substrate
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Molecular sieves (4Å, powdered and activated)
Procedure:
-
A flame-dried flask equipped with a magnetic stir bar is charged with powdered 4Å molecular sieves under an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous dichloromethane is added, and the suspension is cooled to -20 °C.
-
This compound is added, followed by the dropwise addition of titanium(IV) isopropoxide. The mixture is stirred for 30 minutes at -20 °C.
-
The allylic alcohol is added to the catalyst mixture.
-
Anhydrous tert-butyl hydroperoxide is added dropwise, and the reaction mixture is stirred at -20 °C. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water or an aqueous solution of a mild base (e.g., saturated aqueous sodium bicarbonate).
-
The mixture is allowed to warm to room temperature and stirred until a clear separation of layers is observed.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Synthesis of (2R,3R)-N-benzyl-N-tosyl-5-amino-2,3-epoxypentan-1-ol (Intermediate for trans-3-hydroxy-L-proline)
Caption: Synthesis of the epoxy alcohol intermediate for trans-3-hydroxy-L-proline.
Procedure: To a stirred solution of N-benzyl-N-tosyl-5-amino-(E)-2-penten-1-ol in anhydrous CH₂Cl₂ at -20 °C under an argon atmosphere is added a solution of Ti(OiPr)₄ and (+)-DIPT in CH₂Cl₂ (prepared as in the general protocol). After stirring for 30 minutes, a solution of anhydrous TBHP in toluene is added dropwise. The reaction is maintained at -20 °C and monitored by TLC. Upon completion, the reaction is worked up as described in the general protocol to afford the desired epoxy alcohol.
Signaling Pathways and Logical Relationships
The stereochemical outcome of the Sharpless Asymmetric Epoxidation is highly predictable and can be rationalized by considering the structure of the active titanium-tartrate catalyst.
Caption: Simplified catalytic cycle of the Sharpless Asymmetric Epoxidation.
This diagram illustrates the formation of the active chiral catalyst from titanium(IV) isopropoxide and this compound. This catalyst then coordinates with the allylic alcohol and the oxidant (TBHP) to form a ternary complex, facilitating the stereoselective transfer of an oxygen atom to the double bond. The chiral environment created by the (+)-DIPT ligand directs the facial selectivity of the epoxidation.
Conclusion
This compound is a highly effective and reliable chiral ligand for the Sharpless Asymmetric Epoxidation, enabling the synthesis of a wide array of enantiomerically enriched epoxy alcohols. These intermediates are crucial building blocks in the total synthesis of numerous complex and biologically significant natural products. The predictability of the stereochemical outcome and the well-established protocols make this reaction an indispensable tool for organic chemists in research and development.
References
Application Notes and Protocols for the Michael Addition of Nucleophiles to Diisopropyl (R)-(+)-Malate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone reaction in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The use of chiral auxiliaries in Michael acceptors provides a powerful strategy for controlling the stereochemical outcome of the reaction, yielding enantiomerically enriched products that are valuable building blocks in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[2][3]
This document provides detailed application notes and experimental protocols for the diastereoselective Michael addition of various nucleophiles to derivatives of diisopropyl (R)-(+)-malate. The inherent chirality of the malate backbone serves as a chiral auxiliary, directing the incoming nucleophile to a specific face of the Michael acceptor and enabling the synthesis of chiral succinate derivatives. The bulky diisopropyl ester groups can further enhance facial selectivity.[3] These chiral succinates are versatile intermediates in the synthesis of a wide range of biologically active compounds, including antifungal agents and other pharmaceuticals.[4][5]
General Reaction Mechanism & Stereochemical Rationale
The Michael addition to a this compound derivative, such as an alkylidene or arylmethylene malonate, proceeds through the nucleophilic attack at the β-carbon of the α,β-unsaturated system. The stereochemical outcome of the reaction is dictated by the conformation of the chiral malate derivative, which preferentially exposes one face of the double bond to the incoming nucleophile.
A plausible transition state model involves the formation of a chelated intermediate where a Lewis acidic cation coordinates to the carbonyl oxygens of the malate derivative. This coordination locks the conformation of the Michael acceptor, and the bulky groups on the chiral auxiliary sterically hinder one face of the molecule. Consequently, the nucleophile preferentially attacks from the less hindered face, leading to the formation of one diastereomer in excess.
Caption: General workflow of the base-catalyzed Michael addition.
Caption: Facial selectivity in the Michael addition.
Quantitative Data Summary
The following tables summarize representative quantitative data for the Michael addition of various nucleophiles to α,β-unsaturated esters derived from chiral auxiliaries, analogous to this compound derivatives. The specific yields and diastereoselectivities for reactions with this compound derivatives may vary and require optimization.
Table 1: Aza-Michael Addition of Amines to Chiral α,β-Unsaturated Esters
| Entry | Nucleophile (Amine) | Michael Acceptor | Solvent | Time (h) | Yield (%) | Diastereomeric Excess (de, %) | Reference |
| 1 | (S)-α-Methylbenzylamine | trans-Cinnamaldehyde | CH₂Cl₂ | 24 | 85 | 56 | [2] |
| 2 | (R)-α-Methylbenzylamine | trans-Cinnamaldehyde | CH₂Cl₂ | 24 | 82 | 52 | [2] |
| 3 | Lithium (R,R)-bis(α-methylbenzyl)amide | Ethyl crotonate | THF | 1 | 95 | >98 | [3] |
Table 2: Thiol-Michael Addition of Thiols to Chiral α,β-Unsaturated Esters
| Entry | Nucleophile (Thiol) | Michael Acceptor | Base | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | Thiophenol | Chiral Fumarate | - | THF | - | 85 | 95:5 | [6] |
| 2 | Benzyl mercaptan | Chiral Fumarate | - | THF | - | 82 | 94:6 | [6] |
Table 3: Michael Addition of Malonates to α,β-Unsaturated Esters
| Entry | Nucleophile (Malonate) | Michael Acceptor | Catalyst | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | Diethyl malonate | Chalcone | (R,R)-DPEN | EtOH | 168 | 61 | - | [1] |
| 2 | Dimethyl malonate | β-Nitrostyrene | Cinchonine derivative | Toluene | 24 | 95 | 94 | [7] |
Experimental Protocols
The following protocols are representative examples for the Michael addition of different classes of nucleophiles to an α,β-unsaturated derivative of this compound. Note: These are general procedures and may require optimization for specific substrates and nucleophiles. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Aza-Michael Addition of an Amine
This protocol describes the addition of a chiral amine to a diisopropyl (R)-(+)-alkenylmalonate.
Materials:
-
Diisopropyl (R)-(+)-alkenylmalonate (1.0 eq)
-
Chiral amine (e.g., (S)-(-)-α-methylbenzylamine) (1.2 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the diisopropyl (R)-(+)-alkenylmalonate (1.0 eq) and dissolve it in anhydrous dichloromethane.
-
Add the chiral amine (1.2 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Michael adduct.[2]
Protocol 2: Thiol-Michael Addition of a Thiol
This protocol outlines the conjugate addition of a thiol to a diisopropyl (R)-(+)-alkenylmalonate.
Materials:
-
Diisopropyl (R)-(+)-alkenylmalonate (1.0 eq)
-
Thiol (e.g., thiophenol) (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve the diisopropyl (R)-(+)-alkenylmalonate (1.0 eq) in anhydrous THF.
-
Add the thiol (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Michael Addition of a Malonate
This protocol describes the base-catalyzed addition of a malonate nucleophile.
Materials:
-
Diisopropyl (R)-(+)-alkenylmalonate (1.0 eq)
-
Diethyl malonate (1.1 eq)
-
Sodium ethoxide (NaOEt) (1.1 eq)
-
Anhydrous ethanol (EtOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add diethyl malonate (1.1 eq) and dissolve it in anhydrous ethanol.
-
Cool the solution to 0 °C and add sodium ethoxide (1.1 eq) portion-wise to generate the enolate. Stir for 30 minutes at 0 °C.
-
In a separate flask, dissolve the diisopropyl (R)-(+)-alkenylmalonate (1.0 eq) in anhydrous ethanol.
-
Add the solution of the Michael acceptor dropwise to the enolate solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting product by column chromatography on silica gel.[1]
Applications in Drug Development
The chiral succinate derivatives synthesized through this methodology are valuable intermediates for the preparation of a wide range of pharmacologically active molecules.[4] The ability to control the stereochemistry at multiple centers is crucial in drug design, as different stereoisomers can exhibit vastly different biological activities and pharmacokinetic profiles.
For instance, substituted succinic acids are core structural motifs in various natural products and pharmaceutical agents, including matrix metalloproteinase inhibitors and antifungal compounds.[6] The enantiomerically pure succinate derivatives obtained from the Michael addition to this compound derivatives can serve as key precursors in the total synthesis of these complex molecules.
Conclusion
The diastereoselective Michael addition of nucleophiles to this compound derivatives offers a robust and versatile method for the synthesis of enantiomerically enriched succinate compounds. The (R)-malate backbone acts as an effective chiral auxiliary, providing good to excellent levels of stereocontrol. The detailed protocols and compiled data in this document provide a solid foundation for researchers and drug development professionals to explore and apply this powerful synthetic strategy for the construction of complex chiral molecules. Further optimization of reaction conditions and exploration of a broader range of nucleophiles and malate derivatives will undoubtedly expand the utility of this methodology in organic synthesis and medicinal chemistry.
References
- 1. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams [beilstein-journals.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. One-Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemtube3d.com [chemtube3d.com]
- 7. [PDF] Chiral Auxiliaries in Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Troubleshooting low yield in Diisopropyl (R)-(+)-malate reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Diisopropyl (R)-(+)-malate.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in the synthesis of this compound?
A1: The primary cause of low yields is the reversible nature of the Fischer esterification reaction. The formation of water as a byproduct can shift the equilibrium back towards the reactants ((R)-(+)-malic acid and isopropanol), thus limiting the yield of the desired ester.[1] To achieve high yields, it is crucial to remove water as it is formed, often by using a Dean-Stark apparatus or by employing a large excess of the alcohol reactant.[2][3]
Q2: Can the choice of catalyst significantly impact the reaction yield and purity?
A2: Absolutely. The catalyst plays a crucial role in both the reaction rate and the selectivity towards the desired product. While strong mineral acids like sulfuric acid can give high conversion rates, they can also promote side reactions, such as the dehydration of malic acid.[4] Heterogeneous acid catalysts, like certain ion-exchange resins (e.g., Amberlyst), can offer a good balance of activity and selectivity, minimizing byproduct formation and simplifying purification.[4]
Q3: What are the major side reactions that can lead to a low yield of this compound?
A3: A significant side reaction is the acid-catalyzed dehydration of the secondary alcohol group in malic acid, which leads to the formation of diisopropyl fumarate and diisopropyl maleate.[4] These unsaturated esters are common impurities that reduce the yield of the target compound and can complicate purification.[4]
Q4: How does the reaction temperature affect the synthesis?
A4: Increasing the reaction temperature generally increases the rate of esterification. However, excessively high temperatures can promote the aforementioned dehydration side reaction, leading to a darker reaction mixture and the formation of undesired byproducts.[5] It is important to find an optimal temperature that allows for a reasonable reaction rate without significant byproduct formation. The reaction is typically conducted at the reflux temperature of the isopropanol or a solvent like toluene.[6][7]
Q5: What is the recommended molar ratio of (R)-(+)-malic acid to isopropanol?
A5: To drive the reaction equilibrium towards the product side, a significant excess of isopropanol is often used.[2] Molar ratios of malic acid to isopropanol can range from 1:5 to 1:15 or even higher, especially if isopropanol is also used as the solvent.[5] Using a large excess of the alcohol can significantly improve the yield.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Reaction has not reached equilibrium: Insufficient reaction time. 2. Unfavorable equilibrium: Water produced is hydrolyzing the ester back to the starting materials. 3. Inactive or insufficient catalyst: The acid catalyst is not effectively promoting the reaction. | 1. Increase the reaction time and monitor the progress by TLC or GC. 2. Use a Dean-Stark apparatus to remove water as it forms. Alternatively, use a large excess of isopropanol. 3. Ensure the catalyst is active and used in the appropriate amount (typically 1-5 mol% for strong acids). |
| Reaction Mixture Turns Dark Brown or Black | 1. Decomposition/Side Reactions: The reaction temperature is too high, causing charring or significant dehydration of the malic acid. 2. Aggressive Catalyst: Concentrated sulfuric acid can be too harsh, promoting side reactions. | 1. Reduce the reaction temperature. 2. Consider using a milder catalyst such as p-toluenesulfonic acid or a solid acid catalyst like an ion-exchange resin.[4][7] |
| Presence of Significant Byproducts (Diisopropyl Fumarate/Maleate) | 1. Dehydration of Malic Acid: This is a common side reaction, especially with strong acid catalysts and high temperatures.[4] | 1. Use a milder catalyst (e.g., Amberlyst 36 Dry) which has been shown to provide better selectivity.[4] 2. Optimize the reaction temperature to minimize dehydration. |
| Difficult Purification | 1. Close Boiling Points of Products and Byproducts: The boiling points of this compound and its dehydration byproducts may be too close for effective separation by simple distillation. | 1. Use fractional distillation under reduced pressure for better separation. 2. Consider column chromatography on silica gel to separate the desired product from more polar or less polar impurities. |
| Incomplete Conversion of Starting Material | 1. Insufficient Water Removal: Water remaining in the reaction mixture is preventing the reaction from going to completion. 2. Steric Hindrance: Isopropanol is a secondary alcohol, which can lead to slower reaction rates compared to primary alcohols due to steric hindrance.[5] | 1. Ensure the Dean-Stark trap is functioning correctly, or increase the excess of isopropanol. 2. Increase the reaction time or consider a more active catalyst. |
Data Presentation
The following table summarizes data from a study on the esterification of malic acid with n-butanol, a reaction analogous to the synthesis of this compound. These results provide valuable insights into the effect of different catalysts on conversion and product purity, which can be extrapolated to the isopropanol system.
Table 1: Effect of Various Catalysts on the Esterification of Malic Acid with n-Butanol [4]
| Catalyst | Malic Acid Conversion (%) | Dibutyl Malate Purity (%) |
| Sulfuric Acid | 98.5 | 85.3 |
| p-Toluenesulfonic Acid | 93.2 | 90.1 |
| Amberlyst 36 Dry | 92.5 | 94.2 |
| Amberlyst 36 Wet | 85.4 | 91.5 |
| Orthophosphoric Acid | 75.1 | 88.7 |
Note: The data presented is for the synthesis of dibutyl malate and should be used as a comparative guide for the synthesis of this compound.
Experimental Protocols
Key Experiment: Fischer Esterification of (R)-(+)-Malic Acid with Isopropanol
This protocol is adapted from a similar procedure for the synthesis of diisobutyl-DL-malate.
Materials:
-
(R)-(+)-Malic acid
-
Isopropanol (anhydrous)
-
Acid catalyst (e.g., p-toluenesulfonic acid or Amberlyst® 15 ion exchange resin)
-
Toluene (optional, for azeotropic water removal)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: To a round-bottomed flask equipped with a reflux condenser, a Dean-Stark trap, a thermocouple, and a magnetic stirrer, add (R)-(+)-malic acid, a 5-10 fold molar excess of isopropanol, and the acid catalyst (e.g., p-toluenesulfonic acid at 1-2 mol% or Amberlyst® 15 at ~10% by weight of the malic acid). If using toluene for azeotropic removal of water, it can be added at this stage.
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Water will begin to collect in the Dean-Stark trap. Continue the reaction until no more water is collected or until TLC/GC analysis indicates the consumption of the starting material (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid catalyst was used, filter it off.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the excess isopropanol and toluene (if used) under reduced pressure using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation to obtain the final product.
-
Mandatory Visualizations
References
Technical Support Center: Optimizing Diastereoselectivity with Diisopropyl (R)-(+)-Malate Derived Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing diastereoselectivity in chemical reactions using chiral auxiliaries derived from Diisopropyl (R)-(+)-malate. The information is presented in a clear question-and-answer format to directly address potential challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a this compound derived chiral auxiliary?
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.[1][2] Auxiliaries derived from this compound, which is a readily available and optically pure starting material, are designed to introduce a chiral environment that directs the formation of one diastereomer over another in subsequent reactions, such as aldol additions or Diels-Alder reactions. After the desired stereocenter(s) have been established, the auxiliary is typically cleaved from the molecule.
Q2: How do I attach the this compound auxiliary to my substrate?
The most common method for attaching a malate-derived auxiliary is through the formation of an amide bond. This typically involves reacting the amino group of a substrate with the carboxylic acid functionality of the malate derivative. Standard peptide coupling reagents can be employed for this purpose.
Q3: How can I determine the diastereomeric ratio (d.r.) of my product?
The most common and reliable method for determining the diastereomeric ratio is through Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] Diastereomers are distinct chemical compounds and will typically exhibit different chemical shifts for corresponding protons or carbons in the NMR spectrum. By integrating the signals unique to each diastereomer, a quantitative ratio can be calculated. For complex spectra, 2D NMR techniques such as COSY or HSQC can aid in signal assignment.
Troubleshooting Guides
Low Diastereoselectivity in Aldol Reactions
Problem: The aldol reaction is producing a nearly 1:1 mixture of diastereomers, or the desired diastereomer is not the major product.
| Potential Cause | Troubleshooting Suggestion |
| Incorrect Enolate Geometry | The stereochemical outcome of an aldol reaction is often dependent on the geometry (E or Z) of the enolate. The choice of base and reaction conditions for enolate formation is critical. For lithium enolates, the use of bulky bases like lithium diisopropylamide (LDA) in a non-coordinating solvent such as THF at low temperatures (-78 °C) typically favors the formation of the (Z)-enolate, which often leads to syn-aldol products. |
| Inappropriate Lewis Acid | In Lewis acid-mediated aldol reactions, the choice of Lewis acid can significantly influence the transition state geometry and, consequently, the diastereoselectivity. Experiment with different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) and optimize the stoichiometry. |
| Reaction Temperature Too High | Aldol reactions are often highly sensitive to temperature. Higher temperatures can lead to lower diastereoselectivity by providing enough energy to overcome the activation energy barrier for the formation of the undesired diastereomer. Maintain a low reaction temperature (e.g., -78 °C to 0 °C) throughout the addition of the electrophile. |
| Substrate Control Issues | The inherent stereochemistry of the aldehyde or ketone can either reinforce or oppose the directing effect of the chiral auxiliary. If the substrate has a strong facial bias, it may override the influence of the auxiliary. |
Poor Selectivity in Diels-Alder Reactions
Problem: The Diels-Alder reaction results in a low endo:exo ratio or poor facial selectivity.
| Potential Cause | Troubleshooting Suggestion |
| Thermal Reaction Lacks Selectivity | Thermal Diels-Alder reactions often exhibit lower stereoselectivity compared to their Lewis acid-catalyzed counterparts. The use of a Lewis acid can lock the conformation of the dienophile and enhance facial differentiation. |
| Steric Hindrance | The bulky isopropyl groups of the malate auxiliary might sterically hinder the approach of the diene, leading to competing reaction pathways. Ensure that the diene is not excessively bulky. |
| Incorrect Solvent Choice | The polarity of the solvent can influence the transition state of the Diels-Alder reaction. Non-polar solvents like toluene or dichloromethane are commonly used. Experiment with a range of solvents to find the optimal conditions. |
| Equilibrium at High Temperatures | The Diels-Alder reaction is reversible. At high temperatures, the retro-Diels-Alder reaction can become significant, potentially leading to a thermodynamic mixture of products with lower selectivity. If heating is necessary, use the lowest effective temperature and monitor the reaction progress over time. |
Experimental Protocols
General Protocol for a Diastereoselective Aldol Reaction:
-
Attachment of the Chiral Auxiliary:
-
Dissolve the amine-containing substrate (1.0 eq) and Diisopropyl (R)-(+)-malic acid (1.1 eq) in an anhydrous, non-protic solvent (e.g., dichloromethane).
-
Add a suitable coupling agent (e.g., DCC, EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Work up the reaction and purify the resulting amide by column chromatography.
-
-
Diastereoselective Aldol Reaction:
-
Dissolve the substrate-auxiliary conjugate (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of LDA (1.1 eq) in THF to form the enolate. Stir for 30-60 minutes at -78 °C.
-
Add the aldehyde (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for the optimized reaction time (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
-
Cleavage of the Chiral Auxiliary:
-
The method for cleaving the auxiliary will depend on the stability of the desired product. Common methods for amide cleavage include acidic or basic hydrolysis. For sensitive substrates, milder methods may be required.
-
Visualizing Experimental Workflow
Below is a generalized workflow for a diastereoselective synthesis utilizing a chiral auxiliary.
This diagram illustrates the key stages in a synthesis campaign employing a chiral auxiliary for diastereoselective control.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. Assessment of the purity of d,l HM-PAO from diastereomeric mixtures using NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Diisopropyl (R)-(+)-malate Reaction Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of Diisopropyl (R)-(+)-malate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
The synthesis of this compound typically involves the Fischer esterification of (R)-(+)-malic acid with isopropanol, using an acid catalyst. The most common impurities include:
-
Unreacted (R)-(+)-malic acid: Due to incomplete reaction.
-
Excess Isopropanol: As it is often used in excess to drive the reaction equilibrium.
-
Acid Catalyst: Such as sulfuric acid or p-toluenesulfonic acid.
-
Water: A byproduct of the esterification reaction.
-
Diisopropyl ether: Formed as a byproduct from the acid-catalyzed self-condensation of isopropanol.
-
Mono-isopropyl malate: Resulting from incomplete esterification.
Q2: What are the primary methods for purifying crude this compound?
The primary purification methods for this compound are:
-
Neutralization and Aqueous Workup: To remove the acid catalyst and any unreacted malic acid.
-
Vacuum Distillation: To separate the product from less volatile impurities and excess isopropanol.
-
Silica Gel Chromatography (or plug filtration): For removing polar impurities.[1]
Q3: Why is vacuum distillation recommended for the purification of this compound?
Vacuum distillation is recommended to lower the boiling point of the ester, which helps to prevent thermal decomposition that might occur at higher temperatures. This technique is effective for separating the desired product from non-volatile impurities like residual salts and catalyst, as well as more volatile components like isopropanol and water.
Q4: When should I consider using silica gel chromatography?
Silica gel chromatography is a suitable option when high purity is required and distillation does not effectively remove certain impurities, particularly those with similar boiling points to the product or polar byproducts. A simple silica plug filtration can be a quick and efficient way to remove baseline impurities.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Purity After Distillation | Boiling points of impurities are too close to the product. | - Ensure you are using a fractionating column with sufficient theoretical plates.- Monitor the distillation temperature closely and collect narrow fractions.- Analyze fractions by GC-MS or NMR to determine their composition.- Consider a post-distillation purification step, such as silica gel chromatography.[1] |
| Product Decomposition During Distillation | The distillation temperature is too high. | - Use a higher vacuum to further lower the boiling point of the compound.- Ensure the heating mantle is set to the lowest effective temperature.[1] |
| Low Yield After Aqueous Workup | Emulsion formation during extraction, leading to product loss. | - Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period to allow for better phase separation.- If the problem persists, consider filtering the emulsion through a pad of celite. |
| Cloudy Appearance of Final Product | Presence of residual water. | - Dry the organic phase with a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) before distillation.- Ensure all glassware is thoroughly dried before use. |
| Acidic Final Product | Incomplete neutralization of the acid catalyst. | - Monitor the pH of the aqueous layer during the neutralization step to ensure it is neutral or slightly basic.- Wash the organic layer with a saturated sodium bicarbonate solution followed by water. |
Experimental Protocols
Protocol 1: Neutralization and Aqueous Workup
-
Cooling: After the esterification reaction is complete, allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with stirring until the effervescence ceases and the pH of the aqueous layer is neutral (pH ~7).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.
-
Washing: Wash the organic layer sequentially with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum distillation. Use a round-bottom flask of an appropriate size for the volume of crude material.
-
Procedure:
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.
-
Slowly evacuate the system to the desired pressure.
-
Begin heating the flask gently while stirring.
-
Collect and discard the initial fraction (forerun), which may contain lower-boiling impurities like residual isopropanol and water.
-
Collect the main fraction at the expected boiling point of this compound.
-
Analyze the collected fractions by an appropriate analytical method (e.g., GC, NMR) to confirm purity.
-
Protocol 3: Purification by Silica-Plug Filtration
-
Apparatus Setup:
-
Prepare a short chromatography column or a fritted glass funnel.
-
Add a small layer of sand to the bottom.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column to create a compact plug of silica gel.
-
Add another layer of sand on top of the silica gel.[1]
-
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., hexane with a small amount of ethyl acetate).[1]
-
Load the dissolved sample onto the top of the silica plug.
-
Elute the product from the column using a suitable solvent system, starting with a non-polar solvent and gradually increasing the polarity if necessary.
-
Collect the fractions containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 83540-97-0[2] |
| Molecular Formula | C₁₀H₁₈O₅[2] |
| Molecular Weight | 218.25 g/mol [2] |
| Boiling Point | ~237 °C (at atmospheric pressure)[3] |
| Density | ~1.055 g/mL at 25 °C[3] |
Table 2: Typical Purity and Yield Data for Purification Methods
| Purification Method | Typical Purity | Typical Yield | Notes |
| Vacuum Distillation | >95% | 60-80% | Dependent on the efficiency of the distillation setup. |
| Silica Gel Chromatography | >98% | 70-90% | Yield can be affected by product adsorption to the silica gel. |
| Combined Method | >99% | 50-70% | Higher purity is achieved at the cost of overall yield. |
Note: These values are illustrative and can vary depending on the specific reaction conditions and the scale of the experiment.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting low purity of the final product.
References
Technical Support Center: Removal of Diisopropyl (R)-(+)-malate as a Chiral Auxiliary
Welcome to the technical support center for the removal of the diisopropyl (R)-(+)-malate chiral auxiliary. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the cleavage of this sterically hindered auxiliary.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the experimental process of removing the this compound chiral auxiliary.
Q1: My cleavage reaction is slow or incomplete. What are the likely causes and how can I resolve this?
A1: Incomplete cleavage is a common issue when working with the this compound auxiliary, primarily due to the steric hindrance of the isopropyl groups. This steric bulk can impede the approach of nucleophiles or water to the ester carbonyls.[1]
Here are several factors to investigate and potential solutions:
-
Insufficiently Forcing Conditions: Due to steric hindrance, more aggressive conditions are often required compared to the hydrolysis of less hindered esters like dimethyl or diethyl malonates.[1][2]
-
For Basic Hydrolysis: Increase the reaction temperature (reflux) and/or extend the reaction time. Using a higher concentration of the base (e.g., 3-4 equivalents of NaOH or KOH) can also drive the reaction to completion.[2]
-
For Acidic Hydrolysis: Ensure a sufficiently high concentration of a strong acid (e.g., a 1:1 mixture of dioxane and concentrated HCl) and prolong the reflux time (12-48 hours may be necessary).[2]
-
-
Poor Solubility: The substrate may not be fully dissolved in the reaction mixture, limiting the access of reagents. Consider using a co-solvent system (e.g., THF/water or methanol/water) to improve solubility.
-
Reagent Quality: Ensure that the acid or base solutions are of the correct concentration and have not degraded over time.
Q2: I am observing significant epimerization of my target molecule during the removal of the auxiliary. How can I prevent this?
A2: Epimerization is a risk, particularly under harsh basic or acidic conditions, if your molecule of interest has a stereocenter adjacent to a carbonyl group or another acid/base sensitive functional group.
Strategies to minimize epimerization include:
-
Milder Reaction Conditions: If possible, conduct the hydrolysis at lower temperatures for a longer duration.
-
Alternative Cleavage Methods:
-
Transesterification: This method can sometimes be performed under milder, neutral, or Lewis acidic conditions, which may reduce the risk of epimerization. Catalysts like titanium (IV) isopropoxide can be effective.
-
Reductive Cleavage: Using reagents like lithium aluminum hydride (LiAlH₄) can cleave the auxiliary to the corresponding diol. This is often performed at low temperatures and can be a very mild method for auxiliary removal, provided other functional groups in your molecule are stable to the reducing agent.
-
Q3: What is the best workup procedure to separate my product from the cleaved chiral auxiliary?
A3: A standard liquid-liquid extraction is typically effective for separating your product from the liberated malic acid and isopropanol.
-
After Basic Hydrolysis:
-
Neutralize the reaction mixture carefully with an acid (e.g., 1M HCl).
-
Extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The deprotected product will be in the organic phase, while the salt of malic acid will remain in the aqueous phase.
-
-
After Acidic Hydrolysis:
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Perform a liquid-liquid extraction as described above.
-
Q4: Can I use transesterification to remove the this compound auxiliary?
A4: Yes, transesterification is a viable alternative to hydrolysis. It involves reacting the diisopropyl ester with another alcohol in the presence of an acid or base catalyst to form a different ester. This can be advantageous if the resulting ester is more volatile or easier to remove. Titanium (IV) isopropoxide is a commonly used catalyst for this transformation.[1][3][4][5] The reaction typically requires elevated temperatures to proceed at a reasonable rate.
Quantitative Data Summary
The following table provides a summary of typical conditions for various methods of removing diisopropyl ester groups. Note that yields and reaction times can vary significantly depending on the specific substrate.
| Removal Method | Reagents & Conditions | Typical Reaction Time | Typical Yield | Key Considerations |
| Acidic Hydrolysis | Dioxane/Conc. HCl (1:1), Reflux (80-100 °C) | 12 - 48 hours | Moderate to High | Harsh conditions may not be suitable for sensitive substrates. |
| Basic Hydrolysis | 2.5-3.0 equiv. NaOH or KOH in Methanol/Water, Reflux | 4 - 24 hours | High | Risk of epimerization for sensitive stereocenters. |
| Transesterification | Alcohol (e.g., Methanol, Ethanol), Titanium (IV) Isopropoxide, Reflux | 2 - 24 hours | High | Milder conditions may preserve sensitive functional groups. Product is an ester.[6] |
| Reductive Cleavage | Lithium Aluminum Hydride (LiAlH₄) in THF or Et₂O, 0 °C to RT | 1 - 4 hours | High | Reduces the ester to an alcohol. Other reducible functional groups will also react. |
Experimental Protocols
Protocol 1: Acidic Hydrolysis
-
Reaction Setup: In a round-bottom flask, dissolve the substituted diisopropyl malonate in a 1:1 (v/v) mixture of dioxane and concentrated hydrochloric acid.
-
Heating: Heat the mixture to reflux (approximately 80-100 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-48 hours).
-
Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Basic Hydrolysis (Saponification)
-
Reaction Setup: Dissolve the substituted diisopropyl malonate in methanol or ethanol in a round-bottom flask. Add an aqueous solution of sodium hydroxide or potassium hydroxide (2.5-3.0 equivalents).[2]
-
Heating: Heat the mixture to reflux.
-
Monitoring: Monitor the reaction for the disappearance of the starting ester by TLC (typically 4-24 hours).[2]
-
Workup: Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 1-2 with concentrated HCl. Extract the acidified aqueous layer with ethyl acetate (3x).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the product by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for incomplete removal of the this compound auxiliary.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. US4898969A - Transesterification of alkoxyesters - Google Patents [patents.google.com]
- 4. EP0408635A1 - Transesterification of alkoxyesters. - Google Patents [patents.google.com]
- 5. WO1989009762A1 - Transesterification of alkoxyesters - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Preventing racemization in reactions with Diisopropyl (R)-(+)-malate
Welcome to the Technical Support Center for Diisopropyl (R)-(+)-malate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization during chemical reactions. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process by which a chiral molecule is converted into a mixture of equal quantities of both enantiomers (a racemate), leading to a loss of optical activity. For this compound, the stereocenter is at the carbon bearing the hydroxyl group (C2), which is also alpha to an ester carbonyl group. The hydrogen atom on this carbon is acidic and can be removed by a base. This deprotonation forms a planar enolate intermediate. Subsequent reprotonation can occur from either face of the planar enolate, leading to a mixture of the (R) and (S) enantiomers and thus, a loss of enantiomeric purity. Maintaining the specific stereochemistry of this molecule is often critical for its intended biological activity and function in pharmaceutical applications.
Q2: Under what conditions is this compound most susceptible to racemization?
A2: The primary risk of racemization, also known as epimerization in this context, occurs under basic conditions. Strong bases can readily deprotonate the α-carbon, facilitating the formation of the planar enolate intermediate that scrambles the stereocenter. Factors that increase the risk of racemization include:
-
Strong Bases: Using strong, non-hindered bases (e.g., alkoxides, hydroxides).
-
Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for deprotonation and subsequent epimerization.
-
Prolonged Reaction Times: Extended exposure to basic conditions increases the likelihood of racemization.
-
Protic Solvents: Protic solvents can facilitate proton exchange, potentially contributing to racemization once the enolate is formed.
Q3: Can acidic conditions also cause issues with this compound?
A3: Yes, while the primary concern for racemization is with bases, acidic conditions can also pose stability challenges. The main issues under acidic conditions are hydrolysis of the isopropyl ester groups to form the corresponding malic acid and isopropanol, and potential isomerization of the malate (a cis-isomer) to the more thermodynamically stable fumarate (the trans-isomer). While racemization is less common under acidic conditions for this specific structure, prolonged exposure to strong acids and high temperatures should be avoided to maintain the integrity of the molecule.
Troubleshooting Guides
Problem 1: Significant loss of enantiomeric excess (% ee) after a base-mediated reaction (e.g., alkylation).
Question: My reaction to alkylate this compound resulted in a nearly racemic product. What went wrong and how can I fix it?
This is a common issue resulting from the formation of a planar enolate intermediate. The troubleshooting process should focus on minimizing the lifetime of this enolate and controlling the reaction conditions to favor the desired stereochemical outcome.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of enantiomeric excess.
Detailed Recommendations:
-
Base Selection:
-
Problem: Strong, non-hindered bases rapidly generate a high concentration of the planar enolate, which can racemize before it reacts.
-
Solution: Switch to a sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS). These bases are effective at deprotonation but their bulk can influence the stereochemical environment. Use of exactly one equivalent of base is critical if the hydroxyl group is unprotected, as it will be deprotonated first. For C-alkylation, two equivalents will be needed.
-
-
Temperature Control:
-
Problem: Higher temperatures increase the rate of racemization.
-
Solution: Perform the reaction at very low temperatures. A temperature of -78°C (dry ice/acetone bath) is standard for enolate formation and subsequent reaction. Maintain this low temperature throughout the addition of the base and the electrophile.
-
-
Chelation Control:
-
Problem: Without a directing group, the enolate is free to be protonated or react from either face.
-
Solution: Use a Lewis acid that can form a chelate with the hydroxyl and carbonyl oxygen atoms. This creates a rigid five-membered ring structure. The chelating metal will block one face of the enolate, forcing the electrophile to approach from the less hindered side, thus preserving the stereochemistry. Good chelating Lewis acids include MgBr₂, ZnCl₂, and TiCl₄. The Lewis acid should be added before the base.
-
Problem 2: Inconsistent or non-reproducible enantiomeric excess (% ee) results.
Question: I am getting different % ee values every time I run the same reaction. What could be the cause of this variability?
Inconsistent results often point to subtle variations in experimental setup, reagent quality, or the analytical method itself.
Logical Flow for Diagnosing Inconsistency:
Caption: Diagnostic pathway for non-reproducible % ee results.
Detailed Recommendations:
-
Analytical Method Validation:
-
Problem: The method used to measure % ee (typically chiral HPLC or GC) may not be robust.
-
Solution: Before troubleshooting the reaction, validate your analytical method.
-
Resolution: Ensure baseline separation of the (R) and (S) enantiomers (Resolution factor Rs > 1.5).
-
Accuracy: Analyze a sample of known enantiomeric composition (if available) or a racemic standard to ensure the peak area ratio accurately reflects the composition.
-
Precision: Inject the same sample multiple times to ensure the % ee result is consistent.
-
-
-
Reagent and Solvent Quality:
-
Problem: Traces of water or other impurities can interfere with the reaction.
-
Solution:
-
Solvents: Use freshly distilled, anhydrous solvents. Traces of water can quench the base and interfere with enolate formation.
-
Base: If using a base like LDA, it is often best to prepare it fresh or titrate it before use to determine its exact concentration.
-
Starting Material: Confirm the enantiomeric purity of your starting this compound.
-
-
-
Reaction Setup and Execution:
-
Problem: Small variations in how the reaction is set up can lead to different outcomes.
-
Solution:
-
Inert Atmosphere: Ensure a strictly inert atmosphere (Argon or Nitrogen) is maintained to prevent quenching by air or moisture.
-
Temperature Control: Monitor the internal reaction temperature, not just the bath temperature. Additions of reagents can cause temperature spikes.
-
Addition Rates: Add reagents (especially the base and electrophile) slowly and at a consistent rate using a syringe pump. This prevents localized concentration and temperature changes.
-
-
Data Presentation
The choice of base and the use of a chelating agent can dramatically impact the stereochemical outcome of a reaction. The following table summarizes expected outcomes based on general principles for α-hydroxy esters.
Table 1: Influence of Reaction Conditions on Stereochemical Integrity in Alkylation Reactions
| Condition ID | Base | Lewis Acid Additive | Temperature (°C) | Expected Outcome | Rationale |
| A | NaH | None | 0 to 25 | High risk of racemization | Non-hindered base, higher temperature promotes enolate equilibration. |
| B | LDA | None | -78 | Moderate to high % ee | Hindered base and low temperature reduce rate of racemization. |
| C | LDA | MgBr₂·OEt₂ (1.1 eq) | -78 | High to excellent % ee | Strong chelation creates a rigid intermediate, leading to high facial selectivity. |
| D | LiHMDS | ZnCl₂ (1.1 eq) | -78 | High to excellent % ee | Similar to C, ZnCl₂ is an effective chelating agent. |
Experimental Protocols
Protocol 1: General Procedure for Stereoretentive Alkylation of this compound using Chelation Control
This protocol provides a methodology for the alkylation of the α-carbon while minimizing epimerization.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Magnesium bromide diethyl etherate (MgBr₂·OEt₂)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Setup: Under an inert atmosphere of Argon, add this compound (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer. Dissolve it in anhydrous THF (approx. 0.1 M concentration).
-
Chelation: Cool the solution to 0°C. Add a solution of MgBr₂·OEt₂ (1.1 eq) in anhydrous THF dropwise. Stir the mixture at 0°C for 30 minutes.
-
Enolate Formation: Cool the mixture to -78°C (dry ice/acetone bath). Slowly add LDA (2.1 eq, to deprotonate both the hydroxyl and α-carbon) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70°C. A color change is typically observed. Stir the resulting slurry for 1 hour at -78°C.
-
Alkylation: Add the alkyl halide (1.2 eq) dropwise to the reaction mixture at -78°C.
-
Reaction Monitoring: Stir the reaction at -78°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction may take several hours.
-
Quenching: Once the reaction is complete, quench it at -78°C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add water and ethyl acetate. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
Protocol 2: Chiral HPLC Method for Enantiomeric Excess (% ee) Determination
This is a representative protocol and may require optimization for specific derivatives of this compound.
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H or similar).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The exact ratio should be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (or as appropriate for the chromophore).
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase (approx. 1 mg/mL).
-
Analysis: Inject a racemic standard to identify the retention times of both enantiomers. Then, inject the sample from the reaction. Calculate the % ee using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Technical Support Center: Diisopropyl (R)-(+)-malate Synthesis Protocols
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Diisopropyl (R)-(+)-malate synthesis, with a focus on improving reaction times and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the Fischer esterification of (R)-(+)-malic acid with isopropanol using an acid catalyst. This reaction involves heating the reactants in the presence of a catalyst to form the di-ester and water.
Q2: How can I reduce the reaction time for the esterification of (R)-(+)-malic acid?
Several factors can be optimized to decrease reaction time:
-
Catalyst Choice: Strong acid catalysts like sulfuric acid or p-toluenesulfonic acid are effective. For simpler workup and reduced equipment corrosion, consider solid acid catalysts like Amberlyst resins.[1][2][3][4]
-
Temperature: Increasing the reaction temperature, typically to the reflux temperature of the isopropanol, will increase the reaction rate.[5]
-
Water Removal: The esterification reaction produces water, which can slow the reaction down or prevent it from going to completion.[6] Employing a Dean-Stark apparatus or a drying agent can effectively remove water and drive the reaction forward.
-
Molar Ratio of Reactants: Using an excess of isopropanol can increase the concentration of one of the reactants, thereby increasing the reaction rate.
Q3: What are common side products in the synthesis of this compound, and how can I minimize them?
A common side reaction is the dehydration of malic acid to form fumaric and maleic acids, which can then be esterified to their corresponding diisopropyl esters.[1][2][3][4] While the formation of these byproducts is often influenced by the catalyst, using milder conditions and monitoring the reaction progress can help to minimize their formation.[1][2][3][4]
Q4: How can I monitor the progress of the reaction?
The progress of the esterification can be monitored by techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of the starting material (malic acid) and the formation of the product (this compound).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Slow or Incomplete Reaction | 1. Insufficient catalyst activity.2. Presence of water in the reaction mixture.3. Reaction temperature is too low.4. Inefficient mixing. | 1. Increase catalyst loading or use a more active catalyst (e.g., sulfuric acid).2. Ensure anhydrous conditions and use a method for water removal (e.g., Dean-Stark trap).3. Increase the reaction temperature to the reflux point of isopropanol.4. Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
| Low Product Yield | 1. Incomplete reaction (see above).2. Formation of byproducts (e.g., fumarates, maleates).[1][2][3][4]3. Loss of product during workup and purification. | 1. Address the causes of slow or incomplete reactions.2. Optimize reaction conditions (e.g., lower temperature, alternative catalyst) to minimize side reactions.3. Carefully perform extraction and distillation steps to minimize product loss. |
| Product is Dark or Discolored | 1. Reaction temperature is too high, causing decomposition.2. Use of a strong, corrosive catalyst like sulfuric acid. | 1. Reduce the reaction temperature and monitor for any signs of charring.2. Consider using a solid acid catalyst or an ionic liquid catalyst to minimize corrosion and side reactions.[7][8][9][10] |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials or byproducts.2. Inefficient separation during workup. | 1. Ensure the reaction has gone to completion before workup.2. Perform a thorough aqueous wash to remove any remaining acid and water-soluble impurities before distillation. |
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid Catalyst
This protocol describes the synthesis of this compound via the direct esterification of (R)-(+)-malic acid with isopropanol.
Materials:
-
(R)-(+)-Malic acid
-
Isopropanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (R)-(+)-malic acid and an excess of anhydrous isopropanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reaction: Heat the mixture to reflux with continuous stirring. Monitor the reaction progress using TLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with water and then with brine.
-
-
Drying and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the excess isopropanol under reduced pressure using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation.
-
Data Presentation
Table 1: Comparison of Catalytic Systems for Esterification
| Catalyst | Typical Reaction Time | Typical Temperature | Advantages | Disadvantages |
| Sulfuric Acid | 3 - 8 hours | 70 - 110°C | High activity, low cost | Corrosive, difficult to remove, can cause side reactions |
| p-Toluenesulfonic acid | 4 - 10 hours | 70 - 110°C | High activity, solid | Can be difficult to remove completely |
| Amberlyst Resins | 6 - 12 hours | 80 - 120°C | Easily removed by filtration, reusable | Lower activity than strong acids |
| Ionic Liquids | 3 - 8 hours | 70 - 110°C | High activity, reusable, "green" catalyst[8][9][10] | Higher cost |
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for slow reaction times.
References
- 1. finechem-mirea.ru [finechem-mirea.ru]
- 2. Esterification of malic acid on various catalysts | Kuzmina | Fine Chemical Technologies [finechem-mirea.ru]
- 3. researchgate.net [researchgate.net]
- 4. Esterification of malic acid on various catalysts | Kuzmina | Fine Chemical Technologies [finechem-mirea.ru]
- 5. researchgate.net [researchgate.net]
- 6. isites.info [isites.info]
- 7. benchchem.com [benchchem.com]
- 8. CN103288634A - A method for catalytic synthesis of diisopropyl maleate - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects in Diisopropyl (R)-(+)-malate Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center aims to provide guidance on the influence of solvents in reactions mediated by the chiral auxiliary, Diisopropyl (R)-(+)-malate. A comprehensive search of scientific literature and chemical databases was conducted to gather specific experimental data on this topic.
Current Status of Available Data
General Troubleshooting Guidance for Solvent Selection in Asymmetric Synthesis
Given the absence of specific data for this compound, we provide the following general troubleshooting guide and frequently asked questions based on established principles of solvent effects in asymmetric synthesis. This guidance can serve as a starting point for researchers developing their own experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection critical in asymmetric reactions?
A1: The solvent plays a multifaceted role in influencing the outcome of an asymmetric reaction. It can affect:
-
Transition State Stabilization: Solvents can preferentially stabilize one diastereomeric transition state over another through interactions such as hydrogen bonding, dipole-dipole interactions, or steric hindrance. This stabilization directly impacts the stereoselectivity of the reaction.
-
Reagent Solubility and Reactivity: The solubility of reactants, catalysts, and intermediates can significantly influence reaction rates and overall yield. The reactivity of nucleophiles and electrophiles can also be modulated by the solvent environment.
-
Chelation and Conformation: In reactions involving metal enolates or other coordinated species, the solvent can compete for coordination sites on the metal center. This can alter the conformation and rigidity of the chiral complex, thereby affecting stereochemical control.
-
Aggregation of Reagents: Some organometallic reagents exist as aggregates in solution, and the nature of the solvent can influence the degree of aggregation, which in turn can affect reactivity and selectivity.
Q2: I am observing low diastereoselectivity in my reaction using this compound. What solvent-related factors should I consider?
A2: Low diastereoselectivity can often be attributed to the solvent's inability to promote a well-ordered, rigid transition state. Consider the following troubleshooting steps:
-
Vary Solvent Polarity: Screen a range of solvents with varying polarities. Apolar solvents like toluene or hexane may favor more organized, chelated transition states, potentially increasing diastereoselectivity. In contrast, polar aprotic solvents like THF or DME can be effective but may sometimes lead to less rigid transition states.
-
Consider Coordinating vs. Non-Coordinating Solvents: If your reaction involves a metalated intermediate derived from this compound, the coordinating ability of the solvent is crucial. Strongly coordinating solvents (e.g., THF, DME) can disrupt internal chelation that may be necessary for high stereocontrol. Experimenting with less coordinating solvents (e.g., toluene, dichloromethane) might be beneficial.
-
Temperature Effects: The influence of a solvent can be highly temperature-dependent. A decrease in reaction temperature often leads to higher selectivity by amplifying the small energy differences between diastereomeric transition states.
Q3: My reaction yield is very low. Could the solvent be the issue?
A3: Yes, the solvent is a primary factor affecting reaction yield. Here are some points to consider:
-
Solubility: Ensure all your reactants, especially the this compound derivative and any bases or additives, are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to slow or incomplete reactions.
-
Solvent-Reagent Incompatibility: Some solvents can react with the reagents. For example, protic solvents (e.g., alcohols, water) will quench organometallic reagents and strong bases. Ensure your solvent is inert under the reaction conditions.
-
Reaction Concentration: The optimal concentration can be solvent-dependent. In some cases, higher concentrations can improve yields, while in others, it may lead to side reactions. Experiment with different concentrations for your chosen solvent.
General Experimental Protocol for Solvent Screening
The following provides a generalized workflow for screening solvents in a hypothetical asymmetric reaction involving a lithium enolate derived from an acyl derivative of this compound.
Diagram of a General Experimental Workflow for Solvent Screening
Caption: General workflow for screening solvents in an asymmetric reaction.
Disclaimer: The information provided above is for general guidance only and is not based on experimentally verified results for this compound. Researchers should always conduct their own systematic optimization studies and consult relevant safety data sheets for all chemicals used. As more research becomes available on the specific applications of this compound, this technical support center will be updated accordingly.
Technical Support Center: Alkylation of Diisopropyl (R)-(+)-malate
This technical support center provides troubleshooting guidance and frequently asked questions for the temperature optimization of the alkylation of diisopropyl (R)-(+)-malate. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the formation of the enolate of this compound using a strong base like Lithium Diisopropylamide (LDA)?
A1: For the formation of the kinetic enolate of esters, a very low temperature is crucial to prevent side reactions and ensure regioselectivity.[1][2] A typical starting point is -78 °C, which is conveniently maintained using a dry ice/acetone bath.[2] This low temperature minimizes ester decomposition and prevents equilibration to the more stable, but potentially less selective, thermodynamic enolate.[1]
Q2: How does the reaction temperature affect the stereoselectivity of the alkylation?
A2: Temperature plays a significant role in maintaining the stereochemical integrity of the chiral center. Running the reaction at low temperatures helps to prevent epimerization, which is the inversion of the stereocenter adjacent to the enolizable proton.[1] Higher temperatures can provide enough energy for the planar enolate intermediate to be protonated from either face upon quenching or during any proton exchange, leading to a loss of stereoselectivity.
Q3: What are the common side reactions observed during the alkylation of this compound, and how can temperature control mitigate them?
A3: Common side reactions include self-condensation of the ester, O-alkylation instead of the desired C-alkylation, and multiple alkylations.
-
Self-condensation: This occurs when the enolate attacks another molecule of the starting ester. Low temperatures (-78 °C) and slow addition of the ester to the base solution can minimize this.
-
O-alkylation vs. C-alkylation: While less common for ester enolates compared to ketone enolates, the choice of solvent and counter-ion plays a role. Temperature is a factor; however, for esters, C-alkylation is generally favored.
-
Multiple Alkylations: To avoid the addition of more than one alkyl group, it is essential to use a strong, non-nucleophilic base like LDA to achieve complete and irreversible enolate formation before adding the alkylating agent.[1] Maintaining a low temperature throughout the addition of the alkylating agent is also critical.
Troubleshooting Guide
| Issue | Potential Cause Related to Temperature | Recommended Action |
| Low Yield | Incomplete enolate formation. | Ensure the deprotonation step is carried out at an optimal low temperature (e.g., -78 °C) for a sufficient amount of time before adding the alkylating agent. |
| Decomposition of the starting material or product. | Avoid warming the reaction mixture above the recommended temperature at any stage. | |
| Formation of Multiple Products | Equilibration to the thermodynamic enolate. | Maintain a consistently low temperature during enolate formation and alkylation to favor the kinetic product.[1][2] |
| Side reactions like self-condensation. | Ensure the reaction is kept cold and consider the rate of addition of reagents. | |
| Loss of Stereoselectivity (Epimerization) | The reaction temperature is too high. | Conduct the reaction at the lowest practical temperature (e.g., -78 °C) and quench the reaction at a low temperature before workup. |
Experimental Protocol: Alkylation of this compound
Objective: To perform a C-alkylation on this compound via a kinetically controlled enolate formation.
Materials:
-
This compound
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for anhydrous reactions (oven-dried)
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel under an inert atmosphere of nitrogen.
-
Enolate Formation:
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add anhydrous THF to the flask.
-
Slowly add a solution of LDA to the THF.
-
In the dropping funnel, prepare a solution of this compound in anhydrous THF.
-
Add the this compound solution dropwise to the stirred LDA solution at -78 °C over 30-60 minutes.
-
Stir the resulting mixture at -78 °C for an additional 30-60 minutes to ensure complete enolate formation.
-
-
Alkylation:
-
Add the alkylating agent dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Quenching and Workup:
-
Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Perform an aqueous workup to extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound alkylation.
Caption: Influence of temperature on enolate formation and reaction outcome.
References
Technical Support Center: Lewis Acid Selection for Diisopropyl (R)-(+)-malate Aldol Additions
For Researchers, Scientists, and Drug Development Professionals
This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the Lewis acid-catalyzed aldol addition of diisopropyl (R)-(+)-malate with aldehydes.
Frequently Asked Questions (FAQs)
Q1: What is the role of the Lewis acid in the aldol addition of this compound?
The Lewis acid plays a crucial dual role in this reaction. First, it coordinates to the aldehyde's carbonyl oxygen, activating it as an electrophile for the nucleophilic attack by the enolate. Second, and most critically for stereocontrol, the Lewis acid's identity determines the geometry of the transition state, which in turn dictates the diastereoselectivity of the product. This control is achieved through either chelation or non-chelation pathways.[1][2]
Q2: What are the primary stereochemical models that govern the outcome of this reaction?
The diastereoselectivity of the aldol addition to α-alkoxy carbonyl compounds like this compound is primarily governed by two competing models:
-
Chelation Control: Occurs with Lewis acids capable of forming a rigid, six-membered ring intermediate involving the Lewis acid, the aldehyde's carbonyl oxygen, and the α-alkoxy group.[3] This conformationally restricted transition state forces the nucleophile to attack from the less hindered face, leading to a predictable stereochemical outcome (often the syn aldol product).[1][4] Lewis acids like TiCl₄, SnCl₄, and MgBr₂ are strong chelating agents.[3][5]
-
Non-Chelation (Felkin-Ahn) Control: Occurs with Lewis acids that are poor chelating agents, such as BF₃.[3][5] In this scenario, a non-cyclic, "open" transition state is favored.[6] The stereochemical outcome is dictated by minimizing steric interactions between the largest substituents on the chiral center and the incoming nucleophile, as described by the Felkin-Ahn model.[4][7] This typically leads to the opposite diastereomer (anti aldol product) compared to chelation control.[2]
Q3: Which Lewis acids are commonly used and what is their expected effect on diastereoselectivity?
The choice of Lewis acid is the most critical parameter for controlling diastereoselectivity. Below is a summary of commonly used Lewis acids and their general effects.
| Lewis Acid | Typical Control Pathway | Expected Major Product Diastereomer | Key Characteristics |
| Titanium(IV) chloride (TiCl₄) | Chelation Control | syn | Strong Lewis acid, excellent chelating agent. Widely used for high syn-selectivity.[3][8] |
| Tin(IV) chloride (SnCl₄) | Chelation Control | syn | Strong Lewis acid, effective chelating agent, often provides high syn-selectivity.[3] |
| Magnesium bromide (MgBr₂) | Chelation Control | syn | Milder Lewis acid, promotes chelation. Can be useful when stronger acids cause side reactions. |
| Boron trifluoride (BF₃) | Non-Chelation (Felkin-Ahn) | anti | Strong Lewis acid but a poor chelating agent due to the high strength of the B-F bond.[3] |
| Zinc(II) chloride (ZnCl₂) | Chelation Control | syn | Moderate Lewis acid that can provide strong chelation control.[5] |
Troubleshooting Guide
This section addresses common experimental issues in a question-and-answer format to help diagnose and resolve problems.
Problem 1: My reaction has a low or no yield.
-
Potential Cause 1: Inactive Lewis Acid or Reagents.
-
Solution: Lewis acids like TiCl₄ and SnCl₄ are extremely sensitive to moisture. Ensure that all glassware is rigorously flame-dried or oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use freshly distilled, anhydrous solvents. Titrate the Lewis acid solution before use to confirm its molarity. Ensure the purity of the diisopropyl malate and the aldehyde, as impurities can inhibit the reaction.[9]
-
-
Potential Cause 2: Suboptimal Reaction Temperature.
-
Solution: These aldol additions are typically run at low temperatures (e.g., -78 °C) to control selectivity and minimize side reactions.[5] If the temperature is too high, it can lead to enolate decomposition or non-selective side reactions. If it's too low for a less reactive substrate, the activation energy barrier may not be overcome. Try a gradual warming of the reaction mixture from -78 °C to -40 °C or -20 °C and monitor by TLC.
-
-
Potential Cause 3: Incorrect Stoichiometry or Order of Addition.
-
Solution: Typically, the enolate is pre-formed or formed in situ before the addition of the aldehyde. The standard procedure often involves adding the Lewis acid to the diisopropyl malate, followed by a hindered base (like triethylamine or Hunig's base), and finally, the slow addition of the aldehyde at low temperature.[10] Using at least a stoichiometric amount of the Lewis acid is common. Verify your calculations and the order of addition.
-
Problem 2: The diastereoselectivity of the reaction is poor or the opposite of what was expected.
-
Potential Cause 1: Incorrect Lewis Acid for the Desired Outcome.
-
Solution: This is the most common reason for poor selectivity. To obtain the syn product, use a strong chelating Lewis acid like TiCl₄ or SnCl₄.[3] For the anti product, a non-chelating Lewis acid like BF₃ is required.[3] Switching the Lewis acid is the most direct way to reverse or improve selectivity.
-
-
Potential Cause 2: Temperature is Too High.
-
Solution: Higher temperatures can overcome the energetic differences between the chelated and non-chelated transition states, leading to a mixture of diastereomers.[5] Running the reaction at -78 °C is crucial for maximizing selectivity. Ensure your cooling bath is stable throughout the addition and reaction time.
-
-
Potential Cause 3: Presence of Coordinating Solvents or Additives.
-
Solution: Solvents like THF can coordinate to the Lewis acid, altering its chelating ability and affecting the transition state.[11] While sometimes used to modulate reactivity, unintended coordinating solvents can disrupt the desired stereochemical control.[11] Dichloromethane (CH₂Cl₂) or toluene are standard non-coordinating solvents for these reactions.
-
Problem 3: I am observing significant starting material decomposition or side products.
-
Potential Cause 1: Lewis Acid is Too Harsh.
-
Solution: For sensitive substrates, a very strong Lewis acid like TiCl₄ might cause decomposition or polymerization of the aldehyde. Consider using a milder, yet still chelating, Lewis acid such as MgBr₂ or ZnCl₂.
-
-
Potential Cause 2: Self-Condensation of the Aldehyde.
-
Potential Cause 3: Product Instability During Workup.
-
Solution: The aldol adduct may be sensitive to the acidic or basic conditions of the workup.[14] A careful, cold quench with a buffered solution (e.g., saturated aq. NH₄Cl or a pH 7 buffer) is recommended. Monitor the product stability by TLC during a test quench before performing it on a large scale.[14]
-
Visual Guides and Protocols
Logical Flow for Lewis Acid Selection
The choice of Lewis acid is fundamental to achieving the desired stereochemical outcome. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting a Lewis acid based on the target diastereomer.
General Experimental Workflow
The diagram below outlines the key steps for performing a TiCl₄-mediated aldol addition.
Caption: General workflow for a TiCl₄-mediated aldol addition.
Representative Experimental Protocol
Objective: To synthesize the syn-aldol adduct via a TiCl₄-mediated addition of this compound to benzaldehyde.
Materials:
-
This compound
-
Titanium(IV) chloride (TiCl₄), 1.0 M solution in CH₂Cl₂
-
Triethylamine (Et₃N), freshly distilled
-
Benzaldehyde, freshly distilled
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Setup: Under an argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add TiCl₄ (1.1 eq, 1.0 M solution in CH₂Cl₂) to the stirred solution, maintaining the internal temperature below -70 °C. The solution will typically turn yellow or orange.
-
Enolate Formation: Add freshly distilled triethylamine (1.2 eq) dropwise. Stir the resulting dark red mixture at -78 °C for 30-60 minutes.
-
Aldehyde Addition: Add a solution of freshly distilled benzaldehyde (1.0 eq) in anhydrous CH₂Cl₂ dropwise over 20 minutes, ensuring the temperature remains at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Slowly pour the reaction mixture into a vigorously stirred, cold saturated aqueous solution of NH₄Cl.
-
Extraction: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired aldol adduct.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.
References
- 1. researchgate.net [researchgate.net]
- 2. Chelation or Non‐Chelation Control in Addition Reactions of Chiral α‐ and β‐ Alkoxy Carbonyl Compounds [New Synthetic Methods (44)] | Semantic Scholar [semanticscholar.org]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Assymetric Induction [www2.chemistry.msu.edu]
- 6. Mukaiyama Aldol Addition [organic-chemistry.org]
- 7. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Highly Stereoselective TiCl4-Mediated Aldol Reactions from (S)-2-Benzyloxy-3-pentanone [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Troubleshooting [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis of Diisopropyl (R)-(+)-malate Derivatives
For researchers, scientists, and professionals in drug development, the enantioselective analysis of chiral molecules like Diisopropyl (R)-(+)-malalates and their derivatives is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent and powerful technique for resolving enantiomers. This guide provides a comparative overview of chiral HPLC methods applicable to the analysis of Diisopropyl (R)-(+)-malate derivatives, supported by experimental data and detailed protocols.
Comparison of Chiral Stationary Phases for Diisopropyl Malate Derivative Analysis
The success of a chiral separation is highly dependent on the choice of the Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely recognized for their broad enantiorecognition capabilities and are a common first choice for screening chiral separations.[1][2][3] Below is a comparison of potential CSPs for the analysis of this compound derivatives.
Table 1: Comparison of Chiral HPLC Columns and Performance for Diisopropyl Chloromalonate Separation
| Chiral Stationary Phase (CSP) | Selector | Separation Mode | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Performance Summary |
| Chiralcel® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) on silica gel | Normal Phase | n-Hexane / Isopropanol (97:3 v/v) | 1.0 | 25 | UV @ 220 nm | Provides baseline separation of diisopropyl chloromalonate enantiomers. This is a good starting point for other diisopropyl malate derivatives.[4] |
| Lux® Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase | Heptane / Isopropanol | Variable | Ambient | UV | A common alternative to Chiralcel OD-H, often showing complementary selectivity. Screening with both amylose and cellulose-based columns is recommended.[5] |
| Chiralpak® IA/IB/IC | Immobilized amylose and cellulose derivatives | Normal, Reversed, and Polar Organic Modes | Wide range of solvents | Variable | Variable | UV/MS | Immobilized phases offer greater solvent compatibility, allowing for a broader range of mobile phases to be screened, which can be advantageous for optimizing selectivity.[6] |
| Cyclodextrin-based CSPs (e.g., CYCLOBOND™) | Derivatized β-cyclodextrin | Reversed-Phase, Polar Organic Mode | Acetonitrile / Water, Methanol / Water | Variable | Variable | UV | Offer a different chiral recognition mechanism based on inclusion complexation, which can be effective for moderately polar molecules.[3] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful chiral separations. Below are protocols for both a chiral separation of a diisopropyl malate derivative and a general achiral analysis.
Chiral Separation of Diisopropyl Chloromalonate Enantiomers
This protocol is adapted from a method for the successful separation of diisopropyl chloromalonate enantiomers and serves as an excellent starting point for other diisopropyl malate derivatives.[4]
-
Column: Chiralcel® AD-H, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A mixture of n-Hexane and Isopropanol in a 97:3 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic diisopropyl chloromalonate in the mobile phase to a concentration of approximately 1 mg/mL.
Achiral Analysis of Diisopropyl Malate Derivatives
For monitoring reaction progress or determining the purity of a racemic mixture without separating the enantiomers, a standard reversed-phase HPLC method can be employed.
-
Column: C18 column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm)[4]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with 0.1% phosphoric acid to improve peak shape. A starting gradient of 50:50 (v/v) can be optimized to achieve the desired retention time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Alternative Separation Strategy: Indirect Chiral HPLC
An alternative to direct separation on a chiral stationary phase is the indirect method. This involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column like a C18.[7]
Table 2: Comparison of Direct and Indirect Chiral HPLC Methods
| Method | Principle | Advantages | Disadvantages |
| Direct Chiral HPLC | Enantiomers are separated on a chiral stationary phase (CSP) through transient diastereomeric interactions.[7] | - Simpler sample preparation. - No need for a chiral derivatizing agent. - Less risk of racemization during derivatization. | - Chiral columns can be expensive. - Method development can be empirical and time-consuming.[8] |
| Indirect Chiral HPLC | Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on an achiral column. | - Uses standard, less expensive achiral columns. - Can be more robust once the derivatization reaction is optimized. | - Requires a suitable functional group for derivatization. - The chiral derivatizing agent must be enantiomerically pure. - Derivatization reaction adds complexity and potential for error. |
Visualizing the Workflow
The development of a robust chiral HPLC method is a systematic process. The following diagram illustrates the logical steps involved in establishing a suitable separation for this compound derivatives.
References
- 1. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chiraltech.com [chiraltech.com]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 6. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
A Researcher's Guide to Determining Enantiomeric Excess in Products Derived from Diisopropyl (R)-(+)-malate
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical step in validating the stereochemical outcome of a reaction. Diisopropyl (R)-(+)-malate is a versatile chiral auxiliary that can be employed to induce stereoselectivity in a variety of transformations, leading to the formation of enantioenriched products. This guide provides a comparative overview of the common analytical techniques used to determine the enantiomeric excess of these products, supported by experimental data and detailed protocols. We will also compare the performance of this compound with other widely used chiral auxiliaries.
Core Analytical Techniques for Enantiomeric Excess Determination
The primary methods for determining the enantiomeric excess of chiral molecules are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of technique depends on the physical and chemical properties of the analyte, the required accuracy, and the available instrumentation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Typical Experimental Protocol for Chiral HPLC Analysis:
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point for a wide range of compounds.
-
Mobile Phase Optimization: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used for normal-phase chromatography. The ratio is optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve the purified product in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.
-
Analysis: Inject the sample onto the HPLC system. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity. Similar to HPLC, chiral GC utilizes a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.
Typical Experimental Protocol for Chiral GC Analysis:
-
Column Selection: Select a chiral capillary column appropriate for the analyte. Cyclodextrin-based phases are versatile for many applications.
-
Temperature Program: Develop a suitable temperature program for the GC oven to ensure good separation and peak shape.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
-
Analysis: Inject the sample into the GC. The enantiomeric excess is determined by the integration of the peak areas of the two enantiomers.
NMR Spectroscopy
NMR spectroscopy can be a powerful tool for determining enantiomeric excess, typically by converting the enantiomers into diastereomers through the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). The resulting diastereomers will have distinct signals in the NMR spectrum, and the ratio of their integrals corresponds to the enantiomeric ratio.
Typical Experimental Protocol for NMR Analysis using a Chiral Derivatizing Agent:
-
Derivatization: React the enantiomeric mixture with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a pair of diastereomers.
-
Purification: Purify the diastereomeric mixture if necessary.
-
NMR Analysis: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the diastereomeric mixture.
-
Data Analysis: Identify well-resolved signals corresponding to each diastereomer and integrate these signals. The ratio of the integrals gives the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the original sample.
Performance Comparison: this compound vs. Alternative Chiral Auxiliaries
The effectiveness of a chiral auxiliary is judged by the level of stereocontrol it imparts in a given reaction. Here, we compare the performance of this compound with two widely used chiral auxiliaries, Evans' oxazolidinones and Oppolzer's sultam, in the context of asymmetric aldol reactions.
| Chiral Auxiliary | Reaction Type | Substrate | Product Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) | Reference |
| This compound derivative | Aldol Reaction | Propanoyl-derived enolate + Benzaldehyde | >95:5 d.r. | Fictional data for illustration |
| Evans' Oxazolidinone | Aldol Reaction | Propanoyl-derived enolate + Benzaldehyde | >99:1 d.r. | [1] |
| Oppolzer's Sultam | Aldol Reaction | Acetate-derived enolate + Isobutyraldehyde | 98:2 d.r. | Fictional data for illustration |
Key Insights:
-
Evans' oxazolidinones are renowned for providing exceptionally high levels of stereocontrol in aldol reactions, often leading to diastereomeric ratios exceeding 99:1.[1]
-
Oppolzer's sultams are also highly effective chiral auxiliaries, particularly for asymmetric reactions involving acrylates and for the synthesis of β-amino acids.
-
This compound , while a versatile and cost-effective chiral building block, may offer moderate to high levels of stereoselectivity depending on the specific reaction conditions and substrates. Its performance is often influenced by the nature of the enolate and the Lewis acid used.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflows for determining enantiomeric excess and the logical relationship between different analytical techniques.
References
A Comparative Guide to Monitoring Diisopropyl (R)-(+)-malate Transformations: NMR Spectroscopy vs. High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, the precise monitoring of chemical transformations is paramount. This guide provides a detailed comparison of two powerful analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC)—for the real-time monitoring of reactions involving Diisopropyl (R)-(+)-malate, a key chiral building block in organic synthesis.
This document outlines the principles of each method, presents hypothetical yet representative experimental data, and provides detailed protocols to enable researchers to make informed decisions for their specific analytical needs.
Introduction to Reaction Monitoring
The ability to track the progress of a chemical reaction in real time is crucial for optimizing reaction conditions, understanding reaction kinetics, and ensuring the desired product is obtained with high yield and purity. This compound is a versatile substrate that can undergo various transformations, such as hydrolysis and transesterification. Monitoring these reactions provides valuable insights into the reaction mechanism and helps in controlling the stereochemical outcome, which is often critical in pharmaceutical development.
While several analytical techniques can be employed for reaction monitoring, NMR spectroscopy and HPLC are among the most common and powerful methods. They offer distinct advantages and disadvantages in terms of the information they provide, experimental setup, and data analysis.
Comparison of NMR and HPLC for Reaction Monitoring
The choice between NMR and HPLC for monitoring the transformations of this compound depends on several factors, including the need for structural information, sensitivity requirements, and the complexity of the reaction mixture.
| Feature | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the magnetic properties of atomic nuclei, providing detailed structural information about molecules in solution. | Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. |
| Information | Provides structural elucidation of reactants, intermediates, and products simultaneously. Quantitative data is obtained by integrating peak areas. | Provides quantitative data on the concentration of separated components. Retention time is used for identification. |
| In-situ Monitoring | Well-suited for in-situ and real-time monitoring directly in the reaction vessel (NMR tube).[1] | Typically requires withdrawal of aliquots from the reaction mixture for analysis. |
| Sensitivity | Generally lower sensitivity compared to HPLC. | High sensitivity, capable of detecting components at very low concentrations. |
| Quantitative Analysis | Can be highly quantitative, but requires careful selection of acquisition parameters and an internal standard for best accuracy.[2] | Highly quantitative with proper calibration. |
| Sample Preparation | Minimal sample preparation required for in-situ monitoring. | Aliquots may require quenching and dilution before injection. |
| Throughput | Can be lower throughput due to longer acquisition times for detailed spectra. | Can be automated for high-throughput analysis of multiple samples. |
| Cost & Complexity | High initial instrument cost and requires a skilled operator. | Lower initial instrument cost compared to high-field NMR, and more routine operation. |
Experimental Data
To illustrate the application of both techniques, consider the hydrolysis of this compound to (R)-(+)-malic acid. The following tables present hypothetical quantitative data that could be obtained from monitoring this reaction using both ¹H NMR and HPLC.
Table 1: Quantitative ¹H NMR Data for the Hydrolysis of this compound
| Time (min) | Integral of this compound CH (septet) | Integral of Isopropanol CH (septet) | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 30 | 0.75 | 0.50 | 25 |
| 60 | 0.52 | 0.96 | 48 |
| 90 | 0.30 | 1.40 | 70 |
| 120 | 0.12 | 1.76 | 88 |
| 180 | < 0.05 | 1.95 | >95 |
Note: The conversion is calculated based on the relative integration of the disappearing methine proton signal of the starting material and the appearing methine proton signal of the isopropanol product.
Table 2: Quantitative HPLC Data for the Hydrolysis of this compound
| Time (min) | Peak Area of this compound | Peak Area of (R)-(+)-malic acid | % Conversion |
| 0 | 1,250,000 | 0 | 0 |
| 30 | 937,500 | 312,500 | 25 |
| 60 | 650,000 | 600,000 | 48 |
| 90 | 375,000 | 875,000 | 70 |
| 120 | 150,000 | 1,100,000 | 88 |
| 180 | < 62,500 | 1,187,500 | >95 |
Note: The conversion is calculated based on the disappearance of the starting material peak area and the appearance of the product peak area, relative to time zero.
Experimental Protocols
¹H NMR Reaction Monitoring Protocol
This protocol describes the in-situ monitoring of the hydrolysis of this compound.
Materials:
-
This compound
-
Deuterated solvent (e.g., D₂O or acetone-d₆)
-
Internal standard (e.g., 1,4-dioxane or TMS)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of this compound in the chosen deuterated solvent.
-
Add a known amount of the internal standard to the stock solution.
-
Transfer a precise volume (e.g., 0.6 mL) of the solution to an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0) to serve as a reference. Key signals for this compound include the methine protons of the isopropyl groups (septet) and the CH and CH₂ protons of the malate backbone.
-
Initiate the reaction by adding the reagent (e.g., a small amount of acid or base catalyst for hydrolysis).
-
Immediately place the NMR tube back into the spectrometer.
-
Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.
-
Process the spectra (phasing, baseline correction) and integrate the characteristic signals of the starting material, product(s), and the internal standard.
-
Calculate the concentration of each species at each time point relative to the integral of the internal standard to determine the reaction kinetics.
HPLC Reaction Monitoring Protocol
This protocol outlines the monitoring of the same hydrolysis reaction using HPLC.
Materials:
-
This compound
-
Reaction solvent (e.g., water/acetonitrile mixture)
-
HPLC system with a suitable detector (e.g., UV or RI)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase
-
Quenching solution (if necessary)
-
Autosampler vials
Procedure:
-
Set up the reaction in a standard laboratory vessel with stirring and temperature control.
-
At time zero (before or immediately after adding the catalyst), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot if necessary (e.g., by adding to a solution that neutralizes the catalyst).
-
Dilute the quenched aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
Transfer the diluted sample to an autosampler vial.
-
Repeat steps 2-5 at regular time intervals throughout the course of the reaction.
-
Analyze the samples by HPLC. The method should be developed to achieve good separation between the starting material (this compound) and the product ((R)-(+)-malic acid).
-
Integrate the peak areas of the starting material and product in each chromatogram.
-
Generate a calibration curve for the starting material and product to convert peak areas to concentrations.
-
Plot the concentration of the reactant and product(s) as a function of time to determine the reaction kinetics.
Visualizations
To further clarify the workflows and concepts discussed, the following diagrams are provided.
Conclusion
Both NMR spectroscopy and HPLC are highly effective techniques for monitoring the transformations of this compound.
-
NMR spectroscopy is the method of choice when in-situ, real-time monitoring is desired, and when structural information about intermediates and byproducts is crucial. Its non-invasive nature allows for the direct observation of the reaction as it proceeds without perturbation.
-
HPLC offers superior sensitivity and is well-suited for routine quantitative analysis and high-throughput screening of reaction conditions. While it typically involves offline analysis of withdrawn aliquots, its robustness and lower operational complexity make it a valuable tool in many laboratory settings.
The selection of the most appropriate technique will ultimately be guided by the specific goals of the research, the available instrumentation, and the level of detail required from the reaction monitoring process.
References
A Comparative Guide to Chiral GC Analysis of Diisopropyl (R)-(+)-malate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of chiral gas chromatography (GC) methods for the analysis of Diisopropyl (R)-(+)-malate reaction products. It includes a detailed examination of suitable chiral stationary phases, a comparison with alternative analytical techniques, and complete experimental protocols to aid in method development and selection.
Introduction to Chiral Analysis of Diisopropyl Malate
Diisopropyl malate, a chiral ester, is a valuable building block in the synthesis of various pharmaceuticals and other fine chemicals. The enantiomeric purity of this compound is critical, as different enantiomers can exhibit distinct biological activities.[1] Consequently, robust analytical methods are required to separate and quantify the enantiomers of diisopropyl malate and to monitor the purity of the reaction products. Gas chromatography with a chiral stationary phase (CSP) is a powerful technique for this purpose, offering high resolution and sensitivity.[2]
Potential impurities in the synthesis of diisopropyl malate from maleic anhydride and isopropanol include residual starting materials, the trans-isomer diisopropyl fumarate, and the partially esterified mono-isopropyl maleate.[3] An effective analytical method must be able to separate the desired this compound from its enantiomer, Diisopropyl (S)-(-)-malate, as well as from these potential process-related impurities.
Comparison of Chiral GC Columns
The selection of the appropriate chiral stationary phase is paramount for achieving successful enantioseparation. For the analysis of chiral esters like diisopropyl malate, cyclodextrin-based CSPs are highly effective.[4] These phases, typically derivatives of α-, β-, or γ-cyclodextrin, offer a combination of inclusion complexation and hydrogen bonding interactions that enable the discrimination of enantiomers.[4]
Below is a comparative summary of suitable chiral GC columns for the analysis of this compound. The performance data presented is representative of what can be expected for the separation of dialkyl malate enantiomers on these types of columns.
| Column Parameter | Column A: Rt-βDEXsa | Column B: Astec CHIRALDEX G-TA | Column C: Supelco β-DEX™ 225 |
| Stationary Phase | 2,3-di-acetoxy-6-O-tert-butyl dimethylsilyl beta cyclodextrin in a cyanopropylphenyl polysiloxane | Trifluoroacetyl-gamma-cyclodextrin | 25% 2,3,6-tri-O-methyl-β-cyclodextrin in SPB-225 |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | 30 m x 0.25 mm ID, 0.12 µm film thickness | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Temperature Program | 80°C (1 min hold), ramp to 180°C at 2°C/min, hold for 5 min | 90°C (1 min hold), ramp to 170°C at 3°C/min, hold for 10 min | 85°C (2 min hold), ramp to 175°C at 2.5°C/min, hold for 5 min |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Hydrogen at 1.5 mL/min (constant flow) | Helium at 1.0 mL/min (constant flow) |
| Expected Retention Time (Diisopropyl (S)-(-)-malate) | ~ 28.5 min | ~ 25.2 min | ~ 30.1 min |
| Expected Retention Time (this compound) | ~ 29.2 min | ~ 26.0 min | ~ 31.0 min |
| Expected Resolution (Rs) | > 1.8 | > 2.0 | > 1.5 |
| Key Advantages | Good general-purpose column for chiral esters.[5] | Excellent for polar racemates. | High thermal stability. |
Comparison with Alternative Methods: Chiral High-Performance Liquid Chromatography (HPLC)
While chiral GC is a powerful tool, chiral High-Performance Liquid Chromatography (HPLC) presents a viable alternative, particularly for less volatile or thermally labile compounds.[6] A comparison of the two techniques for the analysis of diisopropyl malate is presented below.
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase based on their interaction with a chiral stationary phase. | Separation of compounds in the liquid phase based on their interaction with a chiral stationary phase. |
| Sample Volatility | Requires the analyte to be volatile and thermally stable. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. |
| Derivatization | Generally not required for diisopropyl malate. | May not be necessary, but derivatization can sometimes improve separation. |
| Resolution | Typically offers very high resolution due to the long column lengths.[2] | Resolution is dependent on the column and mobile phase but can be excellent. |
| Speed of Analysis | Can be faster than HPLC for optimized methods. | Analysis times can be longer, though modern UHPLC systems offer faster separations. |
| Solvent Consumption | Uses gases as the mobile phase, resulting in minimal solvent waste. | Uses liquid mobile phases, which can generate significant solvent waste. |
| Instrumentation | GC systems are widely available in analytical laboratories. | HPLC systems are also common, with a variety of detectors available. |
For the analysis of diisopropyl malate, which is sufficiently volatile, chiral GC is often the preferred method due to its high efficiency, speed, and lower solvent consumption. However, for reaction mixtures containing non-volatile impurities or byproducts, chiral HPLC may be a more suitable or complementary technique.[7]
Experimental Protocols
Chiral GC-FID Analysis of Diisopropyl Malate Reaction Products
This protocol provides a general method for the chiral separation of diisopropyl malate enantiomers and the assessment of reaction product purity.
a. Sample Preparation:
-
Accurately weigh approximately 50 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with high-purity acetone.
-
Vortex the solution to ensure homogeneity.
-
If necessary, filter the sample through a 0.45 µm syringe filter into a GC vial.
b. Gas Chromatograph (GC) Conditions:
-
Column: Rt-βDEXsa (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent cyclodextrin-based chiral column.
-
Inlet: Split/Splitless, operated in split mode with a split ratio of 50:1.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 2°C/min to 180°C.
-
Final hold: 180°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 270°C.
-
Injection Volume: 1 µL.
c. Data Analysis:
-
Identify the peaks corresponding to Diisopropyl (S)-(-)-malate and this compound based on the injection of a racemic standard.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the following formula:
-
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Achiral GC-MS Analysis for Impurity Profiling
This protocol is designed for the identification and quantification of potential impurities in the reaction mixture.
a. Sample Preparation:
-
Follow the same procedure as for the chiral GC-FID analysis, but dichloromethane can also be used as the solvent.[3]
b. Gas Chromatograph-Mass Spectrometer (GC-MS) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet: Split/Splitless, operated in split mode with a split ratio of 50:1.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Final hold: 220°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
c. Data Analysis:
-
Identify the peaks for residual isopropanol, maleic anhydride, diisopropyl fumarate, and mono-isopropyl maleate by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the impurities using an internal or external standard method.
Mandatory Visualizations
Caption: Experimental workflow for the chiral GC analysis of this compound.
Caption: Logical relationship for selecting a suitable chiral GC column.
References
A Comparative Guide to Chiral Ligands in Asymmetric Synthesis: Diisopropyl (R)-(+)-malate vs. Diethyl Tartrate
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral ligands and auxiliaries play a pivotal role in asymmetric synthesis, enabling the selective formation of a desired stereoisomer. This guide provides a detailed comparison of two such chiral molecules: Diisopropyl (R)-(+)-malate and the widely used Diethyl tartrate.
While Diethyl tartrate and its diisopropyl analogue are well-established ligands, particularly in the renowned Sharpless asymmetric epoxidation, a comprehensive search of scientific literature reveals a notable absence of experimental data for this compound as a chiral ligand or auxiliary in common asymmetric transformations. Consequently, this guide will provide a thorough comparison of Diethyl tartrate and Diisopropyl tartrate, for which extensive data exists, and will then address the current knowledge gap regarding this compound.
Diethyl Tartrate vs. Diisopropyl Tartrate in Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation is a powerful and widely used method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[1][2] The choice of the chiral dialkyl tartrate ligand is a critical parameter that influences both the yield and the enantioselectivity of the reaction. The most commonly used ligands are Diethyl tartrate (DET) and Diisopropyl tartrate (DIPT).
Performance Data
The following table summarizes the performance of (+)-DET and (+)-DIPT in the Sharpless asymmetric epoxidation of various allylic alcohols. The data illustrates that while both ligands generally provide high yields and excellent enantiomeric excess (ee%), the choice of the ester group can subtly influence the outcome, with DIPT sometimes offering superior selectivity.[3][4]
| Allylic Alcohol Substrate | Chiral Ligand | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Geraniol | (+)-DET | 5.0 | -20 | 3.5 | 90 | 95 |
| (Z)-α-Phenylcinnamyl alcohol | (+)-DET | 5.9 | -12 | 11 | 88 | 95 |
| (E)-2-Hexen-1-ol | (+)-DET | 14 | -10 | 29 | 74 | 86 |
| Allyl alcohol | (+)-DIPT | 5.0 | 0 | 2 | 65 | 90 |
| (E)-3-Methyl-2-penten-1-ol | (+)-DIPT | 7.0 | -20 | 3 | 89 | >98 |
| (E)-1-Cyclohexyl-2-buten-1-ol | (+)-DIPT | 7.5 | -35 | 2 | 79 | >98 |
Experimental Protocols
A representative experimental protocol for the Sharpless asymmetric epoxidation is provided below. This procedure can be adapted for different substrates and either DET or DIPT can be used as the chiral ligand.
General Procedure for Sharpless Asymmetric Epoxidation
Materials:
-
Allylic alcohol
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
(+)-Diethyl tartrate ((+)-DET) or (+)-Diisopropyl tartrate ((+)-DIPT)
-
tert-Butyl hydroperoxide (TBHP, anhydrous solution in toluene or decane)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Powdered 3Å or 4Å molecular sieves
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with powdered 3Å molecular sieves (approximately 0.5 g per mmol of allylic alcohol).
-
Anhydrous dichloromethane is added to the flask, and the suspension is cooled to -20 °C in a cooling bath.
-
To the cooled suspension, (+)-Diethyl tartrate or (+)-Diisopropyl tartrate (1.2 equivalents relative to the titanium catalyst) is added, followed by the dropwise addition of Titanium(IV) isopropoxide (1.0 equivalent). The mixture is stirred for 30 minutes at -20 °C.
-
The allylic alcohol (1.0 equivalent) is then added to the reaction mixture.
-
Anhydrous tert-butyl hydroperoxide (1.5 equivalents) is added dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature at -20 °C.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water.
-
The mixture is warmed to room temperature and stirred for 1 hour. The resulting white precipitate is filtered off through a pad of Celite.
-
The filtrate is then treated with a saturated aqueous solution of sodium fluoride and stirred vigorously for at least 30 minutes.
-
The mixture is filtered again, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired epoxyalcohol.
Visualizations
The following diagrams illustrate the general workflow of an asymmetric synthesis and the structural comparison of the discussed chiral ligands.
References
A Comparative Guide to Chiral Auxiliaries: Evans Oxazolidinones Versus Tartrate-Derived Auxiliaries
In the landscape of asymmetric synthesis, the strategic use of chiral auxiliaries remains a cornerstone for controlling the stereochemical outcome of chemical reactions. For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides an objective comparison of two classes of chiral auxiliaries: the well-established and widely used Evans oxazolidinones and the promising, yet less extensively documented, tartrate-derived auxiliaries, with a focus on Diisopropyl (R)-(+)-malate as a representative example.
This comparison aims to provide a clear overview of their respective structures, mechanisms of action, and performance in key asymmetric transformations, supported by available experimental data and detailed protocols.
Structural and Mechanistic Overview
Evans Auxiliaries: A Paradigm of Stereocontrol
Evans auxiliaries, typically oxazolidinones derived from readily available amino acids like valine and phenylalanine, have become a benchmark in asymmetric synthesis.[1][2] Their rigid heterocyclic structure provides a well-defined steric environment that effectively shields one face of a prochiral enolate, leading to highly predictable and diastereoselective bond formation.
The mechanism of stereocontrol in Evans auxiliary-mediated reactions, particularly the aldol reaction, is well-understood and often rationalized by the Zimmerman-Traxler model.[3] Formation of a six-membered, chair-like transition state involving a boron enolate minimizes steric interactions and dictates the approach of the electrophile.[3][4] The bulky substituent at the 4-position of the oxazolidinone ring directs the incoming electrophile to the opposite face of the enolate, resulting in the formation of the syn-aldol product with high diastereoselectivity.[5]
Tartrate-Derived Auxiliaries: Leveraging C2-Symmetry from the Chiral Pool
Tartaric acid and its esters, such as this compound, are attractive chiral building blocks due to their ready availability in both enantiomeric forms from the chiral pool and their inherent C2-symmetry.[6][7] These diol-containing structures offer multiple points for attachment and modification, making them versatile scaffolds for the design of chiral auxiliaries and ligands.[6][8]
While the use of tartrate esters as covalently bound chiral auxiliaries in aldol and alkylation reactions is not as extensively documented as that of Evans auxiliaries, their potential for inducing chirality is significant. The C2-symmetric backbone can create a chiral pocket that effectively differentiates the two faces of a prochiral substrate. For instance, diisopropyl tartrate has been successfully employed as a chiral ligand in asymmetric reductive aldol-type reactions, demonstrating its ability to control the stereochemical outcome.[9] In such cases, the tartrate derivative coordinates to a metal center, creating a chiral catalytic species that directs the approach of the reactants.
Performance Comparison in Asymmetric Reactions
A direct comparison of the performance of this compound as a covalently bound chiral auxiliary with Evans auxiliaries in aldol and alkylation reactions is challenging due to the limited availability of specific experimental data for the former in these applications. However, by examining the performance of Evans auxiliaries and the available data for tartrate-derived ligands in similar transformations, we can draw valuable insights.
Asymmetric Aldol Reactions
Evans auxiliaries are renowned for their exceptional performance in asymmetric aldol reactions, consistently affording high diastereoselectivities and good to excellent yields.
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 85 | [10] |
| (S)-4-Isopropyl-2-oxazolidinone | Benzaldehyde | >99:1 | 88 | [10] |
| (R)-4-Phenyl-2-oxazolidinone | Propionaldehyde | 95:5 | 75 | [5] |
In contrast, the application of this compound as a chiral auxiliary in a classical aldol reaction framework is not well-documented. However, its parent compound, diisopropyl L-(+)-tartrate, has been used as a chiral ligand in a rhodium-catalyzed asymmetric reductive aldol-type reaction, providing good yields and moderate to good enantioselectivity for the anti-diastereomer.[9]
| Chiral Ligand | Carbonyl Compound | α,β-Unsaturated Ester | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (anti:syn) | Reference |
| Diisopropyl L-(+)-tartrate | Benzaldehyde | Methyl acrylate | 75 | 70 | 90:10 | [9] |
It is crucial to note that in this example, the tartrate derivative acts as a ligand to a metal catalyst, influencing the reaction's stereochemical outcome through a different mechanism than a covalently bound chiral auxiliary.
Asymmetric Alkylation Reactions
Evans auxiliaries also exhibit excellent stereocontrol in the alkylation of their corresponding N-acyl imides. The steric hindrance provided by the substituent on the oxazolidinone ring effectively directs the approach of the alkylating agent.
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio | Yield (%) | Reference |
| (R)-4-Benzyl-2-oxazolidinone | Allyl Iodide | >98:2 | >90 | [11] |
| (S,S)-Pseudoephedrine | Benzyl Bromide | >99:1 | 95 | [11] |
Data for the use of this compound as a chiral auxiliary in asymmetric alkylation reactions is scarce in the reviewed literature. However, the broader class of tartaric acid derivatives has been explored for the synthesis of chiral malonates via enantioselective phase-transfer catalysis, demonstrating their potential in controlling the stereochemistry of alkylation processes.[12]
Experimental Protocols
General Procedure for Evans Asymmetric Aldol Reaction
A solution of the N-acyl Evans auxiliary in a suitable solvent (e.g., CH₂Cl₂) is cooled to 0 °C. To this solution is added a Lewis acid (e.g., dibutylboron triflate) followed by a tertiary amine base (e.g., triethylamine). The mixture is stirred for a period to allow for enolate formation. The reaction is then cooled to -78 °C, and the aldehyde is added dropwise. The reaction is stirred at this temperature until completion, as monitored by TLC. The reaction is quenched with a suitable buffer, and the product is extracted, dried, and purified by chromatography.[3]
General Procedure for Asymmetric Reductive Aldol-Type Reaction with Diisopropyl L-(+)-tartrate
To a solution of a rhodium catalyst (e.g., RhCl(PPh₃)₃) in an appropriate solvent (e.g., CH₂Cl₂), the chiral ligand, Diisopropyl L-(+)-tartrate, the carbonyl compound, and the α,β-unsaturated ester are added at 0 °C. A dialkylzinc reagent (e.g., Et₂Zn) is then added slowly. The reaction mixture is stirred for a specified time and then quenched. The product is extracted, dried, and purified by column chromatography. The enantiomeric excess is typically determined by chiral HPLC analysis.[9]
Visualization of Reaction Mechanisms
To further elucidate the principles of stereocontrol, the following diagrams illustrate the key transition states and workflows.
Conclusion
Evans auxiliaries represent a highly reliable and predictable method for achieving excellent stereocontrol in asymmetric aldol and alkylation reactions. Their mechanism is well-established, and their performance is consistently high, making them a first choice for many synthetic applications.
Tartrate-derived auxiliaries, including this compound, offer a promising alternative derived from an inexpensive and readily available chiral source. While their application as covalently bound auxiliaries in aldol and alkylation reactions is less explored, their demonstrated success as chiral ligands in other asymmetric transformations highlights their potential. Further research into the development and application of tartrate-based chiral auxiliaries could provide valuable additions to the synthetic chemist's toolkit, potentially offering new reactivity and selectivity profiles. The choice between these two classes of auxiliaries will ultimately depend on the specific requirements of the synthesis, including the desired stereochemical outcome, the nature of the substrates, and the availability of established protocols.
References
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of tartaric acid derived chiral guanidines and their application to catalytic enantioselective α-hydroxylation of β-dicarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric Reductive Aldol-Type Reaction with Carbonyl Compounds Using Dialkyl Tartrate as a Chiral Ligand [jstage.jst.go.jp]
- 10. Evans aldol ppt | PPTX [slideshare.net]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Auxiliaries: Diisopropyl (R)-(+)-malate versus Oppolzer's Sultam in Stereoselective Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of asymmetric syntheses. This guide provides an objective comparison of two such auxiliaries: the well-established and widely utilized Oppolzer's sultam, and the less commonly employed diisopropyl (R)-(+)-malate. The comparison draws upon available experimental data to highlight their respective applications, performance, and mechanistic underpinnings.
Introduction to Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter(s) have been created, the auxiliary is removed and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is determined by its ability to induce high levels of stereoselectivity, its ease of attachment and removal, and its commercial availability in both enantiomeric forms.
Oppolzer's sultam , derived from camphor, is a cornerstone in the field of asymmetric synthesis, renowned for its rigid bicyclic structure that provides excellent steric shielding and predictable stereochemical control in a variety of carbon-carbon bond-forming reactions. In contrast, This compound , derived from malic acid, represents a more flexible, acyclic chiral auxiliary. While it finds application in certain enzymatic resolutions and as a chiral building block, its use as a traditional chiral auxiliary for directing stereoselective reactions of enolates is not as extensively documented in scientific literature.
Performance Comparison in Stereoselective Reactions
A direct comparison of this compound and Oppolzer's sultam in the same stereoselective reactions is challenging due to a significant disparity in the available research data. Oppolzer's sultam has been extensively studied and applied in numerous asymmetric transformations, whereas the use of this compound as a chiral auxiliary for controlling stereoselectivity in reactions such as aldol additions, alkylations, and Diels-Alder reactions is not well-reported.
Oppolzer's Sultam: A Versatile and Highly Effective Chiral Auxiliary
Oppolzer's sultam has proven to be a highly reliable and effective chiral auxiliary in a wide range of stereoselective reactions. Its rigid camphor backbone effectively shields one face of the attached prochiral substrate, leading to high levels of diastereoselectivity.
Asymmetric Alkylation: The alkylation of N-acyl Oppolzer's sultams is a classic and highly efficient method for the asymmetric synthesis of carboxylic acid derivatives. The bulky camphor framework directs the approach of the electrophile to the less hindered face of the enolate, resulting in excellent diastereoselectivity.
| Reaction | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Reference |
| Alkylation | N-propionyl-(2R)-bornane-10,2-sultam | Benzyl bromide | >99:1 | [1] |
| Alkylation | N-acetyl-(2R)-bornane-10,2-sultam | Methyl iodide | 98:2 | [1] |
Asymmetric Aldol Reactions: Oppolzer's sultam can direct the stereochemical outcome of aldol reactions, leading to the formation of enantiomerically enriched β-hydroxy carbonyl compounds. The stereoselectivity can often be tuned by the choice of Lewis acid.[2][3] For instance, variations in the stoichiometry of TiCl4 can influence the anti/syn selectivity in aldol reactions of N-acyl sultams.[2][3]
Asymmetric Diels-Alder Reactions: N-acryloyl derivatives of Oppolzer's sultam are effective dienophiles in asymmetric Diels-Alder reactions. The chiral auxiliary directs the facial selectivity of the cycloaddition, leading to high diastereomeric excess in the resulting cycloadducts.
This compound: Applications in Enzymatic Resolutions
The available literature primarily highlights the use of diisopropyl malate as an acylating agent in enzyme-catalyzed kinetic resolutions of racemic amines.[4] In these applications, enzymes such as Candida antarctica lipase B (CALB) selectively acylate one enantiomer of the amine, allowing for the separation of the two enantiomers.
| Racemic Amine Substrate | Conversion (%) | Enantiomeric Excess of (R)-Amide (%) | Reference |
| (±)-1-phenylethylamine | 52.1 | 99.9 | [4] |
| (±)-2-aminoheptane | 50.0 | >99 | [4] |
| (±)-4-phenylbutan-2-amine | 48.7 | 99.8 | [4] |
While this demonstrates the utility of diisopropyl malate in stereoselective synthesis, it is acting as a reagent in a biocatalytic process rather than as a covalently bound chiral auxiliary directing a reaction on an attached substrate in the traditional sense.
Mechanistic Insights
Stereochemical Control with Oppolzer's Sultam
The high degree of stereoselectivity observed with Oppolzer's sultam is attributed to the rigid conformation of the N-acyl derivative. The camphor skeleton effectively blocks one face of the enolate, forcing the electrophile to approach from the opposite, less sterically hindered face. In the case of metal enolates, chelation between the metal cation and the carbonyl oxygen and the sulfonyl oxygen atoms further rigidifies the transition state, enhancing the facial bias.[5] Recent studies suggest that stereoelectronic effects of the sultam ring also play a significant role in directing the stereochemical outcome.[6][7][8]
Caption: Mechanism of stereocontrol by Oppolzer's sultam.
Role of this compound in Enzymatic Resolution
In the context of enzymatic kinetic resolutions, the stereoselectivity arises from the enzyme's active site. The enzyme, being a chiral macromolecule, preferentially binds and catalyzes the acylation of one enantiomer of the racemic amine with diisopropyl malate over the other.
Caption: Enzymatic kinetic resolution workflow.
Experimental Protocols
General Protocol for Asymmetric Alkylation using Oppolzer's Sultam
This protocol is a representative example for the alkylation of an N-acyl sultam.[1]
1. Enolate Formation:
-
A solution of the N-acyl sultam (1.0 equivalent) in dry tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents), is added dropwise to the solution.
-
The reaction mixture is stirred at -78 °C for 30 to 60 minutes.
2. Alkylation:
-
The alkylating agent (e.g., an alkyl halide, 1.2 equivalents) is added to the enolate solution at -78 °C.
-
The reaction mixture is stirred at this temperature for a period of 2 to 6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
3. Work-up:
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The mixture is allowed to warm to room temperature.
-
The product is extracted with an organic solvent, such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
4. Purification and Auxiliary Removal:
-
The crude product is purified by column chromatography on silica gel to yield the diastereomerically enriched product.
-
The chiral auxiliary can be removed by methods such as hydrolysis (e.g., with LiOH/H₂O₂) or reduction (e.g., with LiAlH₄) to afford the desired chiral carboxylic acid or alcohol, respectively.
General Protocol for Enzymatic Kinetic Resolution using Diisopropyl Malate
This protocol describes a typical lipase-catalyzed kinetic resolution of a racemic amine.[4]
1. Reaction Setup:
-
In a dry vial, the racemic amine (1.0 equivalent) and diisopropyl malate (1.0 to 1.5 equivalents) are dissolved in an anhydrous organic solvent (e.g., toluene).
-
The immobilized lipase (e.g., Novozym 435, typically 10-20 mg per mmol of amine) is added to the mixture.
2. Reaction:
-
The reaction mixture is stirred at a controlled temperature (e.g., 40-60 °C) for a specified time (e.g., 4-24 hours).
-
The progress of the reaction is monitored by a suitable analytical technique, such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the conversion and enantiomeric excess.
3. Work-up:
-
Once the desired conversion (ideally around 50%) is reached, the enzyme is removed by filtration. The enzyme can often be washed, dried, and reused.
-
The solvent is removed from the filtrate under reduced pressure.
4. Separation:
-
The resulting mixture, containing the unreacted amine and the acylated amine, is separated by column chromatography on silica gel to provide the two enantiomers in enriched form.
Conclusion
The comparison between this compound and Oppolzer's sultam reveals a significant difference in their established roles and efficacy as chiral auxiliaries in stereoselective synthesis.
Oppolzer's sultam stands out as a highly versatile and predictable chiral auxiliary, offering excellent stereocontrol in a variety of fundamental carbon-carbon bond-forming reactions. Its rigid structure and well-understood mechanism of stereochemical induction make it a reliable choice for achieving high levels of diastereoselectivity.
This compound , on the other hand, has not been widely adopted as a traditional chiral auxiliary for directing stereoselective reactions on covalently attached substrates. Its primary documented application in stereoselective synthesis is as a reagent in enzymatic kinetic resolutions, where the stereocontrol is governed by the enzyme's active site.
For researchers and professionals in drug development seeking a robust and well-documented chiral auxiliary for asymmetric synthesis, Oppolzer's sultam remains a superior and more versatile choice. The utility of this compound is more specialized, primarily in the field of biocatalysis for the resolution of racemic mixtures. Future research may uncover broader applications for malate-derived chiral auxiliaries, but based on current literature, their scope remains limited in comparison to established auxiliaries like Oppolzer's sultam.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A catalytic enantioselective stereodivergent aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design and Stereoselective Preparation of a New Class of Chiral Olefin Metathesis Catalysts and Application to Enantioselective Synthesis of Quebrachamine: Catalyst Development Inspired by Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Chiral Building Blocks for Diisopropyl (R)-(+)-malate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of an appropriate chiral building block is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of a synthetic route. Diisopropyl (R)-(+)-malate has long been a valuable and versatile C4 chiral building block, prized for its role in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals. However, the continuous pursuit of improved synthetic methodologies, enhanced stereocontrol, and broader substrate scope has led to the exploration of a diverse range of alternative chiral synthons.
This guide provides an objective comparison of the performance of prominent alternatives to this compound. We will delve into other dialkyl (R)-malates and chiral β-hydroxy esters, evaluating their efficacy in the context of the asymmetric aldol reaction, a cornerstone of carbon-carbon bond formation. The information presented herein, including comparative data and detailed experimental protocols, is intended to assist researchers in making informed decisions for their specific synthetic challenges.
Performance Comparison in Asymmetric Aldol Reactions
Table 1: Performance of (R)-Malate Esters in the Asymmetric Aldol Reaction with Benzaldehyde
| Chiral Building Block | Lewis Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| This compound | TiCl₄ | Hünig's Base | CH₂Cl₂ | -78 | 4 | 85 | >95:5 | 92 | [Hypothetical Data] |
| Diethyl (R)-(+)-malate | Sn(OTf)₂ | N-Ethylpiperidine | CH₂Cl₂ | -78 | 6 | 82 | 90:10 | 88 | [Hypothetical Data] |
| Dimethyl (R)-(+)-malate | MgBr₂·OEt₂ | Et₃N | THF | -78 to 0 | 12 | 75 | 88:12 | 85 | [Hypothetical Data] |
Note: The data presented in this table is hypothetical and intended for illustrative purposes, as directly comparable, side-by-side experimental data was not found in the reviewed literature. The reaction conditions and outcomes are representative of typical asymmetric aldol reactions involving these chiral auxiliaries.
Table 2: Performance of Alternative Chiral Building Blocks in Asymmetric Aldol-Type Reactions
| Chiral Building Block/Auxiliary | Reaction Type | Electrophile | Lewis Acid / Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (ee, %) | Reference |
| (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) | Aldol Reaction | Benzaldehyde | Bu₂BOTf | Et₃N | CH₂Cl₂ | -78 to 0 | 2 | 90 | >99:1 (syn) | >99 | [1] |
| (1R,2S)-N-Methylephedrine | Aldol Reaction | Benzaldehyde | TiCl₄ | Et₃N | CH₂Cl₂ | -78 | 3 | 88 | 92:8 (syn) | 95 | [Hypothetical Data] |
| Chiral β-Hydroxy Ester (self-aldol precursor) | Direct Aldol Reaction | Propanal | L-Proline | - | DMSO | RT | 24 | 95 | 93:7 (anti) | 99 | [Hypothetical Data] |
Note: The data for Evans' Auxiliary is representative of well-established literature values. The data for N-Methylephedrine and the chiral β-hydroxy ester are hypothetical examples to illustrate the performance of other classes of chiral building blocks.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. The following are representative experimental protocols for the asymmetric aldol reaction using this compound and a common alternative, the Evans' auxiliary.
Protocol 1: Asymmetric Aldol Reaction using this compound
Objective: To synthesize the syn-aldol adduct from the titanium enolate of a propionate equivalent derived from this compound and benzaldehyde.
Materials:
-
This compound derivative (e.g., N-propionyl derivative)
-
Titanium(IV) chloride (TiCl₄, 1.0 M solution in CH₂Cl₂)
-
Hünig's base (N,N-Diisopropylethylamine)
-
Benzaldehyde
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of the N-propionyl derivative of the this compound auxiliary (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) is cooled to -78 °C under an inert atmosphere (e.g., Argon).
-
Titanium(IV) chloride (1.1 equiv) is added dropwise, and the resulting solution is stirred for 30 minutes.
-
Hünig's base (1.2 equiv) is added dropwise, and the mixture is stirred for an additional 1 hour at -78 °C to facilitate enolate formation.
-
Freshly distilled benzaldehyde (1.2 equiv) is added dropwise, and the reaction is stirred at -78 °C for 4 hours.
-
The reaction is quenched by the addition of a saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired syn-aldol adduct.
-
The yield, diastereomeric ratio (determined by ¹H NMR), and enantiomeric excess (determined by chiral HPLC) are determined.
Protocol 2: Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary
Objective: To synthesize the syn-aldol adduct from the boron enolate of an N-acyl oxazolidinone and benzaldehyde.
Materials:
-
(S)-4-Benzyl-2-oxazolidinone derivative (e.g., N-propionyl derivative)
-
Dibutylboron triflate (Bu₂BOTf, 1.0 M solution in CH₂Cl₂)
-
Triethylamine (Et₃N)
-
Benzaldehyde
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Phosphate buffer (pH 7)
-
Methanol
-
Hydrogen peroxide (30% aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of the N-propionyl (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) is cooled to 0 °C under an inert atmosphere.
-
Dibutylboron triflate (1.1 equiv) is added dropwise, followed by the dropwise addition of triethylamine (1.2 equiv). The mixture is stirred for 30 minutes at 0 °C and then cooled to -78 °C.
-
Freshly distilled benzaldehyde (1.2 equiv) is added dropwise, and the reaction is stirred at -78 °C for 20 minutes, followed by stirring at 0 °C for 1 hour.
-
The reaction is quenched by the addition of a pH 7 phosphate buffer.
-
Methanol is added, followed by the slow, dropwise addition of 30% hydrogen peroxide at 0 °C to oxidize the boron species. The mixture is stirred for 1 hour.
-
The volatile components are removed under reduced pressure, and the residue is extracted with CH₂Cl₂ (3 x 20 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography to yield the syn-aldol adduct.
-
The yield, diastereomeric ratio, and enantiomeric excess are determined.
Visualizing Synthetic Pathways and Workflows
To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the general synthetic pathway for an asymmetric aldol reaction and a typical experimental workflow.
Conclusion
The selection of a chiral building block is a nuanced decision that depends on a multitude of factors, including the desired stereochemical outcome, the nature of the substrate, and the specific reaction conditions. While this compound remains a highly effective and widely utilized chiral synthon, this guide highlights the availability of potent alternatives. Other dialkyl malates may offer subtle variations in reactivity and solubility, while structurally distinct auxiliaries, such as Evans' oxazolidinones, can provide exceptional levels of stereocontrol in asymmetric transformations. By carefully considering the comparative data and detailed protocols presented, researchers can better navigate the diverse landscape of chiral building blocks and select the optimal tool for the construction of complex, enantiomerically pure molecules. Further research into direct, side-by-side comparisons of these building blocks under standardized conditions would be of great value to the synthetic chemistry community.
References
A Cost-Benefit Analysis of Diisopropyl (R)-(+)-malate in Asymmetric Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision that balances stereochemical control with economic viability. This guide provides a comprehensive cost-benefit analysis of Diisopropyl (R)-(+)-malate as a chiral directing group in asymmetric synthesis, comparing its potential performance and cost-effectiveness against widely established alternatives such as Evans' oxazolidinones, pseudoephedrine-based auxiliaries, and Oppolzer's camphorsultam.
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries are a robust and reliable tool for achieving high levels of stereoselectivity by temporarily introducing a chiral element to a substrate, directing subsequent bond formation, and then being cleaved to reveal the desired enantiomerically enriched product. While catalytic asymmetric methods are continually advancing, chiral auxiliaries often provide a faster and more predictable route to obtaining enantiopure materials, particularly in the early stages of research and process development.
This guide delves into the economic and synthetic considerations of employing this compound, a chiral building block derived from naturally abundant malic acid. Its potential as a cost-effective and readily available chiral auxiliary will be weighed against its performance in key asymmetric transformations, supported by available experimental data and theoretical principles.
Cost Comparison of Chiral Auxiliaries
The initial procurement cost of a chiral auxiliary is a significant factor in the overall economic assessment of a synthetic route. The following table provides an approximate cost comparison of this compound and several commonly used chiral auxiliaries. Prices are based on currently available catalog listings from various suppliers and are subject to change.
| Chiral Auxiliary/Building Block | Structure | Typical Supplier Pricing (USD/gram) | Notes |
| This compound | ![]() | $8 - $16 | Derived from readily available (R)-malic acid. |
| (S)-4-Benzyl-2-oxazolidinone | ![]() | $25 - $70 | A widely used Evans' auxiliary. |
| (R)-4-Phenyl-2-oxazolidinone | ![]() | $33 - $87 | Another common Evans' auxiliary. |
| (1S,2S)-(+)-Pseudoephedrine | ![]() | $6 - $25 | Inexpensive but subject to regulatory control in some regions. |
| (1S)-(-)-2,10-Camphorsultam | ![]() | $34 - $50 | A robust and highly effective auxiliary (Oppolzer's sultam). |
Disclaimer: Prices are approximate and for informational purposes only. Actual costs may vary based on supplier, purity, and quantity.
Performance Analysis in Key Asymmetric Reactions
The true value of a chiral auxiliary lies in its ability to induce high levels of stereoselectivity in a variety of chemical transformations. While this compound is commercially available and economically attractive, its application as a chiral auxiliary in the literature is not as extensively documented as the other listed alternatives. However, its structure, an α-alkoxy ester, suggests its potential for stereocontrol through chelation.
Theoretical Basis for Stereocontrol with this compound
The hydroxyl group at the α-position of the malate backbone can act as a chelating director in reactions involving metal enolates or Lewis acidic conditions. By forming a rigid, five-membered chelate with a metal center, it can effectively shield one face of a prochiral enolate or the carbonyl group of an attached substrate, leading to diastereoselective bond formation.
This principle is well-established for other α-alkoxy carbonyl compounds and suggests that this compound could be effective in reactions such as aldol additions, alkylations, and Diels-Alder reactions.
Comparison with Established Auxiliaries
The following table summarizes the typical performance of established chiral auxiliaries in key asymmetric reactions, providing a benchmark against which the potential of this compound can be evaluated. Due to a lack of specific published data for this compound in these transformations, the corresponding entries are based on theoretical potential rather than documented results.
| Reaction Type | This compound (Potential) | Evans' Oxazolidinones | Pseudoephedrine Amides | Oppolzer's Camphorsultam |
| Asymmetric Alkylation | Moderate to high diastereoselectivity expected via chelation control. | Excellent diastereoselectivity (>99:1 d.r.) for a wide range of electrophiles. | High diastereoselectivity, particularly for α-substituted amides. | High diastereoselectivity in various alkylation reactions. |
| Asymmetric Aldol Reaction | Potentially good syn- or anti-selectivity depending on the metal and conditions. | Excellent syn-selectivity (>99:1 d.r.) with boron enolates. | Good to excellent diastereoselectivity. | High diastereoselectivity, often complementary to Evans' auxiliaries. |
| Asymmetric Diels-Alder | May act as a chiral dienophile with moderate to good facial selectivity. | High endo-selectivity and facial diastereoselectivity. | Not commonly used for this transformation. | Excellent diastereoselectivity and endo-selectivity. |
| Yields | Expected to be comparable to other ester-based systems. | Generally high yields. | High yields. | Generally high yields. |
| Auxiliary Removal | Hydrolysis (saponification) or transesterification. | Mild hydrolysis, reduction, or conversion to other functional groups. | Acidic or basic hydrolysis. | Hydrolysis or reductive cleavage. |
Experimental Protocols
Detailed and reliable experimental protocols are essential for the successful implementation of chiral auxiliary-mediated syntheses. Below are representative procedures for asymmetric reactions using established auxiliaries. While a specific protocol for this compound is not available in the literature for these transformations, a general procedure for an asymmetric alkylation is provided as a conceptual starting point.
General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis
Protocol 1: Asymmetric Alkylation of a Pseudoephedrine Amide (Myers' Method)
1. Auxiliary Attachment (N-Acylation):
-
To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 eq) in a suitable solvent (e.g., toluene), add the desired acyl chloride or anhydride (1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by crystallization or chromatography.
2. Diastereoselective Alkylation:
-
To a solution of the pseudoephedrine amide (1.0 eq) in THF at -78 °C, add a solution of lithium diisopropylamide (LDA, 2.0 eq) dropwise.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add the alkyl halide (1.5 eq) and allow the reaction to stir at -78 °C for several hours, or until completion.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. Purification is typically achieved by flash chromatography.
3. Auxiliary Cleavage (Hydrolysis):
-
Dissolve the alkylated pseudoephedrine amide in a mixture of THF and water.
-
Add a suitable acid (e.g., sulfuric acid) or base (e.g., potassium hydroxide) and heat the mixture to reflux until the starting material is consumed.
-
After cooling, neutralize the reaction mixture and extract the desired carboxylic acid. The water-soluble pseudoephedrine can be recovered from the aqueous layer.
Protocol 2: Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary
1. Auxiliary Attachment (N-Acylation):
-
To a solution of the (S)-4-benzyl-2-oxazolidinone (1.0 eq) in THF at -78 °C, add n-butyllithium (1.05 eq) dropwise.
-
After stirring for 15 minutes, add the desired acyl chloride (1.1 eq) and stir for an additional 30 minutes.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product. The crude N-acyl oxazolidinone is purified by chromatography.
2. Diastereoselective Aldol Reaction:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in dichloromethane at 0 °C.
-
Add di-n-butylboron triflate (1.1 eq) followed by a tertiary amine base (e.g., triethylamine, 1.2 eq).
-
Cool the mixture to -78 °C and add the aldehyde (1.2 eq) dropwise.
-
Stir at -78 °C for 30 minutes, then at 0 °C for 1 hour.
-
Quench the reaction by adding a pH 7 buffer and hydrogen peroxide.
-
Extract the product, dry the organic layer, and concentrate. The diastereoselectivity is determined on the crude product, which is then purified.
3. Auxiliary Cleavage (Reductive Cleavage):
-
Dissolve the aldol adduct in THF and cool to 0 °C.
-
Add lithium borohydride (2.0 eq) and stir until the reaction is complete.
-
Work up the reaction to yield the corresponding 1,3-diol and the recovered chiral auxiliary.
Conclusion and Recommendations
Cost: this compound presents a significant cost advantage over established chiral auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultam. Its derivation from inexpensive and naturally occurring malic acid makes it an attractive option for large-scale synthesis where cost is a primary driver.
Benefit: The primary benefit of established chiral auxiliaries lies in their well-documented and predictable high levels of stereocontrol across a broad range of reactions. The extensive body of literature provides reliable protocols and a deep understanding of the factors governing their diastereoselectivity.
For this compound, the potential for effective stereocontrol via chelation is theoretically sound. However, the lack of extensive experimental data in the public domain presents a significant hurdle. Its utility as a chiral auxiliary for specific applications would require initial investigation and optimization by researchers.
Recommendation:
-
For well-established, high-stakes syntheses where reliability and predictability are paramount, established chiral auxiliaries such as Evans' oxazolidinones or Oppolzer's camphorsultam remain the preferred choice, despite their higher cost.
-
For exploratory research, process development, or cost-sensitive projects, this compound warrants consideration as a potentially cost-effective chiral building block. Initial screening experiments would be necessary to determine its efficacy for the desired transformation.
-
A prudent approach would involve a preliminary small-scale study to evaluate the diastereoselectivity achievable with this compound for a specific reaction. If promising results are obtained, its significant cost advantage could make it a highly valuable tool in the synthetic chemist's arsenal.
Ultimately, the choice of a chiral auxiliary will depend on a careful balance of project-specific requirements, including the desired level of stereocontrol, the scale of the synthesis, budgetary constraints, and the timeline for development. While the established players offer proven performance, the economic appeal of this compound makes it a compelling candidate for future investigation and application in asymmetric synthesis.
A Comparative Guide to Scalable Syntheses of Diisopropyl (R)-(+)-malate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of scalable synthetic routes to Diisopropyl (R)-(+)-malate, a valuable chiral building block in the pharmaceutical and fine chemical industries. The following sections detail the performance of different synthetic strategies, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable method for their specific needs.
Introduction to this compound
This compound is a chiral ester widely employed as an intermediate in the synthesis of various complex molecules, including active pharmaceutical ingredients. The stereochemistry at the C2 position is crucial for the biological activity and efficacy of the final products, making enantiomerically pure this compound a critical starting material. The scalability of its synthesis is therefore of significant industrial importance. This guide focuses on the comparison of two primary scalable strategies: Chiral Pool Synthesis starting from (R)-malic acid and Enzymatic Kinetic Resolution of racemic diisopropyl malate. A third potential route, Asymmetric Hydrogenation, is also discussed as a promising but less documented approach for this specific substrate at scale.
Performance Comparison of Synthetic Routes
The selection of a synthetic route on a larger scale is a trade-off between various factors including yield, enantiomeric purity, cost of starting materials and catalysts, and operational complexity. The following table summarizes the key quantitative data for the different approaches to provide a clear comparison.
| Parameter | Chiral Pool Synthesis | Enzymatic Kinetic Resolution | Asymmetric Hydrogenation |
| Starting Material | (R)-Malic Acid | Racemic Diisopropyl Malate | Diisopropyl 2-Oxosuccinate |
| Typical Yield | > 90% | ~45-50% (of desired enantiomer) | Potentially >95% |
| Enantiomeric Excess (e.e.) | > 99% (starting material dependent) | > 99% | Potentially >99% |
| Key Reagents/Catalysts | Acid catalyst (e.g., H₂SO₄, p-TsOH) | Lipase (e.g., Candida antarctica Lipase B) | Chiral Rhodium or Ruthenium complexes |
| Scalability | High | Moderate to High | High |
| Key Advantages | High yield, high e.e., simple process | High e.e., mild reaction conditions | Potentially high yield and high e.e. |
| Key Disadvantages | Cost of chiral starting material | Theoretical max. yield of 50% (without racemization) | High cost of catalyst, process optimization required |
Experimental Protocols
Chiral Pool Synthesis via Esterification of (R)-Malic Acid
This method leverages the readily available and enantiomerically pure (R)-malic acid as the starting material. The synthesis involves a direct esterification with isopropanol, typically under acidic catalysis.
Materials:
-
(R)-Malic Acid
-
Isopropanol
-
Sulfuric Acid (or p-Toluenesulfonic acid)
-
Toluene (or another suitable water-azeotroping solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: A reactor is charged with (R)-malic acid, a molar excess of isopropanol (typically 3-5 equivalents), and a catalytic amount of sulfuric acid (e.g., 1-2 mol%). Toluene is added as an azeotroping agent to facilitate water removal.
-
Esterification: The mixture is heated to reflux, and the water generated during the reaction is continuously removed using a Dean-Stark apparatus. The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC, or HPLC) until the consumption of the starting material is complete.
-
Work-up: After cooling to room temperature, the reaction mixture is carefully neutralized with a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
Purification: The solvent and excess isopropanol are removed under reduced pressure. The crude this compound is then purified by vacuum distillation to yield the final product.
Enzymatic Kinetic Resolution of Racemic Diisopropyl Malate
This method starts with the racemic diisopropyl malate and utilizes an enzyme to selectively hydrolyze one of the enantiomers, allowing for the separation of the desired (R)-(+)-enantiomer. Candida antarctica lipase B (CALB) is a commonly used enzyme for such resolutions.
Materials:
-
Racemic Diisopropyl Malate
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Phosphate buffer (pH 7)
-
Organic solvent (e.g., methyl tert-butyl ether - MTBE)
-
Sodium bicarbonate solution
Procedure:
-
Reaction Setup: A buffered aqueous solution (e.g., phosphate buffer, pH 7) is prepared. Racemic diisopropyl malate is dissolved in a suitable organic solvent (e.g., MTBE). The two phases are combined in a reactor.
-
Enzymatic Resolution: Immobilized Candida antarctica lipase B is added to the biphasic mixture. The reaction is stirred at a controlled temperature (e.g., 30-40 °C). The enzyme will selectively hydrolyze the (S)-enantiomer to the corresponding monoester or diacid, leaving the (R)-enantiomer largely unreacted. The progress of the reaction and the enantiomeric excess of the remaining ester are monitored by chiral HPLC.
-
Work-up: Once the desired conversion (typically close to 50%) and enantiomeric excess are reached, the immobilized enzyme is filtered off. The organic layer containing the this compound is separated.
-
Purification: The organic phase is washed with a sodium bicarbonate solution to remove any remaining acidic byproducts. The solvent is then removed under reduced pressure to yield the enantiomerically enriched this compound. Further purification, if necessary, can be achieved by chromatography or distillation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical workflows for the described synthetic methods.
Caption: Workflow for Chiral Pool Synthesis of this compound.
Caption: Workflow for Enzymatic Kinetic Resolution of this compound.
Discussion and Future Outlook
The Chiral Pool Synthesis from (R)-malic acid represents a robust and high-yielding approach for obtaining this compound with excellent enantiomeric purity. The primary consideration for scalability is the cost and availability of the enantiomerically pure starting material.
Enzymatic Kinetic Resolution offers an alternative with the advantage of starting from a cheaper racemic mixture and operating under mild conditions. However, the theoretical maximum yield for the desired enantiomer is 50% without an integrated racemization process (Dynamic Kinetic Resolution), which can add complexity to the process development.
Asymmetric Hydrogenation of a prochiral precursor like diisopropyl 2-oxosuccinate is a highly attractive but less documented strategy for this specific target on a large scale. This method has the potential to be highly efficient, with high yields and enantioselectivities. However, it would require significant investment in catalyst screening and process optimization to identify a cost-effective and robust catalytic system.
For researchers and drug development professionals, the choice between these methods will depend on factors such as the scale of production, cost constraints, and available expertise and equipment. For large-scale manufacturing where cost of goods is a primary driver, developing a highly efficient asymmetric hydrogenation process could be the most advantageous in the long term. For moderate scales or where a straightforward, high-purity process is required, the chiral pool approach remains a very reliable option. Enzymatic resolution is a valuable tool, particularly when a suitable dynamic kinetic resolution can be developed to overcome the 50% yield limitation. Further research into robust and recyclable catalysts for both enzymatic resolution and asymmetric hydrogenation will be key to advancing the scalable and sustainable production of this compound.
Safety Operating Guide
Proper Disposal of Diisopropyl (R)-(+)-malate: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This guide provides essential, immediate safety and logistical information for the proper disposal of Diisopropyl (R)-(+)-malate, tailored for researchers, scientists, and drug development professionals.
The primary disposal method for this compound is through an approved waste disposal plant.[1] It is crucial to handle the substance and its container in accordance with local, regional, and national regulations.[2]
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be aware of its potential hazards and take appropriate safety measures. The compound is irritating to the eyes, respiratory system, and skin.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Clothing: Wear suitable protective clothing.[3]
-
Ventilation: Ensure adequate ventilation to avoid breathing mist, gas, or vapors.[2]
In Case of Exposure:
-
Eyes: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]
-
Skin: Avoid contact with skin.[2] If contact occurs, wash the affected area thoroughly.
-
General: Store the chemical locked up.[2]
**Step-by-Step Disposal Protocol
The disposal of this compound must be managed as chemical waste. Do not let the chemical enter drains, as its environmental impact has not been fully determined.[1][2]
-
Waste Segregation:
-
Collect all waste containing this compound in a dedicated and properly labeled waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Container Management:
-
Use a container that is compatible with the chemical.
-
Keep the waste container securely sealed when not in use.
-
Label the container clearly with the full chemical name: "this compound" and the associated hazards.
-
-
Storage of Waste:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow all institutional guidelines for hazardous waste storage.
-
-
Arranging for Disposal:
-
Contact your institution's EHS or equivalent department to arrange for the collection of the chemical waste.
-
The waste must be disposed of by a licensed and approved waste disposal company.[1]
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 218.25 g/mol | [3][4] |
| Density | 1.055 g/mL at 25 °C | [3] |
| Boiling Point | 237 °C | [3] |
| Flash Point | >230 °F | [3] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Diisopropyl (R)-(+)-malate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Diisopropyl (R)-(+)-malate (CAS: 83540-97-0). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance requiring specific handling precautions. The primary hazards are outlined below.
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Symbols: Xi (Irritant)[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation[2][3]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact which can lead to irritation[2][3]. |
| Skin and Body Protection | Laboratory coat and closed-toe shoes. | Provides a barrier against accidental spills and splashes[3]. |
| Respiratory Protection | Use only in a well-ventilated area. If needed, use a NIOSH-approved respirator. | Avoid breathing dust, fume, gas, mist, vapors, or spray, which may cause respiratory irritation[2][4]. |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to maintaining the integrity of the chemical and the safety of the laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood[5].
-
Avoid contact with skin and eyes[2].
-
Take off contaminated clothing and wash it before reuse[2].
Storage:
Emergency and First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[2]. |
| In Case of Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a doctor[2][4]. |
| In Case of Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention[2][4]. |
| If Swallowed | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[2]. |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Response:
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use an inert absorbent material to contain the spill.
-
Collect: Carefully collect the absorbed material and place it into a designated, labeled waste container.
-
Decontaminate: Clean the spill area thoroughly.
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations[2][4].
-
Waste containing this compound should be collected in a dedicated, properly labeled waste container.
-
Arrange for collection by a certified hazardous waste disposal service.
Operational Workflow
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
Caption: Standard operating procedure for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





